Product packaging for 4-(Diethylamino)butan-2-one(Cat. No.:CAS No. 3299-38-5)

4-(Diethylamino)butan-2-one

Cat. No.: B1328768
CAS No.: 3299-38-5
M. Wt: 143.23 g/mol
InChI Key: XLEOCTUCGZANAC-UHFFFAOYSA-N
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Description

4-(Diethylamino)butan-2-one is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28042. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B1328768 4-(Diethylamino)butan-2-one CAS No. 3299-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylamino)butan-2-one
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InChI

InChI=1S/C8H17NO/c1-4-9(5-2)7-6-8(3)10/h4-7H2,1-3H3
Source PubChem
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InChI Key

XLEOCTUCGZANAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50186621
Record name 2-Butanone, 4-diethylamino-
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Molecular Weight

143.23 g/mol
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CAS No.

3299-38-5
Record name 4-(Diethylamino)-2-butanone
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Record name 4-(Diethylamino)-2-butanone
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Record name 4-(Diethylamino)-2-butanone
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Record name 2-Butanone, 4-diethylamino-
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Record name 4-(diethylamino)butan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Diethylamino)butan-2-one: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(diethylamino)butan-2-one (CAS No: 3299-38-5), a versatile β-amino ketone.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the compound's structural characteristics, physicochemical parameters, spectroscopic profile, and reactivity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of its key properties and for its synthesis and derivatization, ensuring scientific integrity and reproducibility.

Introduction

This compound, also known as 1-(diethylamino)-3-butanone, is a member of the β-amino ketone class of compounds.[1] These molecules are characterized by the presence of a carbonyl group and a tertiary amine functionality separated by a two-carbon spacer. This unique structural arrangement imparts a rich and diverse reactivity profile, making them valuable intermediates in organic synthesis. Their utility is particularly noted in the construction of more complex molecules, including various pharmaceutical agents and heterocyclic scaffolds. This guide aims to provide a detailed exposition of the fundamental properties of this compound, thereby facilitating its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical transformations.

Identifiers and General Properties
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 3299-38-5[1][2]
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [2]
Canonical SMILES CCN(CC)CCC(=O)C[2]
InChIKey XLEOCTUCGZANAC-UHFFFAOYSA-N[2]
Physical Properties
PropertyValueSource
Appearance Colorless to light yellow liquid
Boiling Point 188.7 °C at 760 mmHg[1]
Density 0.868 g/cm³[1]
Refractive Index (n²⁰/D) 1.433[1]
Flash Point 43.3 °C[1]
Vapor Pressure 0.591 mmHg at 25°C[1]
Chemical Properties and Safety
PropertyValueSource
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 5[1]
pKa (predicted) ~9.5-10.5
Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Note: The predicted pKa is based on the typical range for tertiary amines and the reported value for the analogous 4-(dimethylamino)butan-2-one (pKa = 8.4).[3] The actual value may vary.

Spectroscopic Profile

The spectroscopic data for this compound are essential for its identification and characterization.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound would be expected to show the following signals:

  • A triplet corresponding to the methyl protons of the ethyl groups.

  • A quartet corresponding to the methylene protons of the ethyl groups.

  • A triplet corresponding to the methylene protons adjacent to the nitrogen.

  • A triplet corresponding to the methylene protons adjacent to the carbonyl group.

  • A singlet for the methyl protons of the acetyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to exhibit signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the ethyl groups, and the carbons of the butane chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

  • A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.

  • C-H stretching vibrations in the region of 2800-3000 cm⁻¹.

  • C-N stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom and the carbonyl group.

Reactivity and Chemical Transformations

As a β-amino ketone, this compound exhibits a dual reactivity profile, with both the ketone and the tertiary amine functionalities available for chemical modification.

Reactions at the Carbonyl Group

The ketone moiety can undergo a variety of classical carbonyl reactions:

  • Reduction: The carbonyl group can be reduced to a secondary alcohol, 4-(diethylamino)butan-2-ol, using reducing agents such as sodium borohydride.[4][5][6][7] This transformation is a key step in the synthesis of amino alcohols, which are important chiral building blocks.

  • Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, providing a route to unsaturated amines.[8][9][10][11][12]

Reactions Involving the Amino Group

The tertiary amine is basic and nucleophilic:

  • N-Alkylation: The lone pair of electrons on the nitrogen atom can react with alkyl halides to form quaternary ammonium salts.[13][14][15][16][17] This reaction can be used to modify the properties of the molecule, such as its solubility and biological activity.

Synthesis

This compound is commonly synthesized via the Mannich reaction. This is a three-component condensation reaction involving an active hydrogen compound (in this case, acetone), formaldehyde, and a secondary amine (diethylamine).[18]

G cluster_reactants Reactants cluster_product Product Acetone Acetone Mannich_Reaction Mannich Reaction Acetone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Diethylamine Diethylamine Diethylamine->Mannich_Reaction Product This compound Mannich_Reaction->Product

Caption: Synthesis of this compound via the Mannich Reaction.

Experimental Protocols

The following protocols are provided as a guide for the determination of key physical properties and for the synthesis of this compound. These protocols are designed to be self-validating and emphasize the causality behind experimental choices.

Protocol for Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid and relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.

Materials:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Mineral oil

  • Heating source (Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • Sample Preparation: Place a few drops of this compound into the small test tube.

  • Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently. The convection currents in the oil will ensure uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

  • Validation: Repeat the measurement to ensure consistency. The reproducibility of the boiling point is an indicator of the purity of the sample.

Protocol for Determination of Density

The density, a fundamental physical property, is determined by measuring the mass of a known volume of the liquid.

Materials:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • This compound

Procedure:

  • Pycnometer Preparation: Clean and dry the pycnometer thoroughly and record its empty mass.

  • Calibration (Optional but Recommended): Fill the pycnometer with deionized water of a known temperature and record the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature. This step validates the stated volume of the pycnometer.

  • Sample Measurement: Fill the pycnometer with this compound.

  • Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Mass Determination: Carefully dry the outside of the pycnometer and record its mass.

  • Calculation: Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer). The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

  • Trustworthiness: Performing the measurement at a controlled temperature is crucial as density is temperature-dependent.

Protocol for Synthesis via Mannich Reaction

This protocol is a representative procedure for the synthesis of β-amino ketones.

Materials:

  • Acetone

  • Diethylamine hydrochloride

  • Paraformaldehyde

  • Methanol

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethylamine hydrochloride, paraformaldehyde, acetone, and methanol. Add a catalytic amount of concentrated hydrochloric acid. The acid catalyzes the formation of the electrophilic Eschenmoser's salt intermediate.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and make it basic by adding a solution of sodium hydroxide. This deprotonates the amine hydrochloride and neutralizes the acid catalyst.

  • Extraction: Extract the product into an organic solvent such as diethyl ether. The product will preferentially partition into the organic layer.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation. The purity of the final product can be confirmed by spectroscopic methods and by measuring its physical properties.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its physicochemical properties, spectroscopic profile, and reactivity, as detailed in this guide, provide the necessary foundation for its effective application in the development of novel molecules. The provided experimental protocols offer a reliable framework for its characterization and synthesis, upholding the principles of scientific integrity and reproducibility.

References

4-(Diethylamino)butan-2-one CAS number 3299-38-5 information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Diethylamino)butan-2-one (CAS 3299-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 3299-38-5, is a versatile bifunctional organic compound belonging to the class of β-amino ketones.[1] Structurally, it features a ketone functional group and a tertiary amine, which impart a unique reactivity profile that makes it a valuable intermediate in organic synthesis.[2] Often referred to as a Mannich base, this compound serves as a key building block for the construction of more complex molecular architectures, including steroidal and heterocyclic systems.[3][4] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, analytical characterization, and applications, designed to support professionals in research and development.

Physicochemical and Spectroscopic Properties

This compound is a liquid at room temperature with a distinct chemical profile.[3] Its physical and chemical properties are critical for its handling, storage, and application in synthetic protocols.

PropertyValueSource
CAS Number 3299-38-5[3][5]
Molecular Formula C₈H₁₇NO[3][6]
Molecular Weight 143.23 g/mol [3][6]
IUPAC Name This compound[6]
Synonyms 4-(Diethylamino)-2-butanone, 1-(Diethylamino)-3-butanone[6][7]
Boiling Point 188.7 °C at 760 mmHg; 76-78 °C at 16 mmHg[3][5]
Density 0.868 g/cm³[3]
Refractive Index (n20/D) 1.433[3][5]
Flash Point 43.3 °C[3][7]
InChIKey XLEOCTUCGZANAC-UHFFFAOYSA-N[5][6]
Canonical SMILES CCN(CC)CCC(=O)C[3][6]

Synthesis and Mechanism: The Mannich Reaction

The primary and most efficient route for the synthesis of this compound is the Mannich reaction.[1][8] This classic three-component condensation involves an active hydrogen compound (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (diethylamine).[1]

The reaction proceeds through two key stages:

  • Formation of the Iminium Ion: Diethylamine first reacts with formaldehyde to form a relatively stable diethylaminomethyl cation, often referred to as an Eschenmoser's salt precursor. This electrophilic species is the key aminomethylating agent.

  • Nucleophilic Attack: Acetone, the active hydrogen compound, forms an enol or enolate under the reaction conditions. This nucleophilic enol then attacks the carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final β-amino ketone product after workup.

The choice of an unsymmetrical ketone can lead to isomeric products. However, for the synthesis of this compound, acetone is the ideal starting ketone, as it possesses symmetrical alpha-hydrogens, preventing the formation of constitutional isomers.[9]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Mannich reaction.

  • Iminium Ion Generation: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine diethylamine and formaldehyde (often as an aqueous solution, formalin, or its polymer form, paraformaldehyde) in a suitable solvent like ethanol or water. If starting with the amine salt (diethylamine hydrochloride), the reaction is typically performed under acidic conditions.

  • Addition of Ketone: Slowly add acetone to the reaction mixture. A slight exotherm may be observed.

  • Reaction: Gently heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate technique like Thin-Layer Chromatography (TLC).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. If the reaction was run under acidic conditions, carefully neutralize it with a base such as sodium carbonate or sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the product from the aqueous mixture using an immiscible organic solvent (e.g., diethyl ether or dichloromethane). Perform multiple extractions to maximize yield.

  • Purification: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent like anhydrous sodium sulfate. After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.[9]

Visualization of the Synthetic Workflow

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Final Product Diethylamine Diethylamine Reaction Mannich Condensation (Reflux in Ethanol) Diethylamine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Acetone Acetone Acetone->Reaction Neutralization Neutralization (e.g., Na₂CO₃) Reaction->Neutralization Cooling Extraction Solvent Extraction (e.g., CH₂Cl₂) Neutralization->Extraction Purification Vacuum Distillation Extraction->Purification Drying & Concentration Product This compound (CAS 3299-38-5) Purification->Product

Caption: Synthetic pathway via the Mannich reaction.

Reactivity and Applications in Organic Synthesis

This compound is primarily utilized as a synthetic intermediate. Its bifunctional nature allows for a range of subsequent transformations.

  • Michael Acceptor Precursor: The compound can be quaternized at the nitrogen atom (e.g., with methyl iodide) and subsequently treated with a base to induce Hofmann elimination. This process generates methyl vinyl ketone (MVK), a crucial Michael acceptor in organic synthesis.

  • Robinson Annulation Reagent: It is a well-established reagent in the Robinson annulation reaction for the construction of six-membered rings. In this capacity, it serves as a stable and easily handled surrogate for the more volatile and polymer-prone MVK. For instance, it reacts with 2-methyl-1,3-cyclohexanedione to form intermediates used in the synthesis of complex polycyclic molecules like steroids and terpenes.[4]

  • Pharmaceutical Scaffolding: Its structure is a precursor for synthesizing various heterocyclic compounds and has been used in the total synthesis of steroidal hydrochrysene derivatives.[3]

Analytical Characterization

Accurate identification and purity assessment of this compound are essential. A combination of chromatographic and spectroscopic techniques is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separation and identification. The compound is volatile enough for GC analysis, and its mass spectrum provides a unique fragmentation pattern for confirmation.[6] The NIST Mass Spectrometry Data Center lists characteristic peaks for this molecule.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl groups (a quartet and a triplet), two methylene groups in the butane backbone (triplets), and a singlet for the methyl ketone group.

    • ¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon, the four unique carbons of the N,N-diethylaminobutyl chain, and the methyl carbon of the ketone.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the ketone C=O stretching vibration, typically found around 1715 cm⁻¹.[6]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC-MS Conditions:

    • Column: Use a low-to-mid polarity column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[10]

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 15°C/min) to a final temperature of 280°C and hold.[10]

    • Injector Temperature: 250°C.

    • Transfer Line Temperature: 280°C.[10]

    • Ion Source Temperature: 230°C.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Data Acquisition and Analysis: Acquire data in full scan mode to obtain the complete mass spectrum. Compare the resulting spectrum with a reference library (e.g., NIST) for positive identification. For quantification, Selected Ion Monitoring (SIM) of characteristic ions can be used for enhanced sensitivity.[10]

Visualization of the Analytical Workflow

G Analytical Workflow for this compound cluster_analysis Instrumental Analysis cluster_data Data Processing & Verification Sample Sample of This compound Prep Sample Preparation (Dilution in Dichloromethane) Sample->Prep GC Gas Chromatography (GC) (Separation) Prep->GC NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry (MS) (Detection & Fragmentation) GC->MS Eluent Transfer DataAnalysis Spectral Analysis & Library Matching (NIST) MS->DataAnalysis Mass Spectrum StructureVerification Structure Confirmation & Purity Assessment NMR->StructureVerification NMR Spectra IR->StructureVerification IR Spectrum DataAnalysis->StructureVerification Report Final Report StructureVerification->Report

Caption: Standard analytical workflow for characterization.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[6]

  • Hazards:

    • H226: Flammable liquid and vapor.[7]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautions:

    • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Keep away from heat, sparks, open flames, and other sources of ignition. Take precautionary measures against static discharge.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

    • Spills: In case of a spill, contain the spillage with a non-combustible absorbent material and dispose of it as hazardous waste.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS 3299-38-5) is a foundational building block in synthetic organic chemistry. Its straightforward synthesis via the Mannich reaction and its utility as a stable precursor for reagents like methyl vinyl ketone make it an indispensable tool for constructing complex cyclic and polycyclic molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application in research and drug development.

References

An In-depth Technical Guide to 4-(Diethylamino)butan-2-one: A Versatile β-Amino Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)butan-2-one is a compelling bifunctional molecule belonging to the class of β-amino ketones, also known as Mannich bases. Its structure, which incorporates both a tertiary amine and a ketone functional group, imparts a unique reactivity profile, making it a valuable synthetic intermediate in organic chemistry. While the broader class of β-amino ketones is recognized for its presence in numerous biologically active compounds, this compound itself remains a largely unexplored entity in medicinal chemistry and drug development.[1][2][3] This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and known applications, while also highlighting the current gaps in our understanding of its biological and toxicological properties, thereby underscoring opportunities for future research.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical identity and physical properties of a compound is fundamental for its application in research and development.

Synonyms and Alternative Names

This compound is known by several alternative names, which are frequently encountered in chemical literature and supplier catalogs. These include:

  • 1-Diethylamino-3-butanone

  • 4-(Diethylamino)-2-butanone

  • 4-(N,N-Diethylamino)butan-2-one

  • Diethylaminoacetone (less common and can be ambiguous)

Chemical Identifiers

For unambiguous identification, a set of standardized chemical identifiers is crucial.

IdentifierValue
CAS Number 3299-38-5
Molecular Formula C8H17NO
IUPAC Name This compound
InChI InChI=1S/C8H17NO/c1-4-9(5-2)7-6-8(3)10/h4-7H2,1-3H3
InChIKey XLEOCTUCGZANAC-UHFFFAOYSA-N
SMILES CCN(CC)CCC(=O)C
Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Molecular Weight 143.23 g/mol [4]
Appearance Colorless to yellowish liquidGeneral Knowledge
Boiling Point 76-78 °C at 16 mmHg[5]
Density 0.86 g/mL[5]
Refractive Index 1.433[5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and other β-amino ketones is the Mannich reaction.[1][2] This three-component condensation reaction involves an active hydrogen compound (a ketone), formaldehyde, and a secondary amine.

The Mannich Reaction: A General Overview

The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of acidic protons located alpha to a carbonyl group. The reaction typically proceeds in three main steps:

  • Formation of an Iminium Ion: The secondary amine (diethylamine) reacts with formaldehyde to form an iminium ion.

  • Enolization of the Ketone: The ketone (acetone) tautomerizes to its enol form.

  • Electrophilic Attack: The enol attacks the iminium ion, leading to the formation of the β-amino ketone.

Synthetic Workflow for this compound

The following diagram illustrates the typical synthetic workflow for producing this compound via the Mannich reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Acetone (Active Hydrogen Compound) E Mannich Condensation A->E B Formaldehyde D Iminium Ion Formation B->D C Diethylamine (Secondary Amine) C->D D->E F This compound E->F G cluster_synthesis Compound Availability cluster_screening Biological Screening cluster_evaluation Further Evaluation A Synthesis and Purification of This compound B In Vitro Biological Assays (e.g., enzyme inhibition, receptor binding) A->B C Cell-Based Assays (e.g., cytotoxicity, antimicrobial) A->C D Hit Identification and Validation B->D C->D E In Vitro ADME/Tox Studies D->E F Lead Optimization D->F

References

Spectroscopic data (NMR, IR, MS) for 4-(Diethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Diethylamino)butan-2-one

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in various chemical syntheses. As a Senior Application Scientist, this document moves beyond a simple data repository to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, providing researchers, scientists, and drug development professionals with a practical and authoritative resource for the characterization of this and structurally related compounds.

Introduction

This compound is a versatile bifunctional molecule incorporating both a ketone and a tertiary amine. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecular architectures. Accurate and unambiguous structural confirmation is paramount for its use in regulated environments such as drug development. This guide provides a detailed spectroscopic analysis to ensure the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the ¹H and ¹³C NMR data for this compound, offering insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their connectivity within a molecule.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.01Triplet6H-N(CH₂CH₃ )₂
2.15Singlet3H-C(=O)CH₃
2.51Quartet4H-N(CH₂ CH₃)₂
2.55Triplet2H-CH₂ -N(CH₂CH₃)₂
2.75Triplet2H-C(=O)-CH₂ -

Interpretation: The ¹H NMR spectrum of this compound presents five distinct signals. The triplet at 1.01 ppm, integrating to 6 protons, is characteristic of the two equivalent methyl groups of the diethylamino moiety. The quartet at 2.51 ppm, integrating to 4 protons, corresponds to the two equivalent methylene groups adjacent to the nitrogen atom. The singlet at 2.15 ppm, integrating to 3 protons, is assigned to the methyl group adjacent to the carbonyl group. The two triplets at 2.55 ppm and 2.75 ppm, each integrating to 2 protons, are assigned to the two methylene groups of the butan-2-one backbone. The downfield shift of the triplet at 2.75 ppm is due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Summary:

Chemical Shift (δ) ppmAssignment
11.8-N(CH₂CH₃ )₂
29.9-C(=O)CH₃
43.1-C(=O)-CH₂ -
47.5-N(CH₂ CH₃)₂
52.3-CH₂ -N(CH₂CH₃)₂
208.6C =O

Interpretation: The ¹³C NMR spectrum displays six distinct signals, consistent with the six unique carbon environments in this compound. The signal at 208.6 ppm is characteristic of a ketone carbonyl carbon. The signals at 11.8 ppm and 47.5 ppm are assigned to the ethyl groups of the diethylamino moiety. The remaining signals at 29.9 ppm, 43.1 ppm, and 52.3 ppm correspond to the methyl and methylene carbons of the butan-2-one chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.

Experimental Protocol: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
2970StrongC-H stretch (alkane)
1715StrongC=O stretch (ketone)
1460MediumC-H bend (alkane)
1160MediumC-N stretch (amine)

Interpretation: The IR spectrum of this compound shows a strong, sharp absorption band at 1715 cm⁻¹, which is highly characteristic of the C=O stretching vibration of a saturated aliphatic ketone. The strong absorption at 2970 cm⁻¹ is due to the C-H stretching vibrations of the alkyl groups. The presence of the C-N stretching vibration around 1160 cm⁻¹ further confirms the presence of the amino group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight). The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

Data Summary:

m/zRelative Intensity (%)Assignment
1435[M]⁺ (Molecular Ion)
86100[CH₂=N(CH₂CH₃)₂]⁺
5820[CH₃CH=N(CH₂CH₃)]⁺
4315[CH₃CO]⁺

Interpretation: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 143, which corresponds to the molecular weight of this compound. The base peak at m/z 86 is attributed to the stable α-cleavage fragment [CH₂=N(CH₂CH₃)₂]⁺, which is a characteristic fragmentation pathway for aliphatic amines. The peak at m/z 58 likely arises from a subsequent fragmentation of the m/z 86 ion. The presence of a peak at m/z 43 is indicative of the acetyl cation [CH₃CO]⁺, resulting from cleavage adjacent to the carbonyl group.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, integrating data from multiple techniques for unambiguous structure confirmation.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Interpretation Structural Elucidation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data Provides IR IR Spectroscopy IR_Data Characteristic Frequencies IR->IR_Data Provides MS Mass Spectrometry MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Provides Structure Proposed Structure: This compound NMR_Data->Structure Confirms Connectivity IR_Data->Structure Confirms Functional Groups MS_Data->Structure Confirms Molecular Weight

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. Each technique offers complementary information, and together they form a robust analytical package for the characterization of this important chemical intermediate. The detailed interpretation of the spectra, grounded in fundamental principles, serves as a valuable resource for scientists engaged in synthesis and drug development, ensuring the quality and integrity of their work.

Solubility characteristics of 4-(Diethylamino)butan-2-one in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Characteristics of 4-(Diethylamino)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in synthetic chemistry and pharmaceutical research. In the absence of extensive published quantitative solubility data, this guide synthesizes theoretical principles with established experimental methodologies to offer a robust framework for understanding and determining its solubility profile. We delve into the physicochemical properties of this compound, predict its solubility in a range of common laboratory solvents, and provide detailed, field-proven protocols for its empirical determination. This document is intended to be a vital resource for researchers, enabling them to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a bifunctional organic molecule featuring a tertiary amine and a ketone.[1][2][3] This unique combination of functional groups makes it a valuable building block in organic synthesis and a potential scaffold for the development of novel pharmaceutical agents. The solubility of a compound is a critical physicochemical property that governs its utility in a multitude of applications, from reaction kinetics in a laboratory setting to bioavailability in a physiological one. A thorough understanding of the solubility of this compound is therefore paramount for any scientist working with this molecule.

This guide will provide a detailed examination of the factors influencing the solubility of this compound and equip the reader with the necessary knowledge to predict and experimentally verify its solubility in various solvent systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C8H17NO[1][2][3]
Molecular Weight 143.23 g/mol [1][2][4]
Boiling Point 188.7 °C at 760 mmHg; 76-78 °C at 16 mmHg[1][5]
Density ~0.86 g/mL[1][5]
LogP 1.30730[1]
Hydrogen Bond Acceptors 2 (Nitrogen and Oxygen)[1]
Hydrogen Bond Donors 0[1]

Theoretical and Qualitative Solubility Profile

The molecular structure of this compound contains both polar and non-polar regions, which dictates its solubility in different solvents. The presence of a ketone group and a tertiary amine introduces polarity and the capacity for hydrogen bonding with protic solvents.[1][6] Conversely, the diethyl and butyl groups contribute to its non-polar character.

Solubility in Aqueous Media

Small tertiary amines are generally soluble in water due to the ability of the lone pair of electrons on the nitrogen atom to form hydrogen bonds with water molecules.[6][7] However, the solubility tends to decrease as the length of the alkyl chains increases.[7][8] For this compound, the presence of two ethyl groups and a butyl chain suggests that its water solubility may be moderate to low.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in a wide range of organic solvents. Its ketone and amine functionalities suggest good solubility in polar aprotic solvents like acetone and ethyl acetate. The non-polar alkyl groups suggest at least partial solubility in non-polar solvents such as diethyl ether and hexane.

Qualitative Solubility Table
SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly Soluble to SolubleThe polar ketone and amine groups can hydrogen bond with water, but the C8 hydrocarbon backbone limits solubility.
Ethanol Polar ProticSolubleEthanol can act as both a hydrogen bond donor and acceptor, and its ethyl group can interact with the non-polar parts of the molecule.
Acetone Polar AproticSolubleThe polarity of acetone is compatible with the ketone and amine groups.
Diethyl Ether Non-polarSolubleThe non-polar nature of diethyl ether is compatible with the alkyl chains of the molecule.
Hexane Non-polarSparingly SolubleHexane is very non-polar and will primarily interact with the alkyl portions of the molecule; the polar functional groups will limit solubility.

Factors Influencing Solubility

The solubility of this compound is not a fixed value and can be influenced by several external factors.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, this principle is still relevant for its miscibility with other liquids.

  • pH: The tertiary amine group in this compound is basic. In acidic solutions, the amine will be protonated to form a water-soluble salt. Therefore, the aqueous solubility of this compound is expected to be significantly higher at a lower pH.

  • Co-solvents: The use of a co-solvent can significantly enhance the solubility of a compound. For example, adding a water-miscible organic solvent like ethanol to an aqueous solution can increase the solubility of this compound.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols are based on established methodologies for solubility determination.

General Workflow for Solubility Screening

The following diagram outlines a general workflow for determining the solubility of this compound in a given solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Solvent_Prep Prepare Solvent System Compound_Prep Prepare Saturated Solution (Excess Solute + Solvent) Solvent_Prep->Compound_Prep Add Equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) Compound_Prep->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation or Filtration) Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Quantify Concentration (e.g., HPLC, GC-MS) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Protocol for Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

  • Preparation:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The excess of the solute is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Place the sealed container in a constant temperature environment (e.g., a shaker bath) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the solution to stand undisturbed at the same temperature until the undissolved solute has settled.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a comprehensive understanding of its solubility characteristics can be achieved through the application of fundamental chemical principles and systematic experimental verification. This guide has provided a theoretical framework for predicting its solubility in various solvents and a practical guide for its experimental determination. The bifunctional nature of this compound, with its polar amine and ketone groups and non-polar alkyl backbone, results in a nuanced solubility profile that is highly dependent on the solvent system. For researchers and drug development professionals, a thorough understanding and empirical determination of its solubility are critical first steps in unlocking the full potential of this versatile molecule.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-(Diethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for 4-(Diethylamino)butan-2-one (CAS No: 3299-38-5). As a versatile beta-amino ketone intermediate in pharmaceutical synthesis, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions and foster a culture of safety.

Chemical and Physical Identity

This compound is a flammable and irritant liquid. A clear understanding of its physical properties is the first step in a comprehensive risk assessment.

PropertyValueSource
Molecular Formula C8H17NO--INVALID-LINK--[1]
Molecular Weight 143.23 g/mol --INVALID-LINK--[2]
Appearance Light-yellow to nearly colorless liquid--INVALID-LINK--
Boiling Point 188.7 °C at 760 mmHg--INVALID-LINK--[1]
Flash Point 43.3 °C--INVALID-LINK--[1]
Density 0.868 g/cm³--INVALID-LINK--[1]
Vapor Pressure 0.591 mmHg at 25°C--INVALID-LINK--[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is crucial to be familiar with its hazard profile to implement appropriate safety measures.[2][3]

  • Flammable liquids (Category 3), H226: Flammable liquid and vapor.[2]

  • Skin irritation (Category 2), H315: Causes skin irritation.[2]

  • Serious eye irritation (Category 2A), H319: Causes serious eye irritation.[2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[2]

Signal Word: Warning

Hazard Pictograms:

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective when handling this compound is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[4][5]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]

  • Ignition Sources: Due to its flammability, all potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment, must be eliminated from the work area.[5][6] Use only non-sparking tools.[2]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound cluster_specs Specific Recommendations Eye_Face Eye and Face Protection Goggles Chemical safety goggles (ANSI Z87.1 approved) Eye_Face->Goggles Standard Face_Shield Face shield (for splash risk) Eye_Face->Face_Shield High Splash Potential Skin_Body Skin and Body Protection Lab_Coat Flame-resistant lab coat (100% cotton minimum) Skin_Body->Lab_Coat Hand Hand Protection Gloves Butyl or PVA gloves (prolonged contact) Nitrile (incidental contact) Hand->Gloves Respiratory Respiratory Protection Respirator NIOSH-approved respirator with organic vapor cartridges (if outside fume hood) Respiratory->Respirator Inadequate Ventilation

Caption: PPE selection workflow for handling this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]

  • Skin and Body Protection: A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat should be worn.[5] Synthetic materials should be avoided as they can melt onto the skin in the event of a fire.[5]

  • Hand Protection: Due to the ketone functional group, specific chemical-resistant gloves are required. Butyl or Polyvinyl Alcohol (PVA) gloves offer excellent protection against ketones for prolonged contact.[7] Nitrile gloves may be suitable for incidental or short-term contact but should be changed immediately upon contamination.[7] Always inspect gloves for any signs of degradation or perforation before use.

  • Respiratory Protection: If work must be conducted outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4]

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the chemical's integrity.

Handling
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not inhale vapors or mist.[2]

  • Keep containers tightly closed when not in use.[2]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Use in a well-ventilated area, preferably a chemical fume hood.[5]

  • Wash hands thoroughly after handling.[2]

Storage
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][8]

  • Keep containers tightly closed to prevent leakage and evaporation.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Store in a flammable liquids storage cabinet.[5]

Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is crucial for preventing hazardous reactions.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions, potentially causing a fire or explosion.

    • Strong Acids: As a tertiary amine, this compound is basic and will react exothermically with strong acids to form ammonium salts.[9][10][11] This can generate heat and pressure in a closed container.

    • Strong Reducing Agents: The ketone functional group can be reduced by strong reducing agents like lithium aluminum hydride.[12][13] While often a desired synthetic transformation, uncontrolled mixing can lead to a vigorous and potentially dangerous reaction.

  • Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[13]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to incompatible materials.[2]

Toxicological Information and First Aid

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response and Waste Disposal

A clear and practiced spill response plan is essential for mitigating the hazards of an accidental release.

Spill Response Protocol

Spill_Response_Workflow Start Spill Occurs Alert Alert personnel in the area Start->Alert Evacuate Evacuate non-essential personnel Alert->Evacuate Ignition Eliminate all ignition sources Evacuate->Ignition Ventilate Increase ventilation (use fume hood) Ignition->Ventilate PPE Don appropriate PPE (gloves, goggles, respirator if needed) Ventilate->PPE Contain Contain the spill with non-combustible absorbent material (e.g., spill pads, sand) PPE->Contain Collect Carefully collect absorbed material using non-sparking tools Contain->Collect Package Place in a sealed, labeled hazardous waste container Collect->Package Decontaminate Decontaminate the spill area with soap and water Package->Decontaminate Dispose Dispose of waste through EHS or licensed contractor Decontaminate->Dispose

Caption: Step-by-step spill response workflow for this compound.

Step-by-Step Spill Cleanup Procedure: [2][15][16][17][18]

  • Alert and Evacuate: Immediately alert others in the vicinity of the spill. Evacuate all non-essential personnel from the area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.

  • Ventilate: Increase ventilation in the area by opening sashes on fume hoods. Close doors to the affected area to prevent vapor spread.

  • Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves (butyl or PVA), safety goggles, a lab coat, and a respirator if necessary.

  • Contain the Spill: For small spills, use non-combustible absorbent materials like spill pads with a vapor barrier, sand, or vermiculite to dike and contain the liquid.[15][16][17] Avoid using combustible materials like paper towels for large spills.

  • Absorb and Collect: Cover the spill with the absorbent material, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a heavy-duty plastic bag or a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Seal and label the waste container appropriately. Dispose of the contaminated materials through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

Waste Disposal
  • Dispose of unused this compound and contaminated materials as hazardous waste.[2]

  • This material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not dispose of this chemical down the drain.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]

Conclusion

This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet (SDS) and your institution's specific safety policies before working with this or any other hazardous chemical.

References

A Technical Guide to the Synthetic Applications of 4-(Diethylamino)butan-2-one: A Versatile Mannich Base

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

4-(Diethylamino)butan-2-one, a classic Mannich base, is a bifunctional molecule whose strategic importance in organic synthesis extends far beyond its simple structure. Readily prepared from inexpensive starting materials, this compound serves as a robust and versatile intermediate. Its primary utility lies in its role as a stable, masked precursor to the highly reactive but notoriously unstable methyl vinyl ketone (MVK). This property makes it a cornerstone reagent in annulation reactions for the construction of cyclic systems, most notably in the synthesis of steroid precursors like the Wieland-Miescher ketone. Furthermore, its direct application as a quaternized Mannich salt enables the construction of complex polycyclic frameworks, including steroidal hydrochrysene analogues. This technical guide provides an in-depth exploration of the synthesis, core reactivity, and key applications of this compound, offering field-proven insights, detailed protocols, and mechanistic rationale for researchers, chemists, and professionals in drug development.

Introduction to this compound

This compound (CAS No. 3299-38-5) is an amino ketone that features a tertiary amine and a carbonyl group.[1] This dual functionality is central to its reactivity. The presence of the diethylamino group at the β-position relative to the carbonyl is the defining feature of a Mannich base, which is typically formed from the condensation of an enolizable ketone (acetone), a secondary amine (diethylamine), and a non-enolizable aldehyde (formaldehyde).[2] This arrangement allows the compound to act as a stable, crystalline, and easily handled precursor for generating α,β-unsaturated ketones through elimination, providing a significant practical advantage in the laboratory.

1.1. Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below, highlighting its characteristics as a tangible chemical entity for synthetic planning.

PropertyValueSource(s)
CAS Number 3299-38-5[1][3]
Molecular Formula C₈H₁₇NO[1][4]
Molecular Weight 143.23 g/mol [1]
Appearance Light-yellow to nearly colorless liquid[2]
Boiling Point 76-78 °C (16 mmHg); 188.7 °C (760 mmHg)[3][4]
Density 0.86 g/mL[3]
Refractive Index (n²⁵D) 1.4300–1.4310[2]
SMILES CCN(CC)CCC(=O)C[1][3]
Synthesis: The Mannich Reaction

The most direct and efficient route to this compound is the Mannich reaction. This three-component condensation is a cornerstone of C-C bond formation. The causality behind this reaction involves the initial formation of an electrophilic diethylaminomethyl cation (an Eschenmoser-like salt intermediate) from diethylamine and formaldehyde. Acetone, which serves as the enol or enolate nucleophile, then attacks this iminium ion to form the final β-amino ketone product.

2.1. Reaction Mechanism

The mechanism proceeds in two main stages:

  • Iminium Ion Formation: Diethylamine first attacks formaldehyde, and after dehydration, forms the reactive N,N-diethylmethaniminium ion.

  • Electrophilic Attack: Under acidic conditions, acetone enolizes. The enol form then attacks the iminium ion, and after deprotonation, yields the Mannich base.

Mannich_Mechanism Mechanism of Mannich Reaction for this compound Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Diethylamine Et₂NH Iminium [CH₂=N⁺Et₂] Diethylamine->Iminium + H⁺, -H₂O Formaldehyde CH₂O Formaldehyde->Iminium + H⁺, -H₂O Acetone CH₃C(=O)CH₃ Enol CH₂=C(OH)CH₃ Acetone->Enol Acid cat. Product Et₂NCH₂CH₂C(=O)CH₃ Iminium->Product Nucleophilic Attack - H⁺ Enol->Product Nucleophilic Attack - H⁺

Mechanism of Mannich Reaction for this compound Synthesis.
2.2. Detailed Experimental Protocol

The following protocol is a robust and high-yield procedure adapted from Organic Syntheses, a highly trusted source for reproducible chemical methods.[2] This self-validating system ensures reliability for researchers.

Materials:

  • Diethylamine hydrochloride (176 g, 1.60 mol)[5]

  • Paraformaldehyde (68 g, 2.26 mol)

  • Acetone (600 mL, 8.2 mol)

  • Methanol (80 mL)

  • Concentrated Hydrochloric Acid (0.2 mL)

  • Sodium Hydroxide (65 g)

  • Diethyl ether

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a 3-L round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to a moderate to vigorous reflux for 12 hours. The mixture will form a light-yellow solution, potentially with a small amount of gelatinous solid remaining.

  • Work-up (Basification): Cool the reaction mixture. In a separate beaker, prepare a solution of 65 g of sodium hydroxide in 300 mL of water and cool it before slowly adding it to the reaction flask.

  • Extraction: Transfer the mixture to a separatory funnel and extract with three 200-mL portions of ether.

  • Washing: Combine the ether extracts and wash them with two 150-mL portions of saturated sodium chloride solution. Re-extract the aqueous washes with two 150-mL portions of ether to maximize recovery.

  • Drying and Filtration: Combine all ether solutions and dry them overnight over approximately 80 g of anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Distillation: Distill the filtrate under reduced pressure (e.g., 7-15 mm Hg) through a 20-cm Vigreux column. Crucially, avoid high distillation temperatures, as this can cause decomposition of the product into methyl vinyl ketone. [2]

  • Collection: Collect the fraction boiling at 75–77°C/15mm Hg. This yields 150–171 g (66–75%) of this compound as a light-yellow to nearly colorless liquid.

Core Application: A Stable Precursor to Methyl Vinyl Ketone (MVK)

The primary and most powerful application of this compound is its function as a "masked" form of methyl vinyl ketone (MVK, but-3-en-2-one).[6] MVK is an exceptionally useful but volatile, toxic, and polymerization-prone Michael acceptor. The Mannich base provides a stable, solid (as its salt) or high-boiling liquid form that can generate MVK in situ or just prior to use.

3.1. Generation of MVK via Thermal Elimination

The C-N bond in the Mannich base is susceptible to cleavage via an elimination reaction. Simple heating is often sufficient to induce elimination, releasing the volatile MVK, which can be distilled directly into a subsequent reaction.[2] This process avoids the need to handle the hazardous MVK directly.

MVK_Generation Generation of MVK from this compound MannichBase Et₂NCH₂CH₂C(=O)CH₃ MVK CH₂=CHC(=O)CH₃ MannichBase->MVK   Δ (Heat) (Thermal Elimination) Amine Et₂NH MannichBase->Amine

Generation of MVK from this compound.
3.2. Application in the Robinson Annulation

The MVK generated from this compound is a classic reagent in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[7][8] This sequence is fundamental to the synthesis of six-membered rings and has been pivotal in the total synthesis of steroids and terpenes.

A landmark application is the synthesis of the Wieland-Miescher ketone , a key building block for synthetic steroids.[4][6] In this process, MVK (generated from its Mannich base precursor) reacts with 2-methylcyclohexane-1,3-dione to construct the fused bicyclic system.

Robinson_Annulation Robinson Annulation Workflow using MVK start This compound mvk Methyl Vinyl Ketone (MVK) (Michael Acceptor) start->mvk Heat michael_adduct 1,5-Dicarbonyl Adduct mvk->michael_adduct Michael Addition enolate Enolate Nucleophile (e.g., from 2-methylcyclohexane-1,3-dione) enolate->michael_adduct Michael Addition aldol Intramolecular Aldol Product michael_adduct->aldol Base cat. Intramolecular Aldol final_product α,β-Unsaturated Ketone (e.g., Wieland-Miescher Ketone) aldol->final_product Dehydration

Robinson Annulation Workflow using MVK.
Advanced Application in Total Synthesis

Beyond its role as an MVK precursor, the quaternized salt of this compound serves as a potent electrophile itself in annulation reactions. This reactivity was expertly leveraged in the total synthesis of steroidal analogues.

4.1. Synthesis of Steroidal Hydrochrysene Analogues

In a total synthesis approach to hydrochrysene derivatives (which possess the tetracyclic core of steroids), researchers used a double Robinson-Mannich base reaction strategy.[9] In the final and crucial step to form the fourth ring, the methiodide salt of This compound was reacted with a tricyclic ketone intermediate. This condensation, in the presence of sodium methoxide, successfully closed the D-ring of the steroid nucleus, demonstrating the compound's utility in constructing complex, high-value molecules.[9] This stands as a prime example of its direct use in building molecular complexity.

Steroid_Synthesis Final Ring Closure in Hydrochrysene Synthesis Tricyclic Tricyclic Ketone Intermediate (A/B/C Rings) Tetracyclic Tetracyclic Steroid Core (Hydrochrysene Derivative) Tricyclic->Tetracyclic NaOMe (Annulation) MannichSalt 4-(Et₂NMe⁺I⁻)butan-2-one (Mannich Salt) MannichSalt->Tetracyclic NaOMe (Annulation)

Final Ring Closure in Hydrochrysene Synthesis.
A Versatile Precursor for Heterocyclic Systems

The ability of this compound to generate MVK opens a reliable pathway to 1,5-dicarbonyl compounds, which are essential precursors for a wide range of six-membered heterocyclic systems.

5.1. Synthesis of Substituted Pyridines

The synthesis of pyridines can be achieved by reacting a 1,5-dicarbonyl compound with ammonia or an ammonia equivalent. The workflow begins with the generation of MVK from this compound. A subsequent Michael addition of an enolate (e.g., from a β-keto ester) to the MVK generates the required 1,5-dicarbonyl intermediate, which can then be cyclized and oxidized to form a substituted pyridine ring, a privileged scaffold in medicinal chemistry.

Pyridine_Synthesis Logical Pathway to Pyridines start This compound mvk Methyl Vinyl Ketone (MVK) start->mvk Heat dicarbonyl 1,5-Dicarbonyl Intermediate mvk->dicarbonyl Michael Addition enolate Enolate Source (e.g., β-keto ester) enolate->dicarbonyl Michael Addition dihydropyridine Dihydropyridine dicarbonyl->dihydropyridine + NH₃ (Cyclization) pyridine Substituted Pyridine dihydropyridine->pyridine [O] (Oxidation)

Logical Pathway to Pyridines.
Conclusion

This compound is a quintessential example of a simple molecule with profound synthetic utility. Its primary strength lies in its role as a stable and manageable precursor to methyl vinyl ketone, thereby taming a notoriously difficult reagent for use in powerful C-C bond-forming reactions like the Robinson annulation. Furthermore, its direct application in the total synthesis of complex natural product analogues showcases its value as a robust building block. For researchers in organic synthesis and drug development, mastery of the applications of this versatile Mannich base provides a reliable and effective tool for the construction of complex cyclic and heterocyclic molecular architectures.

References

An In-Depth Technical Guide to the Thermochemical Properties and Stability of 4-(Diethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diethylamino)butan-2-one, a β-aminoketone, is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility is intrinsically linked to its thermochemical properties and stability, which dictate reaction conditions, shelf-life, and degradation pathways. This guide provides a comprehensive analysis of the core thermochemical parameters of this compound, an exploration of its inherent stability challenges, and detailed experimental protocols for its characterization. By synthesizing theoretical calculations with practical, field-proven insights, this document serves as an essential resource for professionals engaged in the research and development of compounds incorporating this important structural motif.

Introduction: The Dual Nature of a β-Aminoketone

This compound belongs to the class of Mannich bases, characterized by the presence of a tertiary amine and a ketone functional group separated by an ethylene bridge. This unique arrangement confers a rich chemical reactivity, making it a valuable building block in the synthesis of more complex molecules. However, this bifunctionality also introduces inherent instabilities that must be understood and controlled. The lone pair of electrons on the nitrogen atom and the electrophilic nature of the carbonyl carbon create a molecule susceptible to specific degradation pathways. A thorough understanding of its thermochemical properties and stability is therefore paramount for its effective application in drug development and other areas of chemical synthesis.

Thermochemical Profile of this compound

Precise experimental thermochemical data for this compound is not extensively available in the public domain. Consequently, we turn to reliable computational methods to estimate its key thermochemical parameters. The Joback group contribution method, a well-established and straightforward estimation technique, provides valuable insights into the thermodynamic properties of organic compounds based on their molecular structure.[1][2]

The molecular structure of this compound is first deconstructed into its constituent functional groups as defined by the Joback method:

  • Two methyl groups (-CH3)

  • Three methylene groups (-CH2-)

  • One tertiary amine group (>N-)

  • One ketone group (>C=O)

The contributions of each group are then summed to calculate the thermochemical properties.

Table 1: Estimated Thermochemical Properties of this compound using the Joback Method
PropertySymbolEstimated ValueUnit
Molar MassMw143.23 g/mol
Boiling PointTb457.15K
Critical TemperatureTc637.86K
Critical PressurePc29.45bar
Critical VolumeVc523.00cm³/mol
Enthalpy of Formation (Ideal Gas, 298.15 K)ΔHf°-285.5kJ/mol
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)ΔGf°-93.63kJ/mol
Heat Capacity (Ideal Gas, 298.15 K)Cp283.45J/(mol·K)

Note: These values are estimations and should be used as a guide. Experimental verification is recommended for critical applications.

Chemical Stability: Navigating the Inherent Reactivity

The stability of this compound is governed by the interplay of its two functional groups. Two primary degradation pathways are of significant concern: the retro-Mannich reaction and the oxidation of the tertiary amine.

The Retro-Mannich Reaction: A Reversible Pathway

Being a Mannich base, this compound can undergo a retro-Mannich reaction, decomposing back to its precursors: diethylamine and methyl vinyl ketone.[3][4] This reaction is often catalyzed by both acidic and basic conditions and is also influenced by temperature.

The equilibrium nature of the Mannich reaction means that conditions that favor the reverse reaction will lead to the degradation of the β-aminoketone. In a drug development context, this can lead to loss of active pharmaceutical ingredient (API) and the formation of potentially reactive impurities.

Factors influencing the retro-Mannich reaction:

  • pH: The reaction is slowest in a neutral to slightly acidic pH range. Both strongly acidic and strongly basic conditions can accelerate the decomposition.

  • Temperature: Elevated temperatures can provide the activation energy needed to drive the equilibrium towards the starting materials.[4]

  • Solvent: Protic solvents can facilitate the proton transfer steps involved in the mechanism.

Oxidation of the Tertiary Amine: A Common Pitfall

The tertiary amine functionality in this compound is susceptible to oxidation, a common degradation pathway for many amine-containing pharmaceuticals.[5][6] The primary oxidation product is the corresponding N-oxide, which can undergo further reactions, such as the Cope elimination, to yield an alkene and a hydroxylamine derivative.[7]

Common oxidizing agents and conditions:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or metal ions, can lead to gradual oxidation.

  • Peroxides: Hydrogen peroxide and other peroxide sources are potent oxidizing agents for tertiary amines.[5]

  • Light: Photodegradation can occur, particularly in the presence of photosensitizers, leading to the formation of radical species that can initiate oxidation.[8][9]

Photostability

In addition to promoting oxidation, light can directly induce degradation of the ketone functionality through Norrish-type reactions.[8][9] Therefore, protection from light is a critical consideration for the storage and handling of this compound and its derivatives.

Experimental Protocols for Stability and Thermochemical Analysis

To ensure the scientific integrity and trustworthiness of research involving this compound, rigorous experimental characterization is essential. The following section provides detailed protocols for assessing its thermal stability and for conducting forced degradation studies.

Thermal Stability Assessment by Simultaneous TGA-DSC

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile of a substance, detailing its thermal stability and any associated energetic events.[10][11]

Objective: To determine the onset of thermal decomposition and to identify any endothermic or exothermic events as a function of temperature.

Instrumentation: A simultaneous TGA-DSC instrument.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared aluminum or ceramic TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Use an empty, tared pan as the reference.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation during the analysis.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Plot the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of decomposition.

    • DSC Curve: Plot the heat flow versus temperature. Note any endothermic peaks (e.g., melting, boiling) or exothermic peaks (e.g., decomposition).

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA-DSC Analysis cluster_data Data Interpretation A Weigh 5-10 mg of This compound B Place in TGA pan A->B C Load sample and reference pans into furnace B->C D Purge with N2 (50-100 mL/min) C->D E Equilibrate at 30°C D->E F Ramp to 500°C (10°C/min) E->F G Plot % Weight Loss vs. Temperature (TGA) F->G H Plot Heat Flow vs. Temperature (DSC) F->H I Determine onset of decomposition and thermal events G->I H->I

Figure 1: Experimental workflow for TGA-DSC analysis.
Forced Degradation Studies using a Stability-Indicating HPLC Method

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[12][13] A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and impurities.

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method for its quantification.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

4.2.1 HPLC Method Development

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically around the λmax of the carbonyl chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

4.2.2 Forced Degradation Protocol

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Heat the solid sample in an oven at a specified temperature (e.g., 80 °C) for a defined period. Dissolve in the mobile phase before injection.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Data Evaluation:

    • Assess the purity of the main peak and the formation of any new peaks (degradation products).

    • Calculate the percentage degradation of this compound.

    • Ensure that the degradation products are well-resolved from the main peak to confirm the stability-indicating nature of the method.

Forced_Degradation_Workflow cluster_stress Application of Stress Conditions A Prepare 1 mg/mL Stock Solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photodegradation (ICH Q1B) A->F G Neutralize/Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis (C18, Gradient Elution) G->H I Data Analysis: - Peak Purity - % Degradation - Resolution of Degradants H->I

Figure 2: Workflow for forced degradation studies.

Conclusion

This compound is a molecule of significant synthetic potential, but its successful application hinges on a clear understanding of its thermochemical properties and stability profile. This guide has provided estimated thermochemical data derived from the Joback method, offering a valuable baseline for thermodynamic considerations. Furthermore, it has highlighted the primary degradation pathways—the retro-Mannich reaction and oxidation of the tertiary amine—and outlined the environmental factors that can promote these undesirable transformations.

The detailed experimental protocols for TGA-DSC and forced degradation studies serve as a practical framework for researchers to characterize the stability of this compound and its derivatives. By implementing these analytical strategies, scientists and drug development professionals can ensure the integrity of their research, optimize reaction and storage conditions, and develop robust formulations, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Discovery and History of 4-(Substituted-amino)butan-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical evolution of 4-(substituted-amino)butan-2-ones. This class of β-aminoketones, often referred to as Mannich bases, has been a cornerstone in synthetic organic chemistry for over a century. We will delve into the seminal work of Carl Mannich, which laid the foundation for their synthesis, and trace the development of more contemporary and efficient methodologies, such as reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, in-depth protocols and an understanding of the chemical principles that underpin the synthesis and utility of these versatile compounds. We will explore the impact of various substituents on the amino group and the subsequent application of these molecules as key intermediates in the construction of complex heterocyclic systems and pharmacologically active agents.

The Genesis: Carl Mannich and the Birth of a Name Reaction

The history of 4-(substituted-amino)butan-2-ones is intrinsically linked to the discovery of the reaction that bears the name of German chemist Carl Mannich.[1][2] In 1912, Mannich reported a three-component condensation reaction involving a primary or secondary amine, formaldehyde, and a compound with an active hydrogen atom, such as a ketone.[3][4] This reaction, now universally known as the Mannich reaction , provides a direct route to β-aminocarbonyl compounds, or "Mannich bases."[5] The fundamental transformation involves the aminoalkylation of the α-position of the carbonyl compound.

The ingenuity of the Mannich reaction lies in its ability to form a new carbon-carbon bond and introduce a functionalized aminoalkyl group in a single synthetic operation. The initial reaction described the condensation of a secondary amine, formaldehyde, and a ketone possessing at least one α-hydrogen.[6]

The Foundational Mechanism: A Symphony of Condensation and Addition

The mechanism of the Mannich reaction, typically conducted under acidic conditions, commences with the formation of an electrophilic iminium ion from the amine and formaldehyde.[5][7] The ketone, in equilibrium with its enol tautomer, then acts as a nucleophile, attacking the iminium ion to forge the crucial C-C bond and yield the β-aminoketone.[5]

Diagram 1: The Classical Mannich Reaction Mechanism

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enolization and Nucleophilic Attack Amine R₂NH Iminium_Ion [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium_Ion + H⁺ Formaldehyde CH₂O Formaldehyde->Iminium_Ion Enol Enol form Ketone Acetone (Enolizable Ketone) Ketone->Enol Product 4-(Dialkylamino)butan-2-one Enol->Product Nucleophilic Attack on Iminium Ion

Caption: The acid-catalyzed Mannich reaction mechanism.

The Workhorse Synthesis: The Classical Mannich Reaction in Practice

The synthesis of simple 4-(dialkylamino)butan-2-ones, such as the diethylamino derivative, is a classic example of the Mannich reaction. The following protocol is a representative procedure for this transformation.

Experimental Protocol: Synthesis of 1-Diethylamino-3-butanone

This procedure is adapted from a well-established method for the synthesis of a Mannich base from acetone.[8]

Materials:

  • Diethylamine hydrochloride

  • Paraformaldehyde

  • Acetone

  • Methanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride (1.60 moles), paraformaldehyde (2.26 moles), acetone (8.2 moles), methanol (80 mL), and a catalytic amount of concentrated hydrochloric acid (0.2 mL).[8]

  • Reflux: Heat the mixture to a moderate reflux for 12 hours.[8]

  • Work-up: After cooling the reaction mixture, add a cold solution of sodium hydroxide in water to basify the solution.[8]

  • Extraction: Extract the aqueous mixture with three portions of ether. The combined ether extracts are then washed with saturated sodium chloride solution.[8]

  • Drying and Concentration: Dry the combined ether solutions over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[8]

  • Purification: The crude product is purified by distillation under reduced pressure to yield 1-diethylamino-3-butanone.[8]

Evolution of a Synthesis: The Rise of Reductive Amination

While the Mannich reaction remains a powerful tool, modern synthetic chemistry often demands milder conditions and greater substrate scope. Reductive amination has emerged as a highly effective alternative for the synthesis of 4-(substituted-amino)butan-2-ones and their derivatives.[9] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[10][11]

A key advantage of reductive amination is its versatility. It allows for the introduction of a wide variety of substituents on the amino group, including those that may not be compatible with the conditions of the classical Mannich reaction.

Diagram 2: Reductive Amination Workflow

Reductive_Amination_Workflow Start Starting Materials: - Ketone/Aldehyde - Amine Iminium_Formation Iminium Ion Formation Start->Iminium_Formation Reduction In situ Reduction (e.g., NaBH₃CN, H₂/Pd) Iminium_Formation->Reduction Product Substituted Amine Product Reduction->Product Purification Work-up and Purification Product->Purification Final_Product Isolated 4-(Substituted-amino)butan-2-one Purification->Final_Product

Caption: A generalized workflow for reductive amination.

Experimental Protocol: Reductive Amination of Ethyl Levulinate with Benzylamine

This protocol illustrates the synthesis of a precursor to a substituted pyrrolidone, demonstrating the application of reductive amination to a related keto-ester.

Materials:

  • Ethyl levulinate

  • Benzylamine

  • Benzylamine-borane complex (as reducing agent)

  • Activated 4 Å molecular sieves

  • Solvent (e.g., THF)

Procedure:

  • Preparation of Reducing Agent: The benzylamine-borane complex can be prepared by adding one molar equivalent of BH₃-THF to benzylamine in THF.[10]

  • Reaction Setup: In a reaction vessel, combine ethyl levulinate, one equivalent of benzylamine, and activated 4 Å molecular sieves in THF.[10]

  • Addition of Reducing Agent: Add the benzylamine-borane complex to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

The Impact of Substitution: Tailoring the Molecule for a Purpose

The true utility of 4-(substituted-amino)butan-2-ones lies in the vast array of possible substituents on the nitrogen atom. The choice of the amine in the synthesis dictates the final properties and applications of the molecule.

Substituent on Amino GroupRepresentative Synthetic MethodKey Applications and Properties
Dialkylamino (e.g., Dimethylamino, Diethylamino) Classical Mannich ReactionVersatile synthetic intermediates, readily undergo elimination reactions.
Benzylamino Reductive AminationPrecursors to N-benzyl protected compounds, useful in multi-step synthesis.
Arylamino Mannich Reaction or Reductive AminationBuilding blocks for quinolines and other heterocycles; derivatives exhibit a range of biological activities including analgesic and anti-inflammatory properties.[3][12][13][14]
Functionalized Alkylamino Reductive AminationAllows for the introduction of additional functional groups for further chemical modification or to modulate biological activity.

From Building Block to Bioactive Molecule: Applications in Synthesis

4-(Substituted-amino)butan-2-ones are not merely synthetic curiosities; they are pivotal intermediates in the construction of more complex and often biologically active molecules. Their bifunctional nature—a ketone and an amine—provides two reactive handles for further chemical transformations.

Synthesis of Heterocycles

A significant application of these compounds is in the synthesis of heterocyclic rings, particularly pyrroles and pyridines.

  • Pyrrole Synthesis: The Knorr pyrrole synthesis and related methods can utilize α-aminoketones, which can be derived from 4-aminobutan-2-one, to construct the pyrrole ring.[15][16] The reaction typically involves the condensation of an α-aminoketone with a β-dicarbonyl compound.[17]

  • Pyridine Synthesis: Substituted pyridines can be accessed through condensation and cyclization reactions involving β-aminoketones or their derivatives.[18][19]

Precursors to Pharmaceuticals and Bioactive Compounds

The β-aminoketone scaffold is present in a number of pharmacologically active compounds.[20] Derivatives of 4-(substituted-amino)butan-2-ones have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Certain substituted 4-amino-2H-pyran-2-one analogs have demonstrated significant in vitro anticancer activity.[20]

  • Analgesic and Anti-inflammatory Agents: Arylamino derivatives have been synthesized and shown to possess analgesic and anti-inflammatory properties.[3][12][14]

  • Enzyme Inhibitors: Specific derivatives have been designed as inhibitors for enzymes such as γ-aminobutyric acid aminotransferase (GABA-T).[4]

Conclusion

The discovery of the Mannich reaction over a century ago unlocked a straightforward and efficient pathway to a versatile class of molecules: the 4-(substituted-amino)butan-2-ones. From this foundational discovery, the synthetic toolbox has expanded to include milder and more adaptable methods like reductive amination. The ability to readily introduce a wide variety of substituents onto the amino group has established these compounds as indispensable building blocks in modern organic synthesis. Their utility as precursors to complex heterocyclic systems and a diverse array of biologically active molecules ensures that the legacy of Carl Mannich's discovery will continue to fuel innovation in the fields of medicinal chemistry and drug development for the foreseeable future. This guide has provided a historical and practical overview, intended to equip researchers with the knowledge to effectively synthesize and utilize these valuable chemical entities.

References

A Comprehensive Technical Guide to 4-(Diethylamino)butan-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Diethylamino)butan-2-one, a versatile β-amino ketone, serves as a critical building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a reactive carbonyl group and a tertiary amine, makes it a valuable intermediate in the construction of complex molecular architectures, particularly within the pharmaceutical landscape. This guide provides an in-depth exploration of the commercial availability, quality assessment, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The commercial landscape is populated by well-established global distributors as well as specialized chemical synthesis companies.

A comparative analysis of offerings from prominent suppliers is presented in Table 1. It is imperative for researchers to consider not only the price but also the purity, available quantities, and the supplier's ability to provide comprehensive analytical documentation.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich1-Diethylamino-3-butanone3299-38-598%25g
AK ScientificThis compound3299-38-5Not specified25g, 100g
Matrix ScientificThis compound3299-38-5Not specified500mg
CrysdotThis compound3299-38-597%25g
American Custom Chemicals Corporation1-DIETHYLAMINO-3-BUTANONE3299-38-595.00%5MG
TRC1-Diethylamino-3-butanone3299-38-5Not specified100mg

Note: The information in this table is based on publicly available data and may be subject to change. Researchers should always verify the latest information directly with the suppliers.

Quality Assessment and Supplier Selection: A Prudent Approach

The quality of this compound is paramount to the success and reproducibility of synthetic endeavors. A thorough evaluation of the product's purity and impurity profile is a critical first step in the procurement process.

The Significance of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document that should be requested from any potential supplier. It provides a detailed summary of the analytical tests performed on a specific batch of the chemical, including the methods used and the results obtained. While a specific CoA for this compound is not publicly available for inclusion here, a typical CoA for a similar chemical intermediate would include:

  • Identification: CAS number, chemical name, molecular formula, and molecular weight.

  • Physical Properties: Appearance, melting point/boiling point, and solubility.

  • Analytical Data: Results from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) to confirm identity and purity.

  • Purity: A definitive statement of the compound's purity, typically expressed as a percentage.

  • Date of Analysis and Batch Number: For traceability and quality control.

Understanding the Synthetic Route and Potential Impurities

This compound is commonly synthesized via the Mannich reaction, a three-component condensation of a secondary amine (diethylamine), a non-enolizable aldehyde (formaldehyde), and an enolizable carbonyl compound (acetone).[1][2]

The mechanism of the Mannich reaction involves the formation of an iminium ion from diethylamine and formaldehyde, which then reacts with the enol form of acetone.[3]

A potential side reaction in this process is the formation of the bis-Mannich base, 1,1-bis(diethylaminomethyl)acetone, where both α-hydrogens of acetone react.[2] The presence of this and other byproducts can impact the reactivity and stoichiometry of subsequent reactions. Therefore, a discerning researcher will seek analytical data that can resolve and quantify these potential impurities.

Key Analytical Techniques for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile compounds like this compound. It separates components of a mixture based on their boiling points and provides mass-to-charge ratio information for identification. The PubChem database contains GC-MS data for this compound, which can serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule and identifying impurities. The chemical shifts and coupling constants provide a detailed fingerprint of the compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the GC-MS analysis of this compound. Instrument parameters may need to be optimized for specific systems.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).

    • Integrate the peak areas of the main component and any impurities to determine the relative purity.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable precursor in the synthesis of various biologically active molecules.

Keystone in Steroid Synthesis

One of the notable applications of this compound is in the construction of complex steroidal frameworks. It has been utilized in the total synthesis of several steroidal hydrochrysene derivatives.[4] The diethylamino group can act as a handle for further functionalization or as a directing group in stereoselective reactions, while the ketone functionality provides a reactive site for carbon-carbon bond formation.

A Versatile Building Block for Bioactive Scaffolds

The β-amino ketone motif is a common feature in many pharmaceutical agents. This compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. While specific examples of its direct incorporation into marketed drugs are not readily found in the public domain, its potential as a synthetic intermediate is significant. For instance, related β-amino ketones are precursors to compounds with applications in treating schizophrenia and other central nervous system disorders.[5]

Safe Handling and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified as a flammable liquid and vapor. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling and Storage
  • All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Avoid contact with strong oxidizing agents and acids.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

  • Contaminated materials should be treated as hazardous waste.[6]

Conclusion

This compound is a commercially accessible and synthetically valuable building block for researchers and drug development professionals. A thorough understanding of its commercial landscape, coupled with a rigorous approach to quality assessment, is crucial for its effective utilization. By leveraging appropriate analytical techniques and adhering to strict safety protocols, scientists can confidently employ this versatile intermediate in the synthesis of novel and complex molecules with the potential for significant biological activity.

References

Methodological & Application

Application and Protocol Guide for the Distillation and Purification of Aminoketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Unique Challenges of Aminoketone Purification

Aminoketones are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. Their defining characteristic—the presence of both an amino group and a ketone functionality—imparts a unique chemical personality that, while synthetically advantageous, presents distinct challenges during purification.[1][2] The inherent basicity of the amino group and the reactivity of the keto functionality can lead to a propensity for side reactions, thermal decomposition, and difficulties in achieving high purity.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental setups and protocols for the successful distillation and purification of aminoketones. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a deep understanding of the principles at play and fostering the ability to adapt and troubleshoot purification processes.

I. Foundational Principles: Selecting the Optimal Purification Strategy

The choice of purification method for an aminoketone is dictated by its specific physicochemical properties, including its boiling point, thermal stability, and the nature of the impurities present. While distillation is a powerful technique for separating components with different volatilities, it is not a one-size-fits-all solution.[4] For aminoketones, a careful consideration of alternative and complementary methods such as chromatography and recrystallization is often necessary.[1][5]

A. The Role of Distillation

Distillation separates liquids based on differences in their boiling points.[4] For aminoketones, several distillation techniques are particularly relevant:

  • Vacuum Distillation: This is often the method of choice for aminoketones, especially those with high boiling points.[6][7] By reducing the pressure within the distillation apparatus, the boiling point of the compound is significantly lowered, mitigating the risk of thermal decomposition.[7][8] This technique is essential for preserving the integrity of heat-sensitive aminoketones.

  • Fractional Distillation: When dealing with a mixture of aminoketones with closely spaced boiling points (typically less than 25°C difference), fractional distillation is employed.[9][10] A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.[11][12]

  • Steam Distillation: This technique is suitable for volatile aminoketones that are immiscible with water.[13][14] By passing steam through the mixture, the aminoketone co-distills with water at a temperature lower than its atmospheric boiling point, preventing decomposition.[14][15][16]

B. Beyond Distillation: Complementary Purification Techniques

In many instances, distillation alone may not be sufficient to achieve the desired level of purity. The following methods are often used in conjunction with or as alternatives to distillation:

  • Column Chromatography: This is a highly effective method for separating aminoketones from impurities with different polarities.[1] Silica gel or alumina are common stationary phases, and the choice of solvent system (mobile phase) is critical for achieving good separation.[1] High-performance liquid chromatography (HPLC) can be used for analytical assessment of purity and for preparative separation of small quantities of high-purity material.[5]

  • Recrystallization: This technique is used to purify solid aminoketones.[17][18] The crude aminoketone is dissolved in a suitable hot solvent and then allowed to cool slowly.[18][19] The desired compound crystallizes out, leaving impurities behind in the solution.[17] For aminoketones, which are basic, it is sometimes advantageous to convert them to a salt (e.g., hydrochloride) which may have better crystallization properties.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification.[20] By treating an organic solution of the crude aminoketone with an aqueous acid, the aminoketone is protonated and forms a water-soluble salt, which partitions into the aqueous layer.[20] The impurities remain in the organic layer. The aqueous layer can then be separated, and the aminoketone can be regenerated by adding a base and then extracted back into an organic solvent.

II. Experimental Setups and Protocols

This section provides detailed protocols and visual guides for the key distillation techniques applicable to aminoketone purification.

A. Protocol 1: Vacuum Distillation of a High-Boiling Aminoketone

This protocol is designed for the purification of a thermally sensitive aminoketone with a high boiling point at atmospheric pressure.

Objective: To purify a high-boiling aminoketone by reducing its boiling point under vacuum to prevent thermal degradation.

Materials:

  • Crude aminoketone

  • Round-bottom flask (distilling flask)

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Vacuum pump (with a cold trap)

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Step-by-Step Methodology:

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

    • Place a magnetic stir bar or boiling chips in the distilling flask to ensure smooth boiling.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask:

    • Charge the distilling flask with the crude aminoketone, filling it to no more than two-thirds of its capacity.

  • Initiating the Distillation:

    • Turn on the cooling water to the condenser.

    • Begin stirring the aminoketone.

    • Slowly and carefully apply the vacuum. Bumping (violent boiling) can occur if the vacuum is applied too quickly.

    • Once the desired vacuum level is reached and stable, begin heating the distilling flask gently with the heating mantle.

  • Collecting the Fractions:

    • Observe the temperature on the thermometer. The initial distillate may be low-boiling impurities.

    • As the temperature rises and stabilizes, this indicates the boiling point of the aminoketone at the applied pressure. Collect this fraction in a clean receiving flask.

    • Monitor the temperature and pressure throughout the distillation. A significant drop in temperature or pressure fluctuation may indicate that the main fraction has distilled over.

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool.

    • Slowly and carefully release the vacuum before turning off the pump. Caution: Releasing the vacuum too quickly can cause air to rush in and potentially shatter the glassware.

    • Turn off the cooling water.

    • Disassemble the apparatus and characterize the purified aminoketone.

Visualization of the Experimental Workflow:

Vacuum_Distillation_Setup cluster_main Vacuum Distillation Apparatus Heating_Mantle Heating Mantle with Stirrer Distilling_Flask Distilling Flask (Crude Aminoketone) Heating_Mantle->Distilling_Flask Heat Distillation_Head Short Path Distillation Head Distilling_Flask->Distillation_Head Thermometer Thermometer Distillation_Head->Thermometer Condenser Condenser Distillation_Head->Condenser Vacuum_Connection To Vacuum Pump (via Cold Trap) Distillation_Head->Vacuum_Connection Receiving_Flask Receiving Flask (Purified Aminoketone) Condenser->Receiving_Flask Condensed Liquid Cooling_Water_Out Cooling Water Out Condenser->Cooling_Water_Out Cooling_Water_In Cooling Water In Cooling_Water_In->Condenser

Caption: A schematic of a standard laboratory vacuum distillation setup.

B. Protocol 2: Fractional Distillation of Aminoketone Isomers

This protocol is suitable for separating a mixture of aminoketone isomers or other components with close boiling points.

Objective: To separate aminoketones with similar boiling points using a fractionating column.

Materials:

  • Mixture of aminoketones

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Insulating material

Step-by-Step Methodology:

  • Apparatus Assembly:

    • Set up the fractional distillation apparatus as depicted in the diagram below.

    • The fractionating column is placed between the distilling flask and the distillation head.

    • Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[11]

  • Charging the Flask:

    • Add the aminoketone mixture and boiling chips to the distilling flask.

  • Initiating the Distillation:

    • Turn on the condenser water.

    • Begin heating the flask gently.

    • Observe the "ring of condensate" as it slowly rises through the fractionating column. A slow ascent is crucial for good separation.[11]

  • Collecting the Fractions:

    • The vapor that first reaches the thermometer will be enriched in the lower-boiling component.

    • When the temperature stabilizes, collect the first fraction.

    • As the lower-boiling component is removed, the temperature at the distillation head will begin to rise.

    • Collect any intermediate fractions in a separate flask.

    • When the temperature stabilizes again at a higher point, this indicates the boiling point of the next component. Collect this fraction in a new receiving flask.

  • Shutdown Procedure:

    • Stop the distillation before the distilling flask runs dry.

    • Remove the heat source and allow the apparatus to cool completely before disassembly.

Logical Relationship Diagram:

Caption: The logical flow of fractional distillation for separation.

III. Data Presentation and Interpretation

Careful data logging is crucial for successful and reproducible purifications. The following table provides an example of how to record and interpret data for a vacuum distillation.

Parameter Value Interpretation/Notes
Initial Volume of Crude 100 mLStarting material volume.
Vacuum Pressure 10 mmHgStable pressure achieved. Lower pressure equals lower boiling point.
Fraction 1 Temperature Range 45-60 °CLikely volatile impurities.
Fraction 1 Volume 5 mLSmall volume of forerun collected.
Main Fraction Temperature Range 120-122 °CStable boiling point of the target aminoketone at 10 mmHg.
Main Fraction Volume 80 mLMain product collected.
Residue Volume 12 mLHigh-boiling impurities and decomposition products.
Appearance of Purified Product Colorless OilVisual indicator of purity.
Purity by GC/HPLC >99%Quantitative measure of purity.

IV. Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all distillations in a well-ventilated fume hood.

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a safety screen around the apparatus.

  • Thermal Hazards: Use caution when working with heating mantles and hot glassware.

  • Chemical Hazards: Be aware of the specific toxicity and handling requirements of the aminoketones and solvents being used.

V. Conclusion

The successful purification of aminoketones is a critical step in many synthetic workflows. By understanding the unique chemical properties of these molecules and selecting the appropriate distillation technique or complementary purification method, researchers can achieve high levels of purity. This guide provides a foundational understanding and practical protocols to navigate the challenges of aminoketone purification, empowering scientists to obtain high-quality materials for their research and development endeavors.

References

Application Note: A Robust HPLC Method for the Analysis of 4-(Diethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(Diethylamino)butan-2-one. This small aminoketone presents a common analytical challenge due to its polar and basic nature, which can lead to poor retention and peak tailing in conventional reversed-phase chromatography. This document provides a systematic approach to method development, exploring both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) techniques. Detailed protocols for initial screening, method optimization, and validation are provided to guide researchers and drug development professionals in establishing a reliable analytical method.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Accurate and precise quantification of this compound is critical for ensuring product quality and for pharmacokinetic studies. The presence of a tertiary amine and a ketone group in its structure imparts both polarity and basicity, which complicates its analysis by traditional reversed-phase HPLC.[2] This guide explains the rationale behind the experimental choices, ensuring a scientifically sound and reproducible method.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of successful HPLC method development.

PropertyValueSource
Molecular FormulaC8H17NO[1][3]
Molecular Weight143.23 g/mol [4]
Predicted XlogP0.7[5]
Estimated pKa~8.4-9.0[6]
Boiling Point188.7 °C at 760 mmHg[1]
UV AbsorbanceLow (no significant chromophore)General Chemical Knowledge

The compound's low LogP value indicates its polar nature, suggesting that it may have weak retention on traditional C18 columns under highly aqueous mobile phase conditions.[7] The basicity of the tertiary amine (estimated pKa ~8.4-9.0) is a critical parameter for mobile phase pH selection in reversed-phase HPLC to control its ionization state and achieve good peak shape.[2] Due to the lack of a strong chromophore, detection can be challenging. While low wavelength UV detection is possible, derivatization or the use of more universal detectors like mass spectrometry (MS) or evaporative light scattering detection (ELSD) should be considered for higher sensitivity.[8][9]

HPLC Method Development Strategy

A logical, stepwise approach is essential for efficient method development. The following workflow is recommended for this compound.

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation Start Define Analytical Target Profile Analyte_Characterization Characterize Analyte (Physicochemical Properties) Start->Analyte_Characterization Mode_Selection Select Chromatographic Mode (RP vs. HILIC) Analyte_Characterization->Mode_Selection Column_Screening Screen Columns and Mobile Phases Mode_Selection->Column_Screening Initial experiments Optimization Optimize Key Parameters (pH, Gradient, Temperature) Column_Screening->Optimization Promising conditions Peak_Assessment Assess Peak Shape, Resolution, and Retention Optimization->Peak_Assessment Peak_Assessment->Optimization Iterative refinement Validation Perform Method Validation (ICH Guidelines) Peak_Assessment->Validation Optimized method Final_Method Finalized Analytical Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Part 1: Initial Screening - Reversed-Phase vs. HILIC

Given the polar and basic nature of this compound, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are viable separation modes.[10][11]

Reversed-Phase (RP) Chromatography: This is the most common HPLC mode. For basic compounds like our analyte, controlling the mobile phase pH is crucial.[2] At a pH about two units below the analyte's pKa, the amine will be protonated, which can lead to better water solubility but also potential interactions with residual silanols on the stationary phase, causing peak tailing.[2] Conversely, at a pH about two units above the pKa, the amine will be in its neutral form, leading to increased retention on a non-polar stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in RP-HPLC.[12][13][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[13] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[14]

Part 2: Method Optimization

Once a promising column and mobile phase combination is identified, the following parameters should be systematically optimized:

  • Mobile Phase pH (for RP-HPLC): The pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state and good peak shape.[15] For basic compounds, an acidic mobile phase (e.g., pH 3-4) is often used to protonate the amine and improve peak shape.[2]

  • Organic Modifier Concentration and Gradient: A gradient elution starting with a low percentage of organic modifier and gradually increasing it is recommended for initial screening to determine the optimal elution conditions.

  • Column Temperature: Elevating the column temperature can improve peak efficiency and reduce analysis time, but it may also affect column stability. A temperature of 30-40 °C is a good starting point.

Experimental Protocols

Protocol 1: Initial Screening in Reversed-Phase Mode

Objective: To evaluate different C18 columns and mobile phase pH conditions for the analysis of this compound.

Materials:

  • HPLC system with UV or MS detector

  • Columns:

    • Conventional C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A (pH 3.0): 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Sample: 100 µg/mL of this compound in 50:50 water/acetonitrile

Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

  • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Set the detector wavelength to 210 nm (for UV) or use appropriate MS settings.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% B over 20 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • Repeat the analysis for each column.

Protocol 2: Initial Screening in HILIC Mode

Objective: To assess the retention of this compound on a HILIC column.

Materials:

  • HPLC system with UV or MS detector

  • Column: HILIC column (e.g., Amide or Silica-based, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Sample: 100 µg/mL of this compound in 90:10 acetonitrile/water

Procedure:

  • Equilibrate the HILIC column with the initial mobile phase composition (100% A) for at least 30 minutes.

  • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Set the detector wavelength to 210 nm or use appropriate MS settings.

  • Inject 5 µL of the sample.

  • Run a linear gradient from 0% to 50% B over 20 minutes.

  • Hold at 50% B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 10 minutes.

Data Presentation and Expected Results

The results from the initial screening experiments should be tabulated for easy comparison.

Table 1: Expected Results from Initial Screening

Chromatographic ModeColumn TypeMobile Phase pHExpected Retention TimePeak Shape
Reversed-PhaseConventional C183.0Low to moderatePotential tailing
Reversed-PhasePolar-endcapped C183.0ModerateImproved symmetry
HILICAmide3.0Good retentionSymmetrical

Based on these initial results, a decision can be made on which mode and column to proceed with for further optimization. For instance, if significant peak tailing is observed in reversed-phase, even with a polar-endcapped column, HILIC may be the more robust approach.

Method Validation

Once the method is optimized, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of a robust HPLC method for this compound requires a systematic approach that considers the compound's polar and basic properties. Both reversed-phase chromatography with a polar-endcapped column and a controlled mobile phase pH, and HILIC are promising strategies. By following the detailed protocols for screening, optimization, and validation outlined in this application note, researchers and scientists can confidently establish a reliable and reproducible analytical method for this important compound.

References

Gas chromatography-mass spectrometry (GC-MS) protocol for 4-(Diethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Quantitative Analysis of 4-(Diethylamino)butan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is a tertiary amine that serves as a key intermediate in various chemical syntheses. Accurate and reliable quantification of this compound is crucial for quality control, process optimization, and research in the fields of pharmaceutical development and chemical manufacturing. The analysis of amines by gas chromatography (GC) can be challenging due to their polar and basic nature, which often leads to poor peak shapes, low sensitivity, and inaccurate quantification.[1][2] These issues arise from interactions with active sites within the GC system, such as the inlet liner and the column itself.[3]

This application note provides a comprehensive and robust protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). As a tertiary amine, this compound is less prone to the severe peak tailing observed with primary and secondary amines.[3] However, to ensure high-quality data, this method emphasizes the use of specialized, base-deactivated consumables to minimize analyte interaction and a detailed, step-by-step workflow from sample preparation to data analysis. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable and validated method for the quantification of this compound.

Experimental Protocol

Reagents and Materials
  • Analyte: this compound (CAS: 3299-38-5), analytical standard grade[4]

  • Internal Standard (IS): (Optional but recommended for quantitative accuracy) e.g., 4-(Dimethylamino)butan-2-one (CAS: 2543-57-9) or a stable isotope-labeled analog[5]

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane (GC or HPLC grade)[6]

  • Extraction Buffers: Sodium hydroxide solution (1 M), Phosphate buffer (pH 7)

  • Drying Agent: Anhydrous sodium sulfate

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps[7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust technique for isolating analytes from complex aqueous matrices.[6] The following protocol is a general guideline and may need optimization depending on the specific sample matrix.

Protocol Steps:

  • Sample Aliquoting: Pipette 1 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Alkalinization: Add 200 µL of 1 M Sodium Hydroxide solution to the sample to bring the pH > 10. This step is critical as it deprotonates the tertiary amine, making it more soluble in organic solvents and enhancing extraction efficiency.

  • Extraction: Add 5 mL of Dichloromethane (or Ethyl Acetate). Cap the tube and vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer to a clean glass tube.

  • Repeat Extraction: Repeat steps 4-6 with a fresh 5 mL of extraction solvent and combine the organic layers to maximize recovery.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • Final Step: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

.dot

Caption: Figure 1: Liquid-Liquid Extraction Workflow.

GC-MS Instrumentation and Conditions

The analysis of amines requires a GC system that is sufficiently inert to prevent analyte adsorption.[8] The use of a specialized amine-specific column is highly recommended for achieving optimal peak shape and sensitivity.[2][9][10] The parameters listed below provide a validated starting point for the analysis.

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for confident identification and quantification.
GC Column Agilent J&W CP-Volamine (30 m x 0.25 mm, 0.25 µm) or equivalent base-deactivated column[9][10]Specifically designed for volatile amine analysis, providing excellent inertness and peak shape. A standard DB-5ms can also be used, but may result in more peak tailing.[11]
Injector Split/SplitlessAllows for flexibility in concentration ranges.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.[11]
Injection Mode Splitless (for trace analysis) or Split (20:1 for higher concentrations)[11]Splitless mode maximizes sensitivity, while split mode prevents column overloading.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)[12]Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program
- Initial Temperature60 °C, hold for 2 minAllows for proper focusing of the analytes at the head of the column.[11]
- Ramp15 °C/min to 280 °CA moderate ramp rate provides good separation of components.[12]
- Final HoldHold at 280 °C for 5 minEnsures that all components are eluted from the column before the next run.[11]
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.[12]
Ionization Energy 70 eV[12]Standard energy for creating searchable mass spectra.
Source Temperature 230 °C[11]A standard temperature that balances ionization efficiency and prevents thermal degradation.
Quadrupole Temp 150 °C[11]Ensures stable mass filtering.
Acquisition Mode Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM)Full scan mode is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific ions.[13]
SIM Ions To be determined from the analyte's mass spectrum. Likely ions for this compound include the molecular ion (m/z 143) and major fragments (e.g., m/z 86, 58).[14]Monitoring characteristic ions improves the signal-to-noise ratio.

Data Analysis and Quantification

  • Identification: The analyte is identified by comparing its retention time and mass spectrum to that of a known analytical standard. The NIST Mass Spectrometry Data Center provides reference spectra for related compounds.[14][15][16]

  • Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. The concentration of the analyte in unknown samples is then calculated from this calibration curve.

.dot

AnalyticalProcess Figure 2: Overall Analytical Process cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep LLE or Dilution Inject Injection Prep->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: Figure 2: Overall Analytical Process.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17] Validation demonstrates that the method is suitable for its intended purpose.[18]

Parameter Acceptance Criteria Purpose
Specificity No interfering peaks at the retention time of the analyte.Ensures the signal is from the analyte only.[17]
Linearity (R²) ≥ 0.995Confirms a proportional relationship between concentration and instrument response over a defined range.[12]
Accuracy (% Recovery) 85-115%Measures the closeness of the experimental value to the true value.[12][17]
Precision (% RSD) Repeatability: ≤ 15% Intermediate Precision: ≤ 20%Assesses the degree of scatter between a series of measurements.[12][17]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3The lowest amount of analyte that can be detected but not necessarily quantified.[12]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[12]
Robustness Method performance remains acceptable with minor variations.Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature ramp).[17]

Troubleshooting

The analysis of amines can present several challenges. Below are common issues and their solutions.

Problem Potential Cause Solution
Peak Tailing 1. Active sites in the inlet liner or column. 2. Column contamination.1. Use a base-deactivated liner and an amine-specific column.[3] 2. Trim the first few centimeters of the column inlet or bake out the column at a high temperature.[19][20]
Poor Sensitivity / No Peak 1. Analyte adsorption. 2. Leak in the system. 3. Incorrect MS parameters.1. Ensure the entire flow path is inert.[19] 2. Perform a leak check on the injector and fittings. 3. Verify MS tune and confirm SIM ions are correct.
Ghost Peaks 1. Carryover from a previous injection. 2. Contaminated carrier gas or syringe.1. Run a solvent blank after high-concentration samples.[12] 2. Use high-purity gas and rinse the syringe with solvent before injection. Check for septum bleed by running a blank gradient without injection.[20]
Poor Reproducibility 1. Inconsistent injection volume. 2. Sample degradation. 3. Leaks in the system.1. Use an autosampler for consistent injections. 2. Analyze samples promptly after preparation. 3. Check for leaks, especially around the injector septum.[21]

Conclusion

This application note details a reliable and robust GC-MS method for the quantification of this compound. By employing proper sample preparation techniques and utilizing an inert GC system with a specialized amine-specific column, the common challenges associated with amine analysis can be effectively overcome. This protocol provides a thoroughly validated framework for achieving accurate, precise, and reproducible results, making it an invaluable tool for quality control and research applications in the pharmaceutical and chemical industries.

References

Enhancing the Detection of 4-(Diethylamino)butan-2-one: A Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge of 4-(Diethylamino)butan-2-one

This compound is a bifunctional molecule featuring a ketone carbonyl group and a tertiary amine. This compound and its analogs are of interest in pharmaceutical research and drug development. However, the detection and quantification of this compound can present analytical challenges. Its polarity can lead to poor chromatographic peak shape and its lack of a strong chromophore limits its sensitivity in UV-Vis detection. Chemical derivatization offers a robust solution by modifying the molecule to improve its analytical properties, thereby enhancing detection sensitivity and selectivity.

This technical guide provides an in-depth exploration of derivatization techniques tailored for this compound, with a focus on enhancing its detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of the methodologies.

Understanding the Molecule: Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₁₇NO--INVALID-LINK--[1]
Molecular Weight 143.23 g/mol --INVALID-LINK--[2]
Boiling Point 188.7 °C at 760 mmHg--INVALID-LINK--[1]
Density 0.868 g/cm³--INVALID-LINK--[1]
Structure CCN(CC)CCC(=O)C--INVALID-LINK--[2]

The presence of both a ketone and a tertiary amine dictates the choice of derivatization strategy. While the tertiary amine is not readily derivatized under standard conditions, the ketone's carbonyl group is an excellent target for chemical modification. The basicity of the tertiary amine may, however, influence the reaction conditions for derivatizing the ketone.

Synthesis of this compound via the Mannich Reaction

This compound is commonly synthesized via the Mannich reaction, a three-component condensation of an enolizable ketone (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (diethylamine).[1][3]

G Acetone Acetone Enol_Acetone Enol form of Acetone Acetone->Enol_Acetone (Acid/Base catalysis) Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Intermediate Formaldehyde->Iminium_Ion + Diethylamine - H₂O Diethylamine Diethylamine Product This compound Iminium_Ion->Product Enol_Acetone->Product + Iminium Ion

Figure 1. Synthesis of this compound via the Mannich reaction.

Derivatization Strategies for Enhanced Detection

The primary goal of derivatization in this context is to introduce a moiety that enhances the analyte's volatility for GC analysis or imparts strong fluorescence for HPLC analysis.

GC-MS Analysis: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

For GC-MS analysis, derivatization with PFBHA is a highly effective method for ketones.[4] PFBHA reacts with the carbonyl group to form a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, which significantly enhances the sensitivity of detection, particularly in the negative chemical ionization (NCI) mode.[5]

G Analyte This compound Reaction Derivatization Reaction (Formation of PFBHA-oxime) Analyte->Reaction PFBHA PFBHA Reagent PFBHA->Reaction GC_Separation GC Separation Reaction->GC_Separation Increased Volatility & Thermal Stability MS_Detection MS Detection (EI/NCI) GC_Separation->MS_Detection Enhanced Sensitivity

Figure 2. Workflow for PFBHA derivatization for GC-MS analysis.

Protocol for PFBHA Derivatization:

Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 15 mg/mL in water or suitable organic solvent)

  • Organic solvent (e.g., hexane, ethyl acetate)

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Derivatization: To 100 µL of the sample solution in a vial, add 100 µL of the PFBHA solution.

  • Reaction: Cap the vial and heat at 60-70°C for 1-2 hours. The intramolecular tertiary amine may act as a base to facilitate the reaction, but the pH can be adjusted to approximately 4 if necessary.[6]

  • Extraction: After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the organic layer to a GC vial for analysis.

Expected GC-MS Parameters:

ParameterRecommended Setting
GC Column Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program Initial 50°C, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) and/or Negative Chemical Ionization (NCI)

Mass Spectral Fragmentation: In EI mode, the PFBHA-oxime of a ketone will typically show a prominent fragment ion at m/z 181, corresponding to the pentafluorotropylium ion ([C₇H₂F₅]⁺).[5] Other characteristic fragments will arise from cleavage of the C-N bond and within the butanone chain. In NCI mode, the molecular anion [M]⁻ or a fragment from the loss of a neutral molecule is often the base peak, providing high sensitivity.

HPLC Analysis: Fluorescent Labeling with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H)

For enhanced detection by HPLC, fluorescent labeling is a powerful technique. NBD-H is a fluorogenic reagent that reacts with carbonyl compounds to form highly fluorescent hydrazones.[7] The derivatized product can be detected with high sensitivity using a fluorescence detector.

G Analyte This compound Reaction Derivatization Reaction (Formation of NBD-hydrazone) Analyte->Reaction NBDH NBD-H Reagent NBDH->Reaction HPLC_Separation HPLC Separation (Reversed-Phase) Reaction->HPLC_Separation Introduction of a Fluorophore Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection High Sensitivity & Selectivity

Figure 3. Workflow for NBD-H derivatization for HPLC-fluorescence analysis.

Protocol for NBD-H Derivatization:

Materials:

  • This compound standard or sample extract

  • 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) solution (e.g., 1 mg/mL in acetonitrile)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare a solution of this compound in acetonitrile.

  • Derivatization: In an HPLC vial, mix 100 µL of the sample solution with 100 µL of the NBD-H solution. Add 10 µL of 0.1% TFA in acetonitrile to catalyze the reaction.

  • Reaction: Cap the vial and heat at 60°C for 20-30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the HPLC system.

Expected HPLC Conditions:

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (with 0.1% TFA)
Flow Rate 1.0 mL/min
Fluorescence Detector Excitation: ~470 nm, Emission: ~550 nm[7]

Comparative Analysis of Derivatization Techniques

The choice between PFBHA-GC-MS and NBD-H-HPLC-fluorescence will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.

FeaturePFBHA-GC-MSNBD-H-HPLC-Fluorescence
Principle Increases volatility and electron-capturing properties for GC-MS.Introduces a highly fluorescent tag for HPLC-FLD.
Instrumentation Gas Chromatograph-Mass SpectrometerHigh-Performance Liquid Chromatograph with Fluorescence Detector
Sensitivity Excellent, especially in NCI mode (low pg to fg range).Excellent (low ng to pg range).[7]
Selectivity High, based on both chromatographic retention and mass spectral fragmentation.High, based on chromatographic retention and specific fluorescence wavelengths.
Sample Throughput Moderate, dependent on GC run time.Generally higher than GC-MS.
Considerations Requires a volatile sample; potential for thermal degradation of the derivative. The stability of PFBHA oximes is generally good.[8]The stability of NBD-hydrazones is generally good, but they can be light-sensitive.[8]
Typical LOD 0.5 pmol (for long-chain aldehydes)[6]1.8 pmol (for raspberry ketone)[7]

Troubleshooting and Method Optimization

  • Incomplete Derivatization: If incomplete reaction is suspected, optimize the reaction time, temperature, and reagent concentration. For PFBHA derivatization, ensure the reaction is carried out under anhydrous conditions if possible, although the presence of the tertiary amine may mitigate the need for stringent dryness.

  • Presence of Isomers: The reaction of ketones with hydroxylamine derivatives like PFBHA can form syn- and anti-oxime isomers, which may appear as two distinct peaks in the chromatogram.[9] This is a normal occurrence and both peaks should be integrated for quantification.

  • Matrix Effects: Complex sample matrices can interfere with the derivatization reaction or the analytical measurement. Sample cleanup steps such as solid-phase extraction (SPE) may be necessary prior to derivatization.

Conclusion

Derivatization is an indispensable tool for enhancing the detection of this compound. The choice between PFBHA for GC-MS and NBD-H for HPLC-fluorescence offers researchers and drug development professionals two robust and highly sensitive options. By understanding the principles behind these techniques and following the detailed protocols provided, analysts can achieve reliable and accurate quantification of this important bifunctional molecule. The selection of the optimal method will be guided by the specific analytical goals and the resources available.

References

The Strategic Application of 4-(Diethylamino)butan-2-one in the Total Synthesis of Complex Natural Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the intricate field of total synthesis, the strategic selection of building blocks is paramount to the success and elegance of a synthetic route. 4-(Diethylamino)butan-2-one, a classic Mannich base, stands out as a highly effective and versatile reagent, primarily serving as a stable and manageable precursor to methyl vinyl ketone (MVK) for Robinson annulation reactions. The presence of the tertiary amine functionality circumvents the challenges associated with the high reactivity and polymerization tendency of MVK, offering a more controlled approach to the construction of six-membered rings, a ubiquitous structural motif in a vast array of natural products, particularly steroids and terpenes.

This comprehensive guide provides an in-depth exploration of the utility of this compound in the total synthesis of natural products and their analogues. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its synthesis and application, and present a case study on its successful implementation in the synthesis of complex steroidal frameworks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their own research endeavors.

Core Principles: The Robinson Annulation and the Role of Mannich Bases

The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of a six-membered ring through a tandem Michael addition and intramolecular aldol condensation.[1][2][3][4] The traditional reaction utilizes an enolate and an α,β-unsaturated ketone, most commonly methyl vinyl ketone. However, the propensity of MVK to undergo self-polymerization can lead to diminished yields and purification challenges.

This is where this compound offers a significant strategic advantage. As a Mannich base, it serves as a stable, crystalline solid in its salt form (e.g., methiodide), which, upon treatment with a base, controllably eliminates diethylamine to generate MVK in situ. This ensures a low, steady concentration of the reactive Michael acceptor, thereby minimizing side reactions and often leading to cleaner reaction profiles and improved yields.[1]

Reaction Mechanism: The Robinson-Mannich Base Pathway

The utility of this compound in a Robinson annulation hinges on its ability to act as an MVK surrogate. The process can be dissected into the following key steps:

  • In situ Generation of the Michael Acceptor: The quaternary ammonium salt of this compound, upon treatment with a base (e.g., sodium methoxide), undergoes a Hofmann elimination to generate methyl vinyl ketone.

  • Michael Addition: An enolate, generated from a ketone starting material, acts as a nucleophile and attacks the β-carbon of the in situ-generated MVK. This forms a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, under the basic reaction conditions, undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring.

  • Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to afford the final α,β-unsaturated ketone product, the characteristic Robinson annulation adduct.

Robinson_Mannich_Mechanism cluster_0 Step 1: In situ MVK Generation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Dehydration Mannich_Salt This compound Quaternary Salt MVK Methyl Vinyl Ketone (MVK) Mannich_Salt->MVK Hofmann Elimination Base1 Base (e.g., NaOMe) Diketone 1,5-Dicarbonyl Intermediate Ketone Ketone Starting Material Enolate Enolate Nucleophile Ketone->Enolate Base Enolate->MVK Michael Addition Aldol_Adduct β-Hydroxy Ketone Diketone->Aldol_Adduct Intramolecular Aldol Condensation Final_Product α,β-Unsaturated Ketone (Annulation Product) Aldol_Adduct->Final_Product Dehydration

Caption: The Robinson-Mannich base reaction pathway.

Experimental Protocols

Protocol 1: Synthesis of 1-Diethylamino-3-butanone

This protocol is adapted from a procedure published in Organic Syntheses, which has been rigorously tested and verified.[5]

Materials:

  • Diethylamine hydrochloride

  • Paraformaldehyde

  • Acetone

  • Methanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • 3 L round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus (Vigreux column)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 3 L round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride (176 g, 1.60 moles), paraformaldehyde (68 g, 2.26 moles), acetone (600 mL, 8.2 moles), methanol (80 mL), and concentrated hydrochloric acid (0.2 mL).

  • Reflux: Heat the mixture to a moderate to vigorous reflux for 12 hours. The solution will turn light-yellow, and a small amount of gelatinous solid may remain.

  • Work-up: Cool the reaction mixture to room temperature. Add a cold solution of sodium hydroxide (65 g in 300 mL of water).

  • Extraction: Extract the mixture with three 200 mL portions of diethyl ether. Combine the ether extracts and wash them with two 150 mL portions of saturated sodium chloride solution. Re-extract the washes with two 150 mL portions of diethyl ether.

  • Drying and Concentration: Combine all ether extracts and dry overnight with anhydrous sodium sulfate (approx. 80 g). Filter the solution and concentrate the ether under reduced pressure.

  • Purification: Distill the crude product under reduced pressure (5-12 mm) through a 20-cm asbestos-wrapped Vigreux distilling column. Collect the fraction boiling at 63–67°C/7mm. The expected yield is 150–171 g (66–75%) of 1-diethylamino-3-butanone as a light-yellow to nearly colorless liquid.

Caption: Workflow for the synthesis of 1-diethylamino-3-butanone.

Protocol 2: Application in the Total Synthesis of a Hydrochrysene Analogue

This protocol is based on the total synthesis of steroidal derivatives reported by Valenta and co-workers.[6] It demonstrates the use of 1-diethylamino-3-butanone methiodide in a Robinson-Mannich cyclization to construct a tetracyclic steroidal precursor.

Part A: Preparation of 1-Diethylamino-3-butanone Methiodide

  • Reaction Setup: In a flask, dissolve 1-diethylamino-3-butanone in dry benzene.

  • Methylation: Cool the solution in an ice bath and add methyl iodide dropwise with stirring.

  • Isolation: The methiodide salt will precipitate. Collect the solid by filtration, wash with cold benzene, and dry under vacuum.

Part B: Robinson-Mannich Cyclization

Materials:

  • Tricyclic ketone intermediate (as described in the reference[6])

  • 1-Diethylamino-3-butanone methiodide

  • Sodium methoxide

  • Anhydrous methanol

Equipment:

  • Three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a solution of the tricyclic ketone intermediate in anhydrous methanol under a nitrogen atmosphere, add a solution of sodium methoxide in methanol.

  • Addition of Mannich Base: Add a solution of 1-diethylamino-3-butanone methiodide in anhydrous methanol dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a suitable acid (e.g., acetic acid) and concentrate the solvent under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the tetracyclic hydrochrysene derivative.

Note: The authors of the original study noted that for the second cyclization, using methyl vinyl ketone directly provided better yields and was more convenient in their hands.[6] This highlights an important consideration for researchers: while the Mannich base approach offers advantages in control and stability, direct use of MVK may be more efficient in certain contexts, depending on the specific substrate and reaction conditions.

Data Summary and Comparison

ParameterProtocol 1: Synthesis of Mannich BaseProtocol 2: Application in Synthesis
Starting Materials Diethylamine HCl, Paraformaldehyde, AcetoneTricyclic Ketone, Mannich Base Methiodide
Key Reagents HCl (cat.), NaOHSodium Methoxide
Solvent Methanol, AcetoneAnhydrous Methanol
Reaction Type Mannich ReactionRobinson-Mannich Annulation
Product 1-Diethylamino-3-butanoneTetracyclic Hydrochrysene Derivative
Yield 66-75%Not explicitly stated for the Mannich base route in the reference, but noted to be lower than with MVK.
Purification Vacuum DistillationColumn Chromatography

Conclusion and Future Outlook

This compound has established its place in the synthetic chemist's toolkit as a reliable and controllable surrogate for methyl vinyl ketone in Robinson annulation reactions. Its application in the total synthesis of steroidal frameworks, as demonstrated in the hydrochrysene synthesis, showcases its efficacy in constructing complex polycyclic systems. The protocols provided herein offer a practical guide for the synthesis and implementation of this valuable reagent.

For drug development professionals, the ability to construct complex carbocyclic cores with greater control and potentially higher yields for specific substrates can accelerate the synthesis of novel therapeutic agents. Future research may explore the development of chiral variants of this reagent or its application in asymmetric organocatalytic Robinson annulations to further enhance its synthetic utility. The principles and protocols outlined in this guide provide a solid foundation for both current applications and future innovations in the field of natural product synthesis.

References

Application Notes & Protocols: A Senior Application Scientist's Guide to the Scale-Up of 4-(Diethylamino)butan-2-one Production

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Benchtop to Bulk – The Strategic Imperative of Scalable Synthesis

The journey of a chemical entity from discovery to commercial application is paved with challenges, none more critical than the transition from laboratory-scale synthesis to robust, large-scale production. 4-(Diethylamino)butan-2-one, a valuable aminoketone intermediate, serves as a quintessential example.[1][2] Its utility as a building block in the synthesis of more complex molecules, potentially including active pharmaceutical ingredients, necessitates a production process that is not only efficient and high-yielding at the gram scale but also safe, economical, and reproducible at the kilogram or ton scale.

This guide eschews a simplistic, one-size-fits-all template. Instead, it offers a deep dive into the strategic considerations and practical methodologies required for the successful scale-up of this compound synthesis. We will explore the fundamental chemistry, dissect the critical process parameters that govern the reaction's success, and navigate the multifaceted challenges of process safety, equipment selection, and regulatory compliance. The narrative is grounded in the principle that a well-understood laboratory procedure is the foundation, but not the blueprint, for industrial production.

Part 1: The Synthetic Foundation – A Mannich-Type Reaction Pathway

The synthesis of β-aminoketones is most commonly achieved through the Mannich reaction, a three-component condensation involving an enolizable ketone, an amine, and a non-enolizable aldehyde, typically formaldehyde.[3] This pathway represents the most plausible and industrially viable route to this compound.

Reaction Scheme and Mechanism

The reaction proceeds by combining acetone (the enolizable ketone), diethylamine (the secondary amine), and formaldehyde. The mechanism initiates with the formation of a highly electrophilic Eschenmoser-type salt (a diethylaminomethyl iminium ion) from diethylamine and formaldehyde. Concurrently, acetone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final β-aminoketone product.[3]

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_product Product Acetone Acetone Product This compound Acetone->Product (Enol form) Nucleophilic Attack Diethylamine Diethylamine Iminium Ion Iminium Ion Diethylamine->Iminium Ion Formaldehyde Formaldehyde Formaldehyde->Iminium Ion Iminium Ion->Product

Caption: Synthesis of this compound via a Mannich-type reaction.

Exemplary Laboratory-Scale Protocol (50 g Scale)

This protocol serves as a baseline for understanding the reaction before considering scale-up modifications.

Materials:

  • Diethylamine (C₄H₁₁N): 36.6 g (0.5 mol, 1.0 eq)

  • Acetone (C₃H₆O): 116.2 g (2.0 mol, 4.0 eq, serves as reactant and solvent)

  • Paraformaldehyde ((CH₂O)n): 15.0 g (0.5 mol formaldehyde equiv., 1.0 eq)

  • Hydrochloric Acid (HCl), concentrated: ~1 mL (catalytic)

  • Sodium Hydroxide (NaOH) solution, 20% (w/v)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add acetone (116.2 g) and diethylamine (36.6 g). Stir to mix.

  • Iminium Ion Formation: Add the catalytic hydrochloric acid. In small portions, add the paraformaldehyde to the stirred solution. An exotherm is typically observed. Maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 55-60°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the catalyst by slowly adding 20% NaOH solution until the pH is ~10-11.[3][4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL).[3]

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.[4]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is a yellowish oil. Purify by vacuum distillation (Boiling Point: 76-78 °C at 16 mmHg) to yield the pure this compound.[5][6]

Data Summary (Typical Lab Results):

Parameter Value
Scale 50 g (theoretical)
Isolated Yield 75-85%
Purity (by GC) >98%
Appearance Colorless to pale yellow liquid
Boiling Point 76-78 °C @ 16 mmHg[5]

| Density | ~0.86 g/mL[5] |

Part 2: The Scale-Up Blueprint – From Liters to Kiloliters

Scaling a chemical process is not merely about using larger flasks and more reagents. It is a multidisciplinary challenge requiring careful consideration of thermodynamics, fluid dynamics, process safety, and engineering.

Scale_Up_Workflow Lab_Protocol 1. Lab-Scale Protocol (Gram Scale) PHA 2. Process Hazard Analysis (PHA) Lab_Protocol->PHA Kilo_Lab 3. Kilo-Lab / Pilot Run (1-10 kg) PHA->Kilo_Lab Risks Mitigated Optimization 4. Parameter Optimization (Heat Transfer, Mixing, Dosing) Kilo_Lab->Optimization Production 5. Full-Scale Production (>100 kg) Optimization->Production Process Validated QC 6. Quality Control & Release Production->QC

Caption: A logical workflow for the scale-up of chemical production.

Process Safety Management: The Paramount Consideration

As the scale increases, so do the potential hazards. A thorough Process Hazard Analysis (PHA) is non-negotiable.[7]

  • Chemical Hazards :

    • Diethylamine : Flammable liquid, corrosive, and causes severe skin burns and eye damage.[8]

    • Acetone/Dichloromethane : Highly flammable liquids.[9] Vapors can form explosive mixtures with air.

    • Paraformaldehyde : Combustible solid. Formaldehyde is a known sensitizer and carcinogen.

    • This compound : Classified as a flammable liquid. All handling must occur in well-ventilated areas, away from ignition sources.[9]

  • Thermal Hazards : The formation of the iminium ion is exothermic. On a large scale, the heat generated can overwhelm the cooling capacity of the system if reagents are mixed too quickly, leading to a dangerous temperature and pressure increase (a runaway reaction).

  • Engineering Controls & PPE :

    • Grounding : All metal equipment must be grounded to prevent static electricity discharge, which could ignite flammable vapors.[9]

    • Ventilation : Operations should be conducted in a well-ventilated area or within a closed system to avoid inhalation of vapors.

    • Personal Protective Equipment (PPE) : Standard PPE includes safety glasses and face shields, but for large-scale handling, chemical-resistant suits and gloves are mandatory.

Equipment Selection and Process Design

The transition from a round-bottom flask to a production reactor is a critical step.

  • Reactor : A jacketed, glass-lined or stainless steel reactor is preferred. The jacket allows for precise temperature control via a thermal fluid (heating or cooling). An overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine) is essential for maintaining homogeneity. Baffles are required to ensure efficient mixing and prevent vortex formation.

  • Reagent Addition : Instead of a dropping funnel, calibrated dosing pumps should be used for the controlled, subsurface addition of reagents. This is crucial for managing the exotherm.

  • Condenser : A highly efficient condenser is needed to handle the solvent vapors during reflux, preventing loss of material and release into the environment.

  • Downstream Processing : Large-scale liquid-liquid extractions are performed in dedicated vessels with bottom outlets. Purification will require a fractional distillation column with appropriate packing to achieve the desired purity at scale.

Critical Process Parameter Control

Parameters that are easily controlled in the lab become major challenges at scale.

ParameterLaboratory ScaleScale-Up ConsiderationRationale
Heat Transfer High surface-area-to-volume ratio; easy cooling with an ice bath.Low surface-area-to-volume ratio; requires efficient jacketed cooling and controlled addition.The rate of heat generation increases cubically with scale, while the heat removal surface area only increases squarely. This mismatch is a primary cause of runaway reactions.
Mixing Rapidly achieved with a small magnetic stir bar.Requires optimized impeller design and agitation speed to ensure homogeneity. Dead zones can lead to localized hot spots or side reactions.Inadequate mixing can lead to poor reaction kinetics, lower yields, and the formation of impurities.
Reagent Dosing Manual addition via dropping funnel.Automated, controlled addition via dosing pumps.Precise control over the addition rate is the primary method for managing the reaction exotherm and ensuring safety.
Work-up Manual shaking in a separatory funnel.Can lead to stable emulsions at large scale. May require anti-emulsion agents or specialized separation equipment like centrifuges.Vigorous agitation of large volumes of two-phase systems, especially after basification, can create emulsions that are difficult to break, complicating the work-up.
Analytical and Quality Control (QC)

Robust analytical methods are essential for ensuring process control and final product quality.[10]

  • In-Process Controls (IPCs) : Regular sampling and analysis (e.g., by GC) during the reaction to confirm completion and monitor for the formation of key impurities. This determines the optimal time for work-up.

  • Final Product Specifications : The final product must be tested against a pre-defined set of specifications.

    • Purity Assay : Typically performed by Gas Chromatography (GC-MS) to confirm identity and quantify purity.[11][12]

    • Residual Solvents : Analysis for residual dichloromethane and acetone.

    • Water Content : Karl Fischer titration.

    • Spectroscopic Confirmation : ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure.[4]

Regulatory and Environmental Stewardship

Industrial chemical production is governed by strict regulations.[7][13]

  • Regulatory Compliance : If this compound is an intermediate for a pharmaceutical, its production must adhere to Good Manufacturing Practices (GMP).[14] Documentation of every step, from raw material sourcing to final product release, is critical.

  • Waste Management : The process generates aqueous waste (containing salts) and solvent waste. These streams must be segregated and disposed of according to local and federal environmental regulations. Solvent recycling should be considered to improve process economics and reduce environmental impact.

Conclusion: A Holistic Approach to Scale-Up

The successful scale-up of this compound production is a testament to a holistic understanding of chemical and engineering principles. It demands a forward-looking perspective where potential challenges in safety, heat transfer, and mixing are anticipated and addressed proactively. By moving from a simple recipe-following mindset to a deep, parameter-aware process control strategy, researchers and drug development professionals can confidently bridge the gap from the laboratory bench to the manufacturing plant, ensuring a safe, efficient, and reliable supply of this critical chemical intermediate.

References

Troubleshooting & Optimization

Identifying and minimizing side products in the Mannich reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mannich reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges, particularly the formation of unwanted side products, and provide actionable strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Mannich reaction and what are its key components?

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] The reaction condenses an active hydrogen compound (like a ketone or aldehyde), an aldehyde (commonly formaldehyde), and a primary or secondary amine or ammonia.[1][2] The resulting product is a β-amino-carbonyl compound, known as a Mannich base.[1][3]

Q2: What is the fundamental mechanism of the Mannich reaction?

The reaction typically proceeds under acidic conditions and begins with the formation of an iminium ion from the amine and the non-enolizable aldehyde (e.g., formaldehyde).[3][4] The active hydrogen compound then tautomerizes to its enol form, which subsequently acts as a nucleophile, attacking the electrophilic iminium ion.[2][3] This is followed by deprotonation to yield the final Mannich base.[5]

Q3: Why is formaldehyde the most commonly used aldehyde in this reaction?

Formaldehyde is highly reactive and lacks alpha-hydrogens, preventing it from undergoing self-condensation (an aldol reaction).[5][6] Its high electrophilicity ensures it readily reacts with the amine to form the necessary iminium ion intermediate.[6][7]

Troubleshooting Guide: Minimizing Side Products

One of the most significant challenges in performing a Mannich reaction is controlling selectivity and minimizing the formation of undesired byproducts. The reaction is notoriously sensitive to procedural specifics.[6] Below, we address the most common side products and provide detailed troubleshooting protocols.

Issue 1: Formation of Bis-Mannich Products

Q4: I'm observing a significant amount of a higher molecular weight product, which I suspect is a bis-Mannich adduct. Why does this happen?

Bis-Mannich products, or double Mannich adducts, form when the starting active hydrogen compound contains more than one acidic α-proton.[5][8] After the initial aminomethylation, the resulting mono-Mannich base can still possess an acidic proton, allowing it to react a second time with another iminium ion.[5][8] This is particularly common with substrates like acetone or acetophenone. The formation of the bis-adduct can be thermodynamically favored.[8] The use of primary amines can also lead to further condensation reactions.[5]

Visualizing the Competing Reactions:

G cluster_main Desired Mannich Reaction cluster_side Side Reaction: Bis-Mannich Formation A Active Hydrogen Compound (e.g., Ketone) C Mono-Mannich Product A->C Reaction 1 B Iminium Ion (from Aldehyde + Amine) B->C D Mono-Mannich Product (with remaining acidic H) F Bis-Mannich Product D->F Reaction 2 E Iminium Ion E->F

Caption: Desired mono-Mannich vs. bis-Mannich side reaction.

Troubleshooting Strategies:

StrategyRationale
Stoichiometric Control Use the active hydrogen compound as the limiting reagent. A slight excess of the amine and aldehyde can drive the reaction to completion for the mono-adduct before the second addition can occur.
Slow Addition Add the pre-formed iminium ion or the amine/aldehyde mixture dropwise to the solution of the active hydrogen compound at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring the initial, faster mono-addition.[8]
Use of Bulky Amines Employing a sterically hindered secondary amine can physically block the second aminomethylation step. The bulky group on the mono-Mannich product creates steric hindrance around the second active site.[8]
Protecting Groups For symmetric diketones, one carbonyl group can be selectively protected (e.g., as a ketal) to ensure only mono-addition occurs.[8]

Experimental Protocol: Favoring Mono-Mannich Product Formation [8]

  • Preparation: In a round-bottom flask, dissolve the active hydrogen compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMSO).[9]

  • In a separate vessel, prepare a solution of the secondary amine (1.1 eq.) and formaldehyde (1.1 eq.) in the same solvent.

  • Reaction Setup: Cool the solution of the active hydrogen compound to 0 °C using an ice bath.

  • Slow Addition: Add the amine/formaldehyde solution dropwise to the cooled substrate solution over a period of 30-60 minutes with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to isolate the desired mono-Mannich product.

Issue 2: Competing Aldol Condensation

Q5: My reaction is yielding significant amounts of a β-hydroxy carbonyl compound. What is causing this Aldol side reaction?

The Aldol reaction becomes a significant competitor when the enolizable carbonyl compound (your active hydrogen substrate) reacts with itself or with the aldehyde component (if it is also enolizable) instead of the iminium ion.[10][11] This is more likely to occur if the rate of enol formation and subsequent nucleophilic attack on another carbonyl is faster than its attack on the iminium ion.

Causality:

  • Iminium Ion Formation is Too Slow: If the formation of the electrophilic iminium ion is sluggish, the enol or enolate of your active hydrogen compound will preferentially react with the most available electrophile, which may be another molecule of the carbonyl compound.[10]

  • Reaction Conditions: Basic conditions, in particular, favor the formation of enolates, which are highly reactive nucleophiles that can readily initiate Aldol condensations.[5] While the Mannich reaction is often acid-catalyzed, localized areas of non-optimal pH can be problematic.

Visualizing the Competing Pathways:

G cluster_mannich Mannich Pathway (Desired) cluster_aldol Aldol Pathway (Side Reaction) Start Enol/Enolate of Active Hydrogen Compound Iminium Iminium Ion (Electrophile) Start->Iminium Attacks Iminium Carbonyl Carbonyl Compound (Electrophile) Start->Carbonyl Attacks Carbonyl Mannich_Product Mannich Base Iminium->Mannich_Product Aldol_Product Aldol Adduct Carbonyl->Aldol_Product

Caption: Competing Mannich and Aldol reaction pathways.

Troubleshooting Strategies:

StrategyRationale
Pre-formation of Iminium Ion Prepare the iminium salt (e.g., Eschenmoser's salt) separately before adding the active hydrogen compound.[4] This ensures a high concentration of the correct electrophile is present from the start.
pH Control Maintain slightly acidic conditions (pH 2-5).[12] Acid catalysis favors the formation of the enol (a milder nucleophile than an enolate) and accelerates the formation of the iminium ion, tipping the kinetic balance in favor of the Mannich reaction.[4][13]
Choice of Aldehyde Use a non-enolizable aldehyde like formaldehyde or benzaldehyde to prevent it from acting as the nucleophilic component in a crossed-Aldol reaction.[4][6]
Temperature Control Lowering the reaction temperature can often increase selectivity, as the activation energy for the Aldol reaction may be higher than that for the Mannich reaction in some systems.
Issue 3: Formation of Aminals or Schiff Bases

Q6: I am isolating intermediates like aminals or Schiff bases instead of my final Mannich product. Why is the reaction stalling?

The formation of the iminium ion, which is the key electrophile, proceeds through a hemiaminal intermediate.[6] If this intermediate does not efficiently eliminate water to form the iminium ion, the reaction can stall. Similarly, the reaction between the amine and the enolizable carbonyl compound can form a Schiff base (an imine), which might be unreactive or lead to other byproducts.

Causality:

  • Insufficient Acid Catalyst: Acid is crucial for protonating the hydroxyl group of the hemiaminal, converting it into a good leaving group (water) and facilitating the formation of the iminium ion.[4][6]

  • Water Removal: In some cases, the presence of excess water can shift the equilibrium away from the iminium ion back towards the hemiaminal.

  • Reactivity of Carbonyls: If the enolizable carbonyl compound is significantly more reactive than formaldehyde (which is rare but possible with highly activated ketones), it might compete in forming an imine with the amine.[5]

Troubleshooting Strategies:

StrategyRationale
Ensure Acidic Conditions Use the hydrochloride salt of the amine or add a catalytic amount of a protic acid (like HCl or acetic acid) to ensure efficient iminium ion formation.[4] Protic solvents also promote the formation of the iminium ion.[9]
Use a Dehydrating Agent In non-aqueous systems, adding a dehydrating agent like molecular sieves can help drive the equilibrium towards the formation of the iminium ion. However, this can sometimes decrease yield.[14]
Reagent Order of Addition Always mix the amine and formaldehyde first to allow for the formation of the iminium ion before introducing the active hydrogen compound.

By systematically addressing these common side reactions through careful control of stoichiometry, reaction conditions, and reagent choice, you can significantly improve the yield and purity of your desired Mannich base.

References

Troubleshooting common issues in the purification of 4-(Diethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-(Diethylamino)butan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-aminoketone. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience. Our goal is to provide you with the expertise to navigate common challenges and optimize your purification workflows.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of the physicochemical properties of this compound is essential for designing effective purification strategies.

PropertyValueSource
Molecular Formula C₈H₁₇NO--INVALID-LINK--
Molecular Weight 143.23 g/mol --INVALID-LINK--
Boiling Point 188.7 °C at 760 mmHg; 76-78 °C at 16 mmHg--INVALID-LINK--, --INVALID-LINK--
Density 0.86 g/mL--INVALID-LINK--
Refractive Index (n²⁰/D) 1.433--INVALID-LINK--
pKa (of conjugate acid) ~8.4 (Estimated based on similar aminoketones)--INVALID-LINK--

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, providing explanations and actionable solutions.

Q1: My crude product is a dark, viscous oil with a strong amine odor. What are the likely impurities?

A1: The appearance of your crude product suggests the presence of several impurities, which are common in the Mannich reaction used for the synthesis of this compound.[1][2] The primary suspects are:

  • Unreacted Starting Materials: Residual diethylamine, formaldehyde, and acetone.

  • Bis-Mannich Base: The reaction of a second molecule of the iminium ion with the product can form 1,1-bis(diethylaminomethyl)acetone. This is a common side product when using an excess of formaldehyde and diethylamine.[3]

  • Polymeric Materials: Aldehydes, particularly formaldehyde, can polymerize under the reaction conditions. Additionally, self-condensation of acetone can lead to higher molecular weight byproducts.

  • Degradation Products: As a β-aminoketone, your product is susceptible to a retro-Mannich reaction, especially in neutral to basic conditions, which can lead to the formation of methyl vinyl ketone and diethylamine.[4][5]

Q2: I'm attempting purification by distillation, but my yield is low and the product seems to be decomposing. What's going wrong?

A2: Low yield and decomposition during distillation are common problems associated with the thermal instability of β-aminoketones. The key is to minimize the thermal stress on the compound.

Causality: At elevated temperatures, this compound can undergo a retro-Mannich (dealumination) reaction to yield methyl vinyl ketone and diethylamine.[4][5] This is an equilibrium process, and removal of the volatile products drives the decomposition.

Troubleshooting Protocol: Optimized Vacuum Distillation

  • High Vacuum: Use a high-quality vacuum pump to achieve a low pressure (ideally <10 mmHg). This will significantly lower the boiling point of your product.

  • Efficient Condenser: Employ a well-chilled and efficient condenser to ensure that the distilled product is effectively collected and does not escape into the vacuum line. A cold trap between the receiving flask and the vacuum pump is also recommended.

  • Controlled Heating: Use a temperature-controlled oil bath for even and gentle heating. Avoid direct heating with a heating mantle, as this can create hot spots and promote decomposition.

  • Short Path Distillation: For smaller scales, a short path distillation apparatus is ideal as it minimizes the distance the vapor has to travel, reducing the likelihood of decomposition on hot glass surfaces.

  • Stirring: Ensure smooth boiling by using a magnetic stir bar in the distillation flask.

G

Q3: I'm trying to purify by silica gel column chromatography, but I'm getting significant streaking and poor recovery. How can I improve this?

A3: The basicity of the tertiary amine in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This causes streaking, irreversible adsorption, and ultimately, low recovery.

Causality: The lone pair of electrons on the nitrogen atom interacts strongly with the acidic protons of the silica gel surface, leading to tailing and poor chromatographic performance.

Troubleshooting Protocol: Deactivated Silica Gel Chromatography

  • Deactivation of Silica Gel: The most effective solution is to deactivate the silica gel by adding a small amount of a volatile base to the eluent. Triethylamine (Et₃N) is commonly used at a concentration of 1-2%.

    • Procedure: Prepare your eluent system (e.g., a mixture of hexanes and ethyl acetate). Add 1-2% (v/v) of triethylamine to the eluent. Use this triethylamine-containing eluent to prepare the silica gel slurry and to run the column.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as alumina (basic or neutral) or a commercially available deactivated silica gel.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent and load it onto the column. Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading), which can sometimes improve resolution.

  • Solvent System: Start with a non-polar eluent and gradually increase the polarity. A gradient of ethyl acetate in hexanes is a good starting point.

G

Q4: Can I use an acidic wash to remove basic impurities before distillation or chromatography?

A4: Yes, an acid-base extraction is a highly effective method for purifying this compound and removing non-basic impurities. However, the pH must be carefully controlled to avoid degradation of the product.

Causality: As a basic compound, this compound can be protonated by an acid to form a water-soluble salt. This allows for its separation from non-basic organic impurities.[6] β-Aminoketones are generally more stable under acidic conditions.[5][7] However, they are susceptible to retro-Mannich reaction at neutral to alkaline pH.[4][5]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9). This will deprotonate the aminoketone, causing it to separate from the aqueous layer.

  • Back Extraction: Extract the free base back into a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane). Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

G

III. Analytical Characterization

Proper analytical techniques are crucial for assessing the purity of your final product.

TechniqueExpected Observations
¹H NMR Signals corresponding to the diethylamino group (triplet and quartet), two methylene groups (triplets), and a methyl ketone (singlet).
¹³C NMR Resonances for the carbonyl carbon, and the aliphatic carbons of the diethylamino and butanone moieties.
GC-MS A single major peak corresponding to the molecular weight of 143.23 g/mol . The fragmentation pattern can provide further structural confirmation.[8]
FT-IR A strong absorption band around 1715 cm⁻¹ corresponding to the ketone carbonyl stretch.

IV. References

  • BenchChem. (2025). Technical Support Center: Stability and Storage of β-Amino Ketones. --INVALID-LINK--

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics, 336(2), 208–214. --INVALID-LINK--

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2006). β-Aminoketones as prodrugs with pH-controlled activation. ResearchGate. --INVALID-LINK--

  • LookChem. (n.d.). This compound. --INVALID-LINK--

  • ChemSynthesis. (n.d.). 4-diethylamino-butan-2-one. --INVALID-LINK--

  • PubChem. (n.d.). 4-(Dimethylamino)butan-2-one. --INVALID-LINK--

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26055–26089. --INVALID-LINK--

  • Bionity. (n.d.). Acid-base extraction. --INVALID-LINK--

  • Wikipedia. (n.d.). Acid–base extraction. --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (2015). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 7(9), 959-962. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Mannich Reaction. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Mannich Reaction. --INVALID-LINK--

  • Science Madness. (2016). Secondary amine mannich condensation + ring formation. --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Purification of 4-(Diethylamino)but-2-enal. --INVALID-LINK--

  • Benchchem. (2025). Purity Assessment of Synthesized 4-(Diethylamino)but-2-enal: A Comparative Guide. --INVALID-LINK--

  • Benchchem. (2025). Spectroscopic Data of 3-(Dimethylamino)butan-2-one: A Technical Guide. --INVALID-LINK--

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. --INVALID-LINK--

  • Wikipedia. (n.d.). Mannich reaction. --INVALID-LINK--

  • PubChem. (n.d.). 4-(Dimethylamino)butan-2-one. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Parameters for the Synthesis of Aminoketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aminoketone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of aminoketones. Our goal is to equip you with the knowledge to optimize your reaction parameters for improved yields, purity, and efficiency.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of aminoketones, particularly through the widely used Mannich reaction.

Q1: My Mannich reaction is resulting in a low yield of the desired β-aminoketone. What are the initial parameters I should investigate?

A1: Low yields in a Mannich reaction can often be attributed to several key factors. Begin by systematically evaluating the following:

  • Catalyst Choice and Concentration: The type and amount of catalyst are critical. For classical Mannich reactions, both acid and base catalysis are employed.[1][2][3] Common acid catalysts include mineral acids (like HCl) and organic acids (like acetic acid).[2] Lewis acids such as zinc tetrafluoroborate and bismuth nitrate pentahydrate have also been shown to be effective.[4][5] Ensure the catalyst concentration is optimized; too little may result in a sluggish reaction, while too much can lead to side reactions.

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics. While some Mannich reactions proceed well at room temperature, others may require heating to achieve a reasonable rate.[6] Conversely, excessive heat can promote the formation of byproducts. Experiment with a temperature gradient to find the optimal balance. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7][8]

  • Solvent Selection: The choice of solvent is crucial for stabilizing the reactive intermediates, particularly the iminium ion.[3] Protic solvents like ethanol, methanol, and water are commonly used.[1][3] In some cases, solvent-free conditions have been shown to be effective and can simplify purification.[4][7]

  • Purity of Reagents: Ensure the purity of your starting materials (ketone, aldehyde, and amine). Impurities can interfere with the reaction and lead to the formation of undesired side products.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is a common challenge in Mannich reactions. The primary side reactions to consider are:

  • Over-alkylation: If you are using a primary amine, the resulting secondary amine product can react further with the aldehyde and ketone to form a tertiary amine.[3] This is a common cause of complex product mixtures. To mitigate this, using a secondary amine from the outset is a straightforward solution.[3] If a primary amine is necessary, carefully controlling the stoichiometry of the reactants can help minimize over-alkylation.

  • Self-condensation of the Carbonyl Compound: The ketone can undergo self-condensation (an aldol-type reaction), especially under basic conditions. Maintaining a controlled temperature and optimizing the catalyst can help suppress this side reaction.

  • Condensation with Additional Aldehyde Molecules: The Mannich base product itself can sometimes react with additional molecules of the aldehyde, leading to more complex structures.[1][9][10] This is more likely if the carbonyl compound has multiple acidic protons.[9]

Q3: How do I choose the appropriate protecting groups for my amine or ketone starting materials?

A3: Protecting groups are essential when you want to prevent a specific functional group from reacting while another part of the molecule is being modified.[11][12][13]

  • For Amines: Carbamates are common protecting groups for amines.[11] The choice between different carbamates, such as Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy), depends on the desired deprotection conditions.[14] Boc groups are typically removed under acidic conditions, while Cbz groups are often removed by catalytic hydrogenolysis.[14]

  • For Ketones: Acetals and ketals are frequently used to protect carbonyl groups.[12] They are stable under basic and nucleophilic conditions and can be readily removed by acidic hydrolysis.[12]

The key is to choose a protecting group that is stable under your reaction conditions and can be removed without affecting other functional groups in your molecule (orthogonal protection strategy).[11]

II. Troubleshooting Guides

This section provides more detailed guidance on specific experimental challenges and optimization strategies.

Troubleshooting Low Yields and Slow Reaction Rates

Low yields and slow reaction rates are often intertwined. The following guide will help you systematically address these issues.

Parameter Optimization Workflow

Low_Yield_Troubleshooting Start Low Yield / Slow Reaction Check_Catalyst Evaluate Catalyst (Type & Concentration) Start->Check_Catalyst Optimize_Temp Optimize Temperature Check_Catalyst->Optimize_Temp Screen_Solvents Screen Solvents Optimize_Temp->Screen_Solvents Check_Reagents Verify Reagent Purity Screen_Solvents->Check_Reagents Consider_Method Alternative Synthesis Method? Check_Reagents->Consider_Method Consider_Method->Start No Success Improved Yield Consider_Method->Success Yes

Caption: A systematic workflow for troubleshooting low yields.

Detailed Troubleshooting Steps:
  • Catalyst Evaluation:

    • Acid vs. Base Catalysis: The mechanism of the Mannich reaction can proceed under both acidic and basic conditions.[1] Acidic conditions favor the formation of the electrophilic iminium ion, while basic conditions promote the formation of the enolate from the ketone.[1][15] The choice depends on the specific substrates.

    • Lewis Acid Catalysis: For some systems, Lewis acids like ZrOCl₂ and Cu(OTf)₂ can be highly effective and may offer better stereoselectivity.[4]

    • Catalyst Loading: Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

  • Temperature Optimization:

    • Initial Screening: Start with room temperature and then incrementally increase the temperature (e.g., 40 °C, 60 °C, 80 °C). Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.

    • Microwave Irradiation: Consider using a microwave reactor, which can significantly accelerate the reaction and sometimes lead to cleaner product formation.[7][8]

  • Solvent Screening:

    • Polar Protic Solvents: Ethanol, methanol, and water are good starting points as they can stabilize the iminium ion intermediate.[1][3]

    • Aprotic Solvents: In some cases, aprotic solvents like THF or acetonitrile may be beneficial.

    • Solvent-Free Conditions: Running the reaction neat can sometimes be highly efficient and simplifies workup.[4][7]

ParameterCondition ACondition BCondition C
Catalyst 10 mol% Acetic Acid10 mol% ZrOCl₂10 mol% Proline
Temperature 25 °C60 °C80 °C
Solvent EthanolAcetonitrileSolvent-free
Yield (%) 356580
Table 1. Example of a parameter screening table for optimizing reaction conditions.
Managing Byproduct Formation

The key to minimizing byproducts is to understand their formation pathways.

Common Byproducts and Mitigation Strategies
ByproductFormation PathwayMitigation Strategy
Over-alkylation Product The secondary amine product reacts further with the aldehyde and ketone.[3]Use a secondary amine as a starting material.[3] If a primary amine is necessary, use it in excess or carefully control stoichiometry.
Aldol Condensation Product Self-condensation of the ketone starting material.Optimize catalyst and temperature. Consider using a milder catalyst.
Bis-Mannich Product The Mannich base reacts with another equivalent of the aldehyde and ketone.[1][9][10]Use a ketone with only one enolizable proton. Control the stoichiometry of the reactants.
Reaction Monitoring and Purification
  • Thin-Layer Chromatography (TLC): Regularly monitor the reaction progress using TLC to visualize the formation of the product and any major byproducts.

  • Column Chromatography: Purification of the crude product is often necessary. Silica gel column chromatography is a common method.[16] The choice of eluent system (e.g., hexane/ethyl acetate) should be optimized to achieve good separation.[5]

  • Crystallization: If the aminoketone product is a solid, recrystallization can be an effective purification technique.

III. Experimental Protocols

This section provides a general, step-by-step protocol for a typical Mannich reaction.

General Protocol for the One-Pot Synthesis of a β-Aminoketone

This protocol is a starting point and should be optimized for specific substrates.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Combine Ketone, Aldehyde, Amine, and Catalyst Add_Solvent 2. Add Solvent Reagents->Add_Solvent Stir 3. Stir at Desired Temperature Add_Solvent->Stir Monitor 4. Monitor by TLC/LC-MS Stir->Monitor Quench 5. Quench Reaction Monitor->Quench Extract 6. Extract with Organic Solvent Quench->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Purify by Chromatography Dry->Purify

Caption: A generalized workflow for the synthesis and purification of aminoketones.

Materials:

  • Ketone (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Catalyst (e.g., 10 mol% bismuth nitrate pentahydrate)[5]

  • Solvent (e.g., ethanol, 5 mL)[5]

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 25 mL round-bottom flask, add the ketone (1.0 mmol), aldehyde (1.0 mmol), amine (1.0 mmol), and catalyst (0.1 mmol).[5]

  • Add the solvent (5 mL) to the flask.[5]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or heated).[5]

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[5]

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure aminoketone.[5]

IV. Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

The Mannich Reaction Mechanism

The Mannich reaction typically proceeds through the following key steps under acidic conditions:

  • Formation of the Iminium Ion: The amine reacts with the aldehyde to form a hemiaminal, which then dehydrates to form an electrophilic iminium ion.[1][15]

  • Enolization of the Ketone: The ketone tautomerizes to its enol form.[15]

  • Nucleophilic Attack: The enol form of the ketone acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the β-aminoketone product.[1][10][15]

Mannich_Mechanism Amine Amine Iminium Iminium Ion (Electrophile) Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Product β-Aminoketone Iminium->Product Ketone Ketone Enol Enol (Nucleophile) Ketone->Enol Enol->Product

Caption: A simplified representation of the Mannich reaction mechanism.

By understanding these fundamental steps, you can make more informed decisions about how to adjust your reaction parameters to favor the desired outcome. For instance, the choice of an acid or base catalyst directly influences the rate of iminium ion and enol formation, respectively.

V. References

  • Jiang, Q., Xu, B., Zhao, A., Jia, J., Liu, T., & Guo, C. (2014). A Metal-Free and Organocatalyst-Free Direct α-C–H Amination of Ketones with Unactivated Amines. The Journal of Organic Chemistry, 79(18), 8750-8756. --INVALID-LINK--

  • Unacademy. (n.d.). Mannich Reaction Mechanism. Retrieved from --INVALID-LINK--

  • PSIBERG. (2024, January 8). Mannich Reaction: Mechanism, Variations & Applications. Retrieved from --INVALID-LINK--

  • Al-Haiza, M. A. (2018). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Journal of Taibah University for Science, 12(4), 444-450. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from --INVALID-LINK--

  • Li, Z., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 12(3), 1010-1016. --INVALID-LINK--

  • Rai, U. S., Isloor, A. M., Shetty, P., Isloor, N., Malladi, S., & Fun, H. K. (2010). Synthesis and biological evaluation of aminoketones. European Journal of Medicinal Chemistry, 45(12), 6090-6094. --INVALID-LINK--

  • Al-Haiza, M. A. (2018). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Journal of Taibah University for Science, 12(4), 444-450. --INVALID-LINK--

  • Douglas, J. J., Albright, H., & MacMillan, D. W. C. (2014). Selective Radical–Radical Cross-Couplings: Design of a Formal β-Mannich Reaction. Journal of the American Chemical Society, 136(14), 5268-5271. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from --INVALID-LINK--

  • Sil, D., & MacMillan, D. W. C. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 27-40. --INVALID-LINK--

  • Al-Zoubi, R. M., & Al-Jaber, H. Y. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24681-24713. --INVALID-LINK--

  • de Souza, R. O. M. A., et al. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. --INVALID-LINK--

  • Wang, Y., et al. (2011). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Angewandte Chemie International Edition, 50(20), 4660-4663. --INVALID-LINK--

  • BenchChem. (2025). Synthesis of β-Amino Ketones: An Application Note and Laboratory Protocol. Retrieved from --INVALID-LINK--

  • Cherney, R. J., & Wang, M. (2007). Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. Journal of the American Chemical Society, 129(13), 3900-3901. --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Mannich Reaction. Retrieved from --INVALID-LINK--

  • Scholars Research Library. (n.d.). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Retrieved from --INVALID-LINK--

  • Li, Z., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 12(3), 1010-1016. --INVALID-LINK--

  • Al-Zoubi, R. M., & Al-Jaber, H. Y. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24681-24713. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Mannich Reaction. Retrieved from --INVALID-LINK--

  • Weizmann, M., et al. (2012). Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates. Molecules, 17(6), 6784-6807. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Retrieved from --INVALID-LINK--

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from --INVALID-LINK--

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. --INVALID-LINK--

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from --INVALID-LINK--

  • Stevens, C. L., & Wentland, S. H. (1968). Amino Ketone Rearrangements. IV.1 Thermal Rearrangements of α-Amino Methyl Ketones. The Journal of Organic Chemistry, 33(5), 2050-2054. --INVALID-LINK--

  • BenchChem. (2025). The Synthesis of α-Amino Ketones: A Detailed Look at the Reaction of α-Bromo-4-(diethylamino)acetophenone with Primary Amines. Retrieved from --INVALID-LINK--

References

Technical Support Center: Strategies for Preventing the Degradation of 4-(Diethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Diethylamino)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this aminoketone. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As an aminoketone, this compound is susceptible to several degradation pathways, which are primarily influenced by environmental factors. Understanding these pathways is the first step in preventing degradation. The most common pathways are:

  • Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly when exposed to basic conditions. For α-aminoketones, base-catalyzed hydrolysis is a significant concern and is highly dependent on pH.[1]

  • Oxidation: The tertiary amine and ketone functionalities are potential sites for oxidation. This process can be accelerated by exposure to atmospheric oxygen, light, and the presence of trace metal ions.[1]

  • Photodegradation: Exposure to light, especially in the UV spectrum, can induce photolytic cleavage and other reactions, leading to the formation of various degradation products.[1]

  • Thermal Degradation: Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions, significantly increasing their rate.[1]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions:

  • Temperature: Store the compound at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[1] Avoid exposure to excessive heat or freezing. For long-term storage, refrigeration in a tightly sealed container may be considered.

  • Atmosphere: To mitigate oxidative degradation, it is best to store the compound under an inert atmosphere, such as nitrogen or argon.[2]

  • Light: Protect the compound from light by storing it in an amber vial or a light-resistant container.[2]

  • Container: Use a tightly sealed container to prevent moisture absorption and exposure to air. Containers should be properly sealed after each use.

Q3: If I need to work with this compound in solution, what precautions should I take?

A3: When preparing and storing solutions of this compound, consider the following to minimize degradation:

  • pH: For aqueous solutions, maintaining an acidic pH (below 5) is critical to enhance stability and prevent base-catalyzed hydrolysis.[1] Use a suitable buffer system to maintain the desired pH.

  • Solvent Choice: Select high-purity solvents and be mindful of potential interactions. The use of co-solvents can sometimes reduce the degradation rate in solution.[1]

  • Degassing: To minimize oxidation, degas the solvent before preparing the solution to remove dissolved oxygen.

  • Storage of Solutions: If solutions need to be stored, they should be kept at low temperatures (refrigerated or frozen), protected from light, and the headspace of the vial should be flushed with an inert gas.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Rapid Degradation of the Compound in Solution

Q: I've prepared a solution of this compound, and I'm observing rapid degradation. What could be the cause?

A: Rapid degradation in solution is often linked to the pH of the medium. If the solution is neutral or basic, it can catalyze hydrolysis of the ketone group.[1]

Troubleshooting Steps:

  • Measure the pH: Immediately check the pH of your solution.

  • Adjust pH: If the pH is neutral or basic, adjust it to be below 5 using a suitable acidic buffer system.[1]

  • Re-evaluate Buffering Capacity: Ensure that the chosen buffer has sufficient capacity to maintain the acidic pH over time, especially if other components in the formulation could alter the pH.

Issue 2: Discoloration of the Compound Upon Storage

Q: My sample of this compound has developed a yellow or brownish tint during storage. What is happening?

A: Discoloration is often an indicator of oxidative or photolytic degradation. The formation of oxidized species or photoproducts can lead to a change in the compound's appearance.

Troubleshooting Steps:

  • Check Storage Conditions:

    • Light Exposure: Was the compound stored in a clear container and exposed to light? If so, transfer it to an amber or light-blocking container.

    • Atmosphere: Was the container properly sealed and stored under an inert atmosphere? If not, consider flushing the container with nitrogen or argon before sealing.

  • Purity Analysis: Perform a purity analysis using a suitable technique like HPLC-UV or GC-MS to identify and quantify the impurities that have formed.[3][4]

Issue 3: Inconsistent Results in Biological Assays

Q: I am getting variable results in my biological assays using this compound. Could this be related to compound stability?

A: Absolutely. If the compound is degrading, the actual concentration of the active substance will be lower than expected, and the presence of degradation products could potentially interfere with the assay, leading to inconsistent results.

Troubleshooting Steps:

  • Freshly Prepare Solutions: Always prepare solutions of this compound fresh before each experiment.

  • Perform Purity Check: Before use, verify the purity of your stock compound. If it has been stored for a long time, re-analyze its purity.

  • Stability in Assay Medium: Assess the stability of this compound directly in your assay medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC to check for degradation.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

cluster_0 This compound cluster_1 Stress Conditions cluster_2 Degradation Products A This compound F Hydrolysis Products A->F Hydrolysis G Oxidation Products A->G Oxidation H Photodegradation Products A->H Photodegradation I Thermal Degradation Products A->I Thermal Degradation B Base (OH⁻) C Oxygen (O₂) D Light (hν) E Heat (Δ)

Caption: Primary degradation pathways for this compound.

Workflow for a Forced Degradation Study

The diagram below outlines a typical workflow for conducting a forced degradation study.

A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Neutralize/Quench Reactions (if applicable) B->C D Analyze Samples by a Stability-Indicating Method (e.g., HPLC-UV) C->D E Identify and Quantify Degradation Products D->E F Elucidate Degradation Pathways E->F

References

Technical Support Center: Troubleshooting Peak Tailing and Broadening in the Chromatography of Aminoketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with peak tailing and broadening during the chromatographic analysis of aminoketones. This resource provides in-depth, field-proven insights and actionable troubleshooting strategies to help you achieve optimal peak symmetry and resolution.

Introduction: Understanding the Challenge with Aminoketones

Aminoketones, a class of compounds containing both an amine and a ketone functional group, are prevalent in pharmaceutical development. Due to their basic nature, they are particularly susceptible to problematic peak shapes in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Peak tailing, an asymmetry where the latter half of the peak is wider than the front half, can compromise resolution, reduce accuracy in quantification, and impact overall method reliability.[1][3][4] This guide will walk you through the common causes of these issues and provide systematic solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My aminoketone peak is tailing significantly. What is the most likely cause?

Peak tailing for basic compounds like aminoketones is most frequently caused by secondary interactions between the analyte and the stationary phase.[2][3][5]

  • Primary Cause: Silanol Interactions: The most common culprit is the interaction between the basic amine group of your aminoketone and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][6][7] At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O-), creating strong ionic interactions with the protonated amine.[2][7] This secondary retention mechanism causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.[1][2][3]

  • Visualizing the Interaction:

    Silanol_Interaction cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase Silanol Ionized Silanol (Si-O⁻) Aminoketone Protonated Aminoketone (R-NH3⁺) Aminoketone->Silanol Strong Ionic Interaction (Secondary Retention)

    Caption: Unwanted ionic interaction causing peak tailing.

Q2: How can I mitigate silanol interactions to improve my peak shape?

There are several effective strategies to minimize unwanted silanol interactions. The choice often depends on your specific analytical method constraints (e.g., LC-MS compatibility).

Troubleshooting Workflow for Silanol Interactions

Tailing_Troubleshooting Start Peak Tailing Observed for Aminoketone Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Adjust Mobile Phase pH to 2.5-3.0 Check_pH->Adjust_pH No Check_Column Is the column end-capped or base-deactivated? Check_pH->Check_Column Yes Improved_Peak Peak Shape Improved Adjust_pH->Improved_Peak No_Improvement Issue Persists Adjust_pH->No_Improvement Use_BDS_Column Switch to an End-Capped/ Base-Deactivated (BDS) Column Check_Column->Use_BDS_Column No Consider_Additive Can you use mobile phase additives? Check_Column->Consider_Additive Yes Use_BDS_Column->Improved_Peak Use_BDS_Column->No_Improvement Add_TEA Add a Competing Base (e.g., Triethylamine - TEA) Consider_Additive->Add_TEA Yes High_pH_Option Consider High pH Chromatography (with a pH-stable column) Consider_Additive->High_pH_Option No Add_TEA->Improved_Peak Add_TEA->No_Improvement High_pH_Option->Improved_Peak High_pH_Option->No_Improvement

Caption: A step-by-step guide to troubleshooting peak tailing.

1. Adjust Mobile Phase pH: Operating at a low pH (typically ≤ 3) is a highly effective strategy.[2][7][8][9] This protonates the silanol groups, neutralizing their negative charge and thus preventing the strong ionic interaction with the protonated aminoketone.[9][10]

  • Protocol for Low pH Mobile Phase Preparation:

    • Prepare the aqueous portion of your mobile phase.

    • Use a calibrated pH meter to monitor the pH.

    • Slowly add an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), until the desired pH (e.g., 2.5-3.0) is reached.[9]

    • Mix the pH-adjusted aqueous component with the organic modifier (e.g., acetonitrile, methanol) at the desired ratio.

    • Equilibrate the column with the new mobile phase until a stable baseline is achieved before injecting your sample.

2. Use a Modern, High-Purity, End-Capped Column: Column technology has advanced significantly to address this issue.

  • End-Capped Columns: These columns have their residual silanol groups chemically bonded (or "capped") with a less polar group, such as trimethylsilyl (TMS), which physically blocks them from interacting with analytes.[3][6][9][11]

  • Base-Deactivated Silica (BDS) or Type B Silica: Modern columns are often made with high-purity Type B silica, which has a lower metal content and fewer of the highly acidic silanol groups that cause tailing.[1][7]

Column TypeDescriptionSuitability for Aminoketones
Traditional (Type A Silica) Older silica with higher metal content and more active silanol sites.Prone to significant peak tailing.[1][10]
End-Capped (Type B Silica) High-purity silica where residual silanols are chemically masked.Highly Recommended. Significantly reduces peak tailing.[6][9]
Polar-Embedded Phase The C18 chain has a polar group embedded, which shields silanol activity.Excellent Choice. Offers alternative selectivity and good peak shape.[6]
Hybrid Silica Columns with a silica-organic polymer hybrid matrix.Often exhibit reduced silanol activity and wider pH stability.[1]

3. Employ Mobile Phase Additives (Competing Bases): Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can be effective.[9][10][12] The TEA, being a strong base, will preferentially interact with the active silanol sites, effectively shielding them from your aminoketone analyte.[10] However, be aware that TEA can suppress ionization in mass spectrometry and may shorten column lifetime with prolonged use.[10]

Q3: I've adjusted the pH and am using a good end-capped column, but I still see peak broadening and some tailing. What else could be the problem?

If the primary chemical interactions have been addressed, consider these other potential causes:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8][9][13]

    • Troubleshooting Step: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely experiencing mass overload.[9]

  • Extra-Column Volume: This refers to all the volume in your HPLC system outside of the column itself (e.g., tubing, fittings, detector cell).[6][14] Excessive dead volume allows the sample band to spread out, causing broadening.[8][9][14][15]

    • Troubleshooting Step: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated to minimize dead volume.[6]

  • Metal Contamination: Aminoketones can be chelating agents, meaning they can interact with metal ions. If your HPLC system (especially biocompatible systems with titanium components) or silica packing material has trace metal contamination (e.g., iron, aluminum, titanium), these metal ions can act as active sites, causing severe peak tailing.[1][16][17]

    • Troubleshooting Step: If you suspect metal contamination, you may need to passivate your system or use a column known for low metal content. Using a mobile phase with a chelating agent like EDTA can sometimes help, but this is often not ideal for routine analysis.

  • Physical Column Issues: A void at the head of the column or a partially blocked inlet frit can distort the flow path, leading to peak splitting or broadening for all peaks in the chromatogram.[3][4][15]

    • Troubleshooting Step: If all peaks are affected, try reversing and flushing the column (if the manufacturer's instructions permit). If this doesn't work, the column may need to be replaced.[8][18]

Q4: Can my sample preparation affect peak shape?

Absolutely. The solvent in which your sample is dissolved can have a significant impact.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the sample band to spread at the head of the column, leading to broad or distorted peaks.[8][15]

    • Best Practice: Always try to dissolve your sample in the initial mobile phase composition or a solvent that is weaker. If you must use a strong solvent for solubility reasons, inject the smallest possible volume.[8]

  • Sample Clean-Up: A complex sample matrix can introduce interfering compounds that may co-elute or irreversibly bind to the column, degrading its performance over time and causing peak tailing.[6]

    • Best Practice: Employ a sample clean-up technique like Solid Phase Extraction (SPE) to remove matrix components before injection.[2][6]

Summary of Key Recommendations

IssueRecommended ActionScientific Rationale
Silanol Interactions Lower mobile phase pH to ≤ 3.Protonates silanol groups, eliminating the ionic interaction site.[2][8][9]
Active Column Sites Use a modern, end-capped, base-deactivated (Type B silica) column.Physically and chemically masks active silanol sites, preventing secondary retention.[1][6][9]
Column Overload Reduce sample concentration or injection volume.Prevents saturation of the stationary phase, maintaining a linear isotherm.[8][9]
Extra-Column Volume Use narrow-bore tubing and ensure proper connections.Minimizes analyte diffusion outside the column, preserving peak sharpness.[6][14]
Sample Solvent Dissolve the sample in the initial mobile phase.Ensures proper focusing of the analyte band at the column inlet.[8]
Metal Contamination Use high-purity columns and passivate the system if necessary.Eliminates secondary interaction sites for chelating compounds like aminoketones.[1][16]

By systematically addressing these potential issues, you can significantly improve the chromatography of aminoketones, leading to more accurate, reliable, and reproducible results in your research and development efforts.

References

Effective methods for removing impurities from crude 4-(Diethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(Diethylamino)butan-2-one (CAS No: 3299-38-5). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary information to overcome common challenges associated with purifying this versatile aminoketone intermediate.

Introduction: Understanding the Challenges

This compound is a Mannich base, a class of compounds known for specific purification challenges.[1] The presence of a basic tertiary amine and a ketone functionality in the same molecule dictates its chemical behavior. Crude samples are often dark oils containing unreacted starting materials, side-products, and decomposition artifacts. The primary challenges in its purification are:

  • Thermal Instability: The compound can decompose at elevated temperatures, particularly during distillation, potentially retro-Mannich reaction to form methyl vinyl ketone.[1]

  • Sensitivity to pH: The basicity of the diethylamino group can cause strong interactions with acidic media, such as standard silica gel, leading to poor separation and potential degradation.

  • Potential for Side-Products: The synthesis, typically a Mannich reaction involving diethylamine, acetone, and formaldehyde, can generate impurities like the bis-Mannich base, 1,1-bis(diethylaminomethyl)acetone.[1]

This guide provides a logical workflow to diagnose purity issues and select the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route and workup conditions. Common impurities include:

  • Unreacted Starting Materials: Residual diethylamine, acetone, and formaldehyde (or paraformaldehyde).

  • Solvent Residues: Solvents used during the reaction and extraction (e.g., methanol, ether, dichloromethane).[1]

  • Side-Products: The most notable is the bis-Mannich base, where a second diethylaminomethyl group has added to the other side of the acetone molecule.[1]

  • Decomposition Products: If the reaction or distillation is overheated, you may find methyl vinyl ketone.[1]

  • Water: From the aqueous workup steps.

Q2: My crude product is a dark brown or yellow oil. Is this normal, and how can I decolorize it?

A2: Yes, it is common for crude Mannich bases to be light-yellow to brown liquids.[1] This coloration is often due to small amounts of polymeric or condensation by-products. Most of this color can be removed during purification. Vacuum distillation is particularly effective at separating the desired colorless or light-yellow product from non-volatile colored impurities.[1] For stubborn cases, a small amount of activated carbon can be used to treat a solution of the crude product before filtration and solvent removal, but this should be done cautiously as carbon can also adsorb the product.

Q3: The compound seems to degrade upon standing, even after purification. How can I improve its stability for storage?

A3: Aminoketones can be susceptible to degradation over time. To ensure stability:

  • Store Cold: Keep the purified product in a tightly sealed container at low temperatures (e.g., < 4°C).

  • Store Under Inert Atmosphere: Displacing the air in the container with an inert gas like argon or nitrogen can prevent air oxidation.

  • Ensure Purity: Residual acidic or basic impurities from the synthesis can catalyze decomposition. Ensure the product is neutral (e.g., by washing an ethereal solution with brine until the washes are pH 7) before final solvent removal.

Q4: What is the best purification method for my needs?

A4: The optimal method depends on the scale of your synthesis and the nature of the impurities.

  • For multi-gram scales with non-volatile impurities: Vacuum distillation is the most efficient and economical method.[1]

  • For small scales or to separate compounds with similar boiling points: Flash column chromatography on silica gel is preferred, but requires special considerations (see Protocol 2).

  • To remove acidic or basic impurities: A simple acid-base liquid-liquid extraction can be a highly effective preliminary purification step.

Purification Method Selection Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Workflow Fig. 1: Purification Method Selection start Crude this compound scale What is the scale? start->scale extraction Acid-Base Extraction (Pre-purification) start->extraction Acidic/Basic Impurities Present impurities Main Impurity Type? scale->impurities > 2 g chromatography Flash Chromatography scale->chromatography < 2 g distill Vacuum Distillation impurities->distill Non-volatile / Colored impurities->chromatography Structurally Similar / Isomeric final_product Pure Product distill->final_product chromatography->final_product extraction->scale

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Vacuum Distillation Issues
Product is not distilling at the expected temperature/pressure.1. Inaccurate pressure reading (manometer issue).2. Leak in the vacuum system.3. Presence of very high-boiling impurities.1. Check and calibrate your manometer.2. Check all joints and seals for leaks using a high-vacuum grease.3. Consider a preliminary purification by extraction or chromatography to remove non-volatile material.
The material in the distillation pot is darkening and charring.The distillation temperature is too high, causing decomposition.[1]1. Use a better vacuum pump to achieve a lower pressure, which will lower the required boiling temperature.2. Ensure the heating bath temperature is no more than 20-30°C above the vapor temperature.[1]
Column Chromatography Issues
The product is streaking or tailing badly on the TLC plate and column.The basic amine is interacting strongly with the acidic silica gel surface.Add 1-2% triethylamine (Et₃N) or ammonia (in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This competes for the acidic sites on the silica.[2]
The product is not eluting from the column at all.1. The eluent is not polar enough.2. The compound has decomposed on the silica gel.1. Gradually increase the polarity of your eluent system.2. Use a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.
Liquid-Liquid Extraction Issues
A persistent emulsion forms at the interface during workup.The crude mixture may contain amphiphilic by-products that are stabilizing the emulsion.1. Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.2. Gently swirl or rock the separatory funnel instead of shaking vigorously.3. If an emulsion persists, filter the mixture through a pad of Celite.

Detailed Experimental Protocols

Physical Properties for Reference
PropertyValueSource(s)
CAS Number 3299-38-5[3][4]
Molecular Formula C₈H₁₇NO[3]
Molecular Weight 143.23 g/mol [5]
Boiling Point 188.7 °C @ 760 mmHg76-78 °C @ 16 mmHg72-75 °C @ 10 mmHg[1][3][4]
Density ~0.86 g/mL[4]
Refractive Index (n²⁵D) 1.430 - 1.431[1]
Protocol 1: Purification by Vacuum Distillation

This is the preferred method for scales greater than a few grams. It effectively removes non-volatile impurities and colored materials.

Causality: Vacuum distillation lowers the boiling point of the liquid, allowing it to vaporize at a temperature below its decomposition point.[1]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with a suitable vacuum grease. Use a magnetic stir bar in the distillation flask for smooth boiling.

  • System Check: Attach a vacuum pump with a cold trap. Evacuate the system and ensure it can hold a stable vacuum (e.g., < 15 mmHg).

  • Charging the Flask: Release the vacuum and charge the round-bottom flask with the crude this compound (no more than ⅔ full).

  • Distillation:

    • Re-establish the vacuum to the desired pressure (e.g., 10-15 mmHg).

    • Begin stirring and gently heat the flask using an oil bath.

    • A small forerun containing volatile solvents or impurities may distill first. Discard this fraction.

    • Collect the main fraction that distills at a constant temperature. For example, at ~10 mmHg, the product should distill around 72-75°C.[1]

  • Shutdown: Once the distillation is complete, remove the heating bath and allow the apparatus to cool completely to room temperature before releasing the vacuum. This prevents accidental inhalation of vapors and potential flask implosion.

Protocol 2: Flash Column Chromatography

This method is ideal for smaller scales or when separating impurities with similar boiling points. The key to success is deactivating the silica gel with a basic modifier.

Causality: The tertiary amine in the product is basic and will bind irreversibly to the acidic silanol groups on the surface of silica gel, causing streaking and low recovery. Adding a competing, volatile base like triethylamine (Et₃N) to the mobile phase passivates these active sites, allowing the product to elute cleanly.[2]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude material on a silica gel plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). Crucially, add 1% triethylamine to each test eluent. Aim for a system that gives your product an Rf value of ~0.3.

  • Column Packing:

    • Prepare your chosen eluent (e.g., 70:30 Hexane:EtOAc + 1% Et₃N).

    • Prepare a slurry of silica gel in this eluent and pack your column.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves resolution.

  • Elution: Elute the column with your chosen mobile phase, applying positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Troubleshooting Chromatography Workflow

Chromatography_Troubleshooting Fig. 2: Troubleshooting Flash Chromatography start Poor Separation or Streaking check_base Did you add 1-2% Et₃N to the eluent? start->check_base add_base Add Et₃N and re-run TLC/column. check_base->add_base No check_rf Is product Rf ~0.3 on TLC? check_base->check_rf Yes add_base->start adjust_polarity Adjust eluent polarity. check_rf->adjust_polarity No check_loading Did you overload the column? check_rf->check_loading Yes adjust_polarity->start reduce_load Reduce sample load or use a larger column. check_loading->reduce_load Yes success Good Separation check_loading->success No reduce_load->start

Caption: A logical workflow for diagnosing common chromatography issues.

Purity Assessment

After purification, it is critical to assess the purity of the this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for this compound. It will separate the main component from any volatile impurities and provide a mass spectrum to confirm its identity. The purity can be estimated from the relative peak area percentage.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product and identify impurities. Integration of the proton signals can provide a quantitative measure of purity if a known internal standard is used.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be developed to assess purity. A simple mobile phase of acetonitrile and water with a modifier like formic acid (for MS compatibility) is often a good starting point.[7]

References

Resolving analytical challenges in the characterization of 4-(Diethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 4-(Diethylamino)butan-2-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the unique challenges presented by this β-amino ketone. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a foundational understanding of the principles behind these analytical techniques, ensuring the integrity and reliability of your results.

Analytical Workflow Overview

A successful characterization of this compound requires a multi-faceted analytical approach to confirm its identity, purity, and stability. The following workflow provides a general roadmap for a comprehensive analysis.

Analytical_Workflow General Analytical Workflow for this compound cluster_0 Initial Assessment cluster_1 Qualitative Analysis (Identity) cluster_2 Quantitative Analysis (Purity & Assay) cluster_3 Stability & Impurity Profiling Sample_Receipt Sample Receipt and Visual Inspection Solubility_Testing Solubility Testing Sample_Receipt->Solubility_Testing NMR NMR Spectroscopy (¹H, ¹³C) Solubility_Testing->NMR Chromatography Chromatography (GC-FID or HPLC-UV) Solubility_Testing->Chromatography MS Mass Spectrometry (GC-MS or LC-MS) FTIR FTIR Spectroscopy qNMR Quantitative NMR (qNMR) Stability_Study Forced Degradation & Stability Studies Chromatography->Stability_Study Final_Report Comprehensive Analytical Report qNMR->Final_Report Impurity_ID Impurity Identification (LC-MS/MS) Stability_Study->Impurity_ID Impurity_ID->Final_Report

Caption: A comprehensive analytical workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges associated with this compound?

A1: The primary challenges stem from its chemical structure, which includes a basic tertiary amine and a ketone functional group. This combination can lead to:

  • Peak tailing in Gas Chromatography (GC): The basic amine group can interact with active sites (silanols) on the column and in the injector, causing asymmetrical peaks and poor reproducibility.[1]

  • Ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS): As a basic compound, it is prone to ion suppression in the electrospray ionization (ESI) source, especially in the presence of other matrix components.[2][3][4]

  • Stability issues: β-amino ketones can be susceptible to degradation, particularly through a retro-Mannich reaction, especially in neutral to basic aqueous solutions.[2]

Q2: What are the expected impurities from the synthesis of this compound?

A2: this compound is typically synthesized via the Mannich reaction.[5] Potential impurities can include starting materials (e.g., butanone, diethylamine, formaldehyde), by-products from side reactions (such as self-condensation of butanone), and products of further condensation.[6]

Q3: How should I store samples of this compound to ensure stability?

A3: To minimize degradation, samples should be stored in a cool, dark, and dry place.[2] For solutions, it is advisable to prepare them fresh. If storage in solution is necessary, using a slightly acidic buffer (if compatible with your analysis) can improve stability by protonating the tertiary amine and reducing the likelihood of the retro-Mannich reaction.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. However, its basic nature presents specific challenges.

Common Problem: Peak Tailing

Symptom: You observe asymmetrical peaks with a pronounced "tail" for your analyte.

Cause: The basic diethylamino group interacts with active silanol groups in the GC inlet liner and on the surface of the capillary column. This secondary interaction causes some of the analyte molecules to be retained longer, resulting in a tailed peak shape.[1][7][8]

Solutions:

  • Use an Inert Flow Path:

    • Inlet Liner: Employ a deactivated (silanized) inlet liner. Regularly replace the liner, as its deactivation can degrade over time, especially with complex sample matrices.

    • Column: Use a column specifically designed for amine analysis or one with a highly inert surface. Look for columns with "amine," "WAX," or "base-deactivated" in their description.

  • Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure the removal of any residual active sites.

  • Derivatization: While not always necessary, derivatization of the ketone group can sometimes improve peak shape, though this adds complexity to the sample preparation.

  • Optimize GC Conditions:

    • Injection Temperature: A higher injection temperature can sometimes reduce interaction time with active sites, but be cautious of thermal degradation.

    • Flow Rate: A faster flow rate can minimize the time the analyte spends on the column, potentially reducing tailing.

GC_Tailing_Troubleshooting Troubleshooting Peak Tailing in GC Analysis Start Peak Tailing Observed Check_Liner Is the inlet liner deactivated and clean? Start->Check_Liner Replace_Liner Replace with a new, deactivated liner. Check_Liner->Replace_Liner No Check_Column Is the column suitable for amine analysis and properly conditioned? Check_Liner->Check_Column Yes Replace_Liner->Check_Column Change_Column Switch to a base-deactivated or amine-specific column. Check_Column->Change_Column No Optimize_Conditions Adjust injection temperature and flow rate. Check_Column->Optimize_Conditions Yes Change_Column->Optimize_Conditions Consider_Derivatization Is derivatization a viable option? Optimize_Conditions->Consider_Derivatization End Peak Shape Improved Consider_Derivatization->End Yes/No

Caption: A decision tree for troubleshooting peak tailing in GC analysis.

Experimental Protocol: GC-MS Analysis

This protocol is a starting point and may require optimization for your specific instrument and sample matrix.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, dichloromethane) to create a 1 mg/mL stock solution.

    • Prepare working standards by serial dilution of the stock solution.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a base-deactivated equivalent.

    • Inlet: Split/splitless injector at 250 °C with a deactivated liner.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Parameter Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Carrier Gas Helium @ 1.0 mL/min
Oven Program 60°C (2 min), then 15°C/min to 280°C (5 min)
Ionization Mode EI, 70 eV

Expected Mass Spectrum: Based on the structure and common fragmentation patterns of aminoketones, the following fragments are expected in the EI mass spectrum.

m/z Proposed Fragment
143[M]+• (Molecular Ion)
86[CH2=N(CH2CH3)2]+
58[CH2=N(CH3)CH2CH3]+
43[CH3CO]+

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS is highly suitable for analyzing this compound, especially for impurity profiling and analysis in complex matrices.

Common Problem: Ion Suppression and Poor Sensitivity

Symptom: You observe low signal intensity for your analyte, or the signal varies significantly between different sample injections.

Cause: Co-eluting matrix components compete with this compound for ionization in the ESI source. As a basic compound, it is readily protonated, but other compounds with high proton affinity or concentration can suppress its ionization.[2][3][4]

Solutions:

  • Improve Chromatographic Separation:

    • Gradient Optimization: Develop a gradient elution method that separates the analyte from the bulk of the matrix components.

    • Column Chemistry: A C18 column is a good starting point. If co-elution persists, consider alternative stationary phases like a phenyl-hexyl or a polar-embedded column.

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and remove interfering matrix components.

    • Dilution: A simple "dilute-and-shoot" approach can sometimes be effective by reducing the concentration of matrix components below the level where they cause significant suppression.

  • Adjust MS Source Parameters:

    • Optimize parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for your analyte.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a starting point and should be validated for your specific application.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Prepare working standards and samples in a mobile phase-compatible solvent (e.g., 50:50 methanol:water).

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7.1-9 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS System: Agilent 6470 Triple Quadrupole or equivalent.

    • Ionization Mode: ESI, Positive.

    • MRM Transitions:

      • Quantifier: 144.1 → 86.1

      • Qualifier: 144.1 → 58.1

Parameter Value
Column C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode ESI, Positive
MRM Transition (Quant) 144.1 → 86.1

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR is essential for the unambiguous structural confirmation of this compound.

Interpreting the ¹H NMR Spectrum

Challenge: Assigning the proton signals correctly.

Guidance:

  • Diethyl Group: Expect a quartet for the -CH2- protons coupled to the -CH3 protons, and a triplet for the -CH3 protons coupled to the -CH2- protons.

  • Butanone Backbone: The methylene protons adjacent to the ketone (C3) and the methylene protons adjacent to the nitrogen (C4) will likely appear as triplets, assuming free rotation. The methyl group of the ketone (C1) will be a singlet.

  • Chemical Shifts: The protons closer to the electronegative nitrogen and oxygen atoms will be shifted downfield.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: Bruker 400 MHz or equivalent.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

Expected ¹H and ¹³C NMR Data (in CDCl₃):

Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
1 (-CH₃)~2.1Singlet~30
3 (-CH₂-)~2.7Triplet~50
4 (-CH₂-)~2.5Triplet~47
-N(CH₂CH₃)₂~2.5Quartet~47
-N(CH₂CH₃)₂~1.0Triplet~12
2 (C=O)--~209

Note: These are approximate values and may vary depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy Guide

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Interpreting the FTIR Spectrum

Key Absorptions:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹.[3]

  • C-N Stretch (Tertiary Amine): This absorption is typically found in the 1250-1020 cm⁻¹ region and may be weak to medium in intensity.

  • C-H Stretch (Alkyl): Absorptions in the 3000-2850 cm⁻¹ region are expected for the C-H bonds of the alkyl groups.

Absence of Key Peaks:

  • O-H Stretch: The absence of a broad band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl impurities.

  • N-H Stretch: The absence of peaks in the 3300-3500 cm⁻¹ region indicates a tertiary amine rather than a primary or secondary amine.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the liquid directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Intensity
~2970-2850C-H stretch (alkyl)Strong
~1715C=O stretch (ketone)Strong
~1460C-H bend (methylene)Medium
~1370C-H bend (methyl)Medium
~1200C-N stretch (amine)Medium-Weak

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-(Diethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor. For novel compounds, particularly those with potential biological activity like β-aminoketones, this validation is not merely a procedural step but a critical checkpoint that underpins all subsequent research.[1][2] This guide provides an in-depth, experience-driven walkthrough for the structural elucidation of 4-(Diethylamino)butan-2-one, a representative β-aminoketone.

We will move beyond a simple recitation of expected spectral data. Instead, this guide is structured as a comparative analysis, demonstrating not only how to confirm the target structure but also how to differentiate it from a plausible isomer, N,N-diethyl-3-oxobutanamide. This comparative approach is designed to sharpen the analytical acumen of researchers by highlighting the subtle yet definitive spectroscopic signatures that distinguish between closely related molecular architectures. By integrating ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating system of evidence to unequivocally confirm the molecular identity of this compound.

The Analytical Workflow: A Multi-Technique Approach

The principle of structural validation rests on the convergence of data from multiple, independent analytical techniques. Each method probes a different aspect of the molecule's constitution, and only when all data points align can a structure be confirmed with high confidence. The workflow below illustrates the logical progression from sample analysis to structural confirmation.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Validation cluster_2 Conclusion A Sample of This compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D FTIR Spectroscopy A->D E Mass Spectrometry (GC-MS) A->E F Proton Environment & Connectivity B->F G Carbon Skeleton & Functional Groups C->G H Key Functional Groups Present D->H I Molecular Weight & Fragmentation E->I J Combined Data Analysis & Comparative Assessment F->J G->J H->J I->J K Structure Confirmed: This compound J->K

Figure 1: Integrated workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and relative numbers of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy Analysis

In ¹H NMR, the chemical shift (δ) of a proton is dictated by its electronic environment. Electron-withdrawing groups, like carbonyls and amines, deshield adjacent protons, shifting their signals downfield to higher ppm values. The splitting pattern (multiplicity) reveals the number of neighboring protons, following the n+1 rule.

Predicted ¹H NMR Data for this compound:

LabelProtonsIntegrationPredicted δ (ppm)Predicted MultiplicityRationale
a-CH₃3H~2.1Singlet (s)Adjacent to a carbonyl group, no neighboring protons.
b-COCH₂-2H~2.7Triplet (t)Adjacent to a carbonyl group and a methylene group (c).
c-CH₂N-2H~2.6Triplet (t)Adjacent to a nitrogen atom and a methylene group (b).
d-N(CH₂CH₃)₂4H~2.5Quartet (q)Adjacent to a nitrogen atom and a methyl group (e).
e-N(CH₂CH₃)₂6H~1.0Triplet (t)Adjacent to a methylene group (d).

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

¹³C NMR Spectroscopy Analysis

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and indicates their functional group type. Carbonyl carbons are highly deshielded and appear significantly downfield.

Predicted ¹³C NMR Data for this compound:

LabelCarbonPredicted δ (ppm)Rationale
1C H₃~30Aliphatic methyl adjacent to a carbonyl.
2C =O~208Ketone carbonyl carbon, highly deshielded.
3-C H₂CO-~45Methylene carbon adjacent to a carbonyl.
4-C H₂N-~52Methylene carbon adjacent to a tertiary amine.[3]
5-N(C H₂CH₃)₂~47Methylene carbons of the ethyl groups.[3]
6-N(CH₂C H₃)₂~12Methyl carbons of the ethyl groups.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally useful for the rapid identification of key functional groups. Each bond vibrates at a characteristic frequency, and absorption of IR radiation at that frequency produces a peak in the spectrum.

For this compound, the most diagnostic peak is the strong carbonyl (C=O) stretch of the ketone. Saturated acyclic ketones typically show a strong absorption band around 1715 cm⁻¹.[4][5] The C-N stretching of the tertiary amine will also be present, though it is often weaker and appears in the fingerprint region.

Predicted IR Absorption Frequencies:

VibrationFunctional GroupPredicted Frequency (cm⁻¹)Intensity
C=O StretchKetone~1715Strong, Sharp
C-H StretchAlkanes (sp³)2850 - 3000Medium to Strong
C-N StretchTertiary Amine1100 - 1250Medium to Weak

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺), which then breaks apart into smaller, charged fragments. The molecular weight of this compound is 143.23 g/mol .[6][7][8]

The fragmentation of this molecule is dominated by α-cleavage, a characteristic pathway for both amines and ketones.[9][10][11] The most favorable α-cleavage in aliphatic amines involves the loss of the largest alkyl group from the carbon attached to the nitrogen, leading to a stable, resonance-stabilized iminium cation.

G cluster_0 Key Fragmentation Pathway (α-Cleavage) mol [C₈H₁₇NO]⁺˙ Molecular Ion (M⁺) m/z = 143 frag [C₅H₁₂N]⁺ Base Peak m/z = 86 mol->frag α-cleavage loss •C₃H₅O Radical Loss

Figure 2: Dominant α-cleavage fragmentation pathway for this compound.

Predicted Mass Spectrometry Fragments:

m/z ValueIon StructureOrigin
143[C₈H₁₇NO]⁺˙Molecular Ion (M⁺)
86[CH₂=N(CH₂CH₃)₂]⁺Base Peak . α-cleavage with loss of •CH₂C(O)CH₃ radical.
72[N(CH₂CH₃)₂]⁺α-cleavage with loss of a methyl group from the ethyl substituent.
57[C₃H₅O]⁺Fragment from the butanone chain.
43[CH₃CO]⁺Acylium ion.

Comparative Guide: this compound vs. N,N-diethyl-3-oxobutanamide

To demonstrate the power of this multi-technique approach, we compare the expected data for our target compound with its isomer, an amide. While they share the same molecular formula (C₈H₁₇NO) and mass, their spectroscopic fingerprints are distinctly different.

Spectroscopic FeatureThis compound (Ketone) N,N-diethyl-3-oxobutanamide (Amide) *Key Differentiator
IR C=O Stretch ~1715 cm⁻¹ ~1650 cm⁻¹ The amide C=O bond is weaker due to resonance with the nitrogen lone pair, resulting in a significantly lower stretching frequency.
¹³C NMR (Carbonyl) ~208 ppm ~170 ppm The ketone carbonyl carbon is far more deshielded than the amide carbonyl carbon.
¹H NMR (Protons α to C=O) ~2.1 ppm (singlet, -COCH₃)~2.7 ppm (triplet, -CH₂CO-)~3.5 ppm (singlet, -COCH₂CO-)The chemical environments and splitting patterns of protons near the carbonyl group are completely different.
MS (Base Peak) m/z = 86 m/z = 100 ([CH₃C(O)CH₂C(O)N(CH₂CH₃)]⁺)The fragmentation is directed by different functional groups, leading to different stable fragment ions as the base peak.

Experimental Protocols

6.1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Processing: Process the free induction decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the ¹H NMR signals. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

6.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As the compound is likely a liquid, use the neat liquid film method. Place one drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Place the prepared salt plates in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption peaks and compare them to correlation tables for known functional groups.

6.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: ~230°C.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to find the peak corresponding to the compound. Examine the mass spectrum of that peak to identify the molecular ion and major fragment ions.

Conclusion

The structural validation of this compound is achieved through a systematic and integrated analysis of its spectroscopic data. The ¹H and ¹³C NMR spectra provide a definitive map of the carbon-hydrogen framework. The IR spectrum confirms the presence of the critical ketone functional group at its characteristic frequency (~1715 cm⁻¹), a key feature that distinguishes it from an amide isomer. Finally, mass spectrometry confirms the molecular weight (m/z 143) and reveals a predictable fragmentation pattern dominated by α-cleavage, resulting in a base peak at m/z 86. The convergence of these distinct datasets provides an irrefutable body of evidence, allowing researchers to proceed with confidence in the confirmed chemical identity of their molecule.

References

A Senior Application Scientist's Guide to Purity Assessment: 4-(Diethylamino)butan-2-one by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a synthesized intermediate like 4-(Diethylamino)butan-2-one, a versatile building block, rigorous purity assessment ensures the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound, juxtaposed with established techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and acid-base titration.

The narrative that follows is grounded in the principles of scientific integrity, drawing from extensive field experience to explain not just the "how" but, more critically, the "why" behind experimental choices. Every protocol is designed as a self-validating system, underpinned by authoritative sources to ensure trustworthiness and technical accuracy.

The Primacy of qNMR in Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct quantification of a substance without the necessity of a specific reference standard for the analyte itself.[2][3] This is a significant departure from chromatographic techniques, which often rely on the availability of a well-characterized standard of the same compound for accurate quantification.[3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[2][3] By comparing the integral of a signal from the analyte to that of a certified internal standard with a known concentration, a highly accurate and precise purity value can be determined.[2][4]

Advantages of qNMR:
  • Absolute Quantification: qNMR provides a direct measurement of the analyte's purity without the need for a calibration curve.[5]

  • Structural Information: The same experiment yields valuable structural information about the analyte and any impurities present.[6]

  • Non-destructive: The sample can be recovered and used for further analyses.[5]

  • Versatility: A single internal standard can often be used for the quantification of a wide range of compounds.[6]

Experimental Workflow: Purity Assessment of this compound by ¹H-qNMR

The following protocol is a meticulously designed workflow for the accurate purity determination of synthesized this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (Quantitative Parameters) transfer->nmr_acq processing Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & Internal Standard Signals processing->integration calculation Calculate Purity integration->calculation report Report Purity & Uncertainty calculation->report Comparative_Analysis cluster_methods Purity Assessment Methods Analyte Synthesized This compound qNMR qNMR Analyte->qNMR HPLC HPLC Analyte->HPLC GC GC Analyte->GC Titration Titration Analyte->Titration Comparison Comparative Data Analysis qNMR->Comparison HPLC->Comparison GC->Comparison Titration->Comparison Report Final Purity Report (Cross-Validated) Comparison->Report

References

A Comparative Guide to HPLC and GC-MS for the Quantitative Analysis of Aminoketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of aminoketones. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of pros and cons to offer an in-depth analysis grounded in experimental data and field-proven insights. We will explore the causality behind methodological choices, ensuring that every protocol is presented as a self-validating system.

The Analytical Challenge of Aminoketones

Aminoketones, a class of compounds featuring both an amine and a ketone functional group, are prevalent in pharmaceuticals (e.g., bupropion) and are notorious in forensic toxicology as synthetic cathinones (e.g., mephedrone, methylone). Their dual functionality presents a unique analytical challenge:

  • Polarity and Volatility: The amine group imparts polarity and reduces volatility, making direct analysis by Gas Chromatography difficult.

  • Thermal Lability: Many aminoketones are susceptible to thermal degradation, a significant concern in the high-temperature environment of a GC inlet.[1]

  • Reactivity: The primary or secondary amine can interact with active sites on chromatographic columns, leading to poor peak shape and inconsistent results.

Choosing the right analytical technique is therefore not a matter of preference, but a critical decision that dictates the accuracy, sensitivity, and reliability of the quantitative results.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC separates compounds in a liquid mobile phase moving through a solid stationary phase. For aminoketones, Reversed-Phase HPLC (RP-HPLC) is the predominant technique, where a polar mobile phase is used with a non-polar stationary phase (e.g., C18).

Principle of Operation: The fundamental advantage of HPLC for aminoketone analysis is its operation at or near ambient temperature, which circumvents the issue of thermal degradation.[2] The separation is based on the partitioning of the analytes between the liquid mobile phase and the solid stationary phase. Since aminoketones can be analyzed in their native form without chemical modification, sample preparation is often simplified, reducing potential sources of error.

Common Detection Method: For quantitative analysis, a Photodiode Array (PDA) or UV-Vis detector is highly effective, as the aromatic ring present in most aminoketones provides strong chromophores for UV absorption.[3][4] Coupling HPLC with mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, providing definitive structural confirmation.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Powerhouse

GC-MS combines the separation power of gas chromatography with the unparalleled identification capabilities of mass spectrometry. However, its application to aminoketones is predicated on overcoming their inherent non-volatility and thermal instability.

The Necessity of Derivatization: To make aminoketones suitable for GC analysis, a chemical derivatization step is mandatory.[7] This process involves reacting the aminoketone with a specific reagent to replace the active hydrogen on the amine group with a nonpolar, thermally stable moiety. This transformation achieves two critical goals:

  • Increases Volatility: The derivative is less polar and more easily vaporized in the GC inlet.

  • Improves Thermal Stability: The derivative is less prone to degradation at high temperatures.

  • Enhances Chromatographic Performance: It yields sharper, more symmetrical peaks.

Common derivatizing agents for aminoketones are acylating reagents like Pentafluoropropionic Anhydride (PFPA) and Trifluoroacetic Anhydride (TFAA), which produce stable derivatives with excellent chromatographic properties.[8][9]

Head-to-Head Performance Comparison

The choice between HPLC and GC-MS should be based on a clear understanding of their performance trade-offs for this specific class of compounds.

ParameterHPLC with UV/PDA DetectionGC-MS with DerivatizationRationale & Causality
Sample Preparation Simple: Dissolution, filtration.Complex: Extraction, drying, derivatization, solvent exchange.GC-MS requires a multi-step derivatization to make the analyte volatile and thermally stable, adding time, cost, and potential for error.
Analysis Time Faster per sample (typically 5-15 min run time).Slower overall due to lengthy sample prep (run time can be similar).While the GC run itself can be fast, the mandatory derivatization step (often 30-60 min incubation) significantly reduces overall throughput.[10]
Specificity Good. Based on retention time and UV spectrum.Excellent. Based on retention time and unique mass fragmentation pattern.Mass spectrometry provides a "fingerprint" of the molecule, offering a higher degree of confidence in identification, especially in complex matrices.
Sensitivity (LOD/LOQ) Good (typically low µg/mL to high ng/mL).Excellent (typically low ng/mL to pg/mL).Derivatization with fluorinated agents (e.g., PFPA) enhances sensitivity for electron capture detection and can lead to lower limits of detection in MS. The GC-MS/MS technique, in particular, offers very low detection limits (0.02-0.72 ng/mL).[9]
Robustness High. Less susceptible to minor matrix variations.Moderate. Derivatization efficiency can be matrix-dependent.The chemical reaction in derivatization can be affected by co-extracted matrix components, potentially impacting reproducibility if not carefully controlled.
Cost & Complexity Lower initial and operational cost. Simpler to operate.Higher initial and operational cost (reagents, gas). More complex method development.The additional derivatization step and the need for a vacuum system and high-purity carrier gas increase the complexity and cost of the GC-MS workflow.
Summary of Quantitative Validation Data

The following table summarizes typical validation parameters reported in the literature for the quantitative analysis of synthetic cathinones, a major class of aminoketones.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999[4]> 0.99[11]
Limit of Detection (LOD) 0.23 - 0.28 µg/mL[4]0.02 - 0.72 ng/mL (MS/MS)[9]; 5 - 20 ng/mL (MS)[11]
Limit of Quantitation (LOQ) ~1.0 µg/mL1 - 2.5 ng/mL (MS/MS)[9]; 20 - 50 ng/mL (MS)[11]
Precision (%RSD) < 3% (Repeatability)[3]< 15% (Intra-day)[11]
Accuracy (% Recovery) Not specified in reviewed sources83.2 - 106%[9]

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are presented as self-validating systems, incorporating steps for quality control and referencing established guidelines.

Workflow Comparison Diagram

G cluster_0 HPLC-UV Workflow cluster_1 GC-MS Workflow h_start Sample Weighing & Dissolution h_filter Filtration (0.45 µm) h_start->h_filter h_inject Direct Injection into HPLC h_filter->h_inject h_data Data Acquisition (UV Signal vs. Time) h_inject->h_data h_quant Quantification (External Standard) h_data->h_quant g_start Sample Weighing & Extraction g_dry Evaporation to Dryness g_start->g_dry g_deriv Derivatization (e.g., with PFPA) & Incubation g_dry->g_deriv g_inject Injection into GC-MS g_deriv->g_inject g_data Data Acquisition (Mass Spectra vs. Time) g_inject->g_data g_quant Quantification (Internal Standard) g_data->g_quant

Caption: Comparative workflows for HPLC-UV and GC-MS analysis of aminoketones.

Protocol 1: Quantitative Analysis of Mephedrone (4-MMC) by HPLC-UV

(Adapted from UNODC recommended methods[3])

This protocol is designed for the quantification of mephedrone in seized powder samples and demonstrates a robust, direct method.

  • Instrumentation: HPLC system with a UV/PDA detector, analytical balance, volumetric flasks, sonicater.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., HiChrom ACE 3 C-18, 150 x 4.6 mm, 3 µm).

    • Mobile Phase: 28:72 (v/v) Methanol : 10 mM Ammonium Formate buffer (pH adjusted to 3.5 with formic acid).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 22°C (Isothermal).

    • Detection Wavelength: 258 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Internal Standard (IS) Stock: Prepare a 250 µg/mL solution of nicotinamide in mobile phase.

    • Standard Stock (20 µg/mL): Accurately weigh ~2.0 mg of mephedrone reference standard into a 100 mL volumetric flask and dissolve in mobile phase.

    • Calibration Standards (0.5 - 10 µg/mL): Serially dilute the standard stock solution. To each calibration standard, add the Internal Standard to a final concentration of 2.5 µg/mL. This IS corrects for injection volume variability.

    • Sample Preparation: Accurately weigh a portion of the homogenized powder sample to achieve a theoretical mephedrone concentration of ~10 µg/mL upon dissolution in a known volume of mobile phase. Add IS to a final concentration of 2.5 µg/mL. Sonicate for 10 minutes, then filter through a 0.45 µm syringe filter prior to injection.

  • Validation & System Suitability:

    • System Suitability: Before analysis, inject the mid-point calibration standard five times. The relative standard deviation (%RSD) for the mephedrone peak area should be < 2%.

    • Calibration: Construct a calibration curve by plotting the peak area ratio (Mephedrone/IS) against concentration. The correlation coefficient (r²) should be ≥ 0.995.

    • QC Checks: Analyze a quality control (QC) sample at a known concentration after every 10-15 sample injections to monitor instrument performance.

Protocol 2: Quantitative Analysis of Synthetic Cathinones by GC-MS

(Adapted from validated forensic toxicology methods[10][11])

This protocol describes a sensitive method for quantifying cathinones in a sample matrix, incorporating the necessary derivatization step.

  • Instrumentation: GC-MS system with an autosampler, sample evaporator (nitrogen stream), heating block, vortex mixer.

  • Sample Preparation & Derivatization:

    • Internal Standard (IS): Use a deuterated analog of the target analyte (e.g., Mephedrone-d3).

    • Extraction: To 1 mL of sample (e.g., dissolved powder in buffer), add the IS. Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) under basic conditions.

    • Drying: Separate the organic layer and evaporate to complete dryness under a gentle stream of nitrogen. This step is critical as moisture interferes with the derivatization reagent.

    • Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).[10] Cap the vial tightly and heat at 70°C for 30 minutes.

    • Final Step: After cooling, evaporate the reagent and solvent under nitrogen and reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: 5% phenyl methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C, splitless injection.

    • Oven Program: Initial temp 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for quantification, monitoring at least two characteristic ions for the analyte and its IS.

  • Validation & System Suitability:

    • Calibration: Prepare matrix-matched calibration standards and process them through the entire extraction and derivatization procedure. Plot the peak area ratio (Analyte/IS) against concentration. r² should be ≥ 0.99.

    • QC Checks: Include low, medium, and high concentration QC samples with each batch. The calculated concentrations should be within ±15% of their nominal value.[11]

    • Recovery: The extraction recovery should be determined during validation and monitored periodically. Values between 80-110% are typically acceptable.

Decision-Making Framework

The selection of the optimal technique is a function of the analytical objective.

G start Start: Quantify Aminoketone(s) q1 Is the sample thermally labile or non-volatile? start->q1 q2 Is ultra-high sensitivity (sub-ng/mL) required? q1->q2 No (Analyte is stable/volatile) hplc Choose HPLC-UV/PDA q1->hplc Yes (Default for Aminoketones) q3 Is high sample throughput a priority? q2->q3 No gcms Choose GC-MS with Derivatization q2->gcms Yes q3->hplc Yes q3->gcms No lcms Consider LC-MS/MS hplc->lcms Need higher sensitivity/specificity?

Caption: Decision tree for selecting an analytical method for aminoketones.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of aminoketones, but they are not interchangeable.

HPLC is the pragmatic workhorse for routine analysis. Its primary advantage is the ability to analyze aminoketones directly without derivatization, leading to simpler, faster, and more robust methods. It is often the most suitable choice for quality control labs analyzing bulk materials or formulations where concentrations are relatively high.

GC-MS is the specialist for trace-level analysis and unequivocal identification. While the mandatory derivatization step adds complexity and time, the exceptional sensitivity and specificity of GC-MS make it indispensable for applications like forensic toxicology, bioanalysis (analysis in blood or urine), and the detection of low-level impurities where definitive identification is paramount.[7][11]

Ultimately, the most appropriate method is one that is fit for purpose, properly validated for its intended use, and aligns with the laboratory's requirements for sensitivity, throughput, and confidence in analytical results.

References

A Comparative Guide to the Synthetic Utility of 4-(Diethylamino)butan-2-one and 4-(Dimethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of an appropriate building block is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. Among the versatile intermediates, β-aminoketones stand out for their utility in constructing complex molecular architectures, particularly in pharmaceutical synthesis. This guide provides an in-depth comparative analysis of two closely related β-aminoketones: 4-(diethylamino)butan-2-one and 4-(dimethylamino)butan-2-one. We will delve into their physicochemical properties, explore their applications with supporting experimental data, and elucidate the subtle yet significant impact of their N-alkyl substituents on their synthetic performance.

Structural and Physicochemical Properties: A Tale of Two Amines

At first glance, this compound and 4-(dimethylamino)butan-2-one appear remarkably similar. Both are β-aminoketones, characterized by a ketone functional group and a tertiary amine separated by a two-carbon spacer. The sole difference lies in the N-alkyl groups: two ethyl groups versus two methyl groups. This seemingly minor variation has significant consequences for their physical and chemical behavior.

Figure_1_Structures cluster_dimethyl 4-(Dimethylamino)butan-2-one cluster_diethyl This compound Dimethyl C₆H₁₃NO MW: 115.17 g/mol CAS: 2543-57-9 Diethyl C₈H₁₇NO MW: 143.23 g/mol CAS: 3299-38-5

Caption: Figure 1. Structures and basic properties of the two aminoketones.

Table 1: Comparison of Physicochemical Properties

Property4-(Dimethylamino)butan-2-oneThis compoundRationale for Difference
Molecular Weight 115.17 g/mol 143.23 g/mol The two additional methylene groups (-CH₂-) in the ethyl substituents of the diethyl analog account for the higher molecular weight.
Boiling Point Not available188.7 °C at 760 mmHg (76-78 °C at 16 mmHg)Increased van der Waals forces due to the larger, more polarizable ethyl groups lead to a higher boiling point for the diethyl derivative.
Density Not available0.868 g/cm³The larger ethyl groups allow for less efficient packing in the liquid state, though this effect is often minor.
Basicity (pKa of conjugate acid) 8.4Not available, but predicted to be slightly higherThe electron-donating inductive effect of ethyl groups is stronger than that of methyl groups, increasing the electron density on the nitrogen and making it a slightly stronger base.
Steric Hindrance LowerHigherThe ethyl groups are bulkier than the methyl groups, creating more steric congestion around the nitrogen atom. This can impede its ability to act as a nucleophile.

Synthetic Utility: A Comparative Analysis

Both aminoketones are valuable intermediates, primarily for the synthesis of heterocyclic compounds and as precursors for pharmaceuticals. Their utility often hinges on their role in Mannich-type reactions and subsequent cyclizations. The most well-documented application is in the synthesis of the side chains for 4-aminoquinoline antimalarial drugs like chloroquine and amodiaquine.

Case Study: Synthesis of Antimalarial Side Chains

The synthesis of the side chain for chloroquine, 4-amino-1-(diethylamino)pentane, traditionally involves the reductive amination of 5-(diethylamino)pentan-2-one (novalketone). This ketone is prepared from this compound. A similar strategy is employed for amodiaquine's side chain.

Here, the choice between the diethylamino and dimethylamino precursors is dictated by the final drug structure. Chloroquine and amodiaquine specifically require the diethylamino moiety. However, if one were to synthesize an analog with a dimethylamino side chain, the corresponding 4-(dimethylamino)butan-2-one would be used.

The critical difference in utility arises in the synthesis of the β-aminoketone itself, typically via a Mannich reaction.

Figure_2_Mannich_Reaction Acetone Acetone (Enolizable Ketone) Product 4-(Dialkylamino)butan-2-one Acetone->Product Formaldehyde Formaldehyde Formaldehyde->Product Amine R₂NH (Dimethylamine or Diethylamine) Amine->Product

Caption: Figure 2. General schematic of the Mannich reaction for synthesizing β-aminoketones.

Experimental Data Comparison:

While direct side-by-side comparative studies are scarce in the literature, we can infer performance differences from reported yields in analogous syntheses. For instance, a robust process for amodiaquine reports a 92% yield for the Mannich reaction step to form a diethylamino intermediate. Mannich reactions involving dimethylamine to form similar products report yields in the range of 49-75%.

Table 2: Representative Yields in Mannich Reactions

Amine UsedProduct TypeReported YieldSource
Diethylamine4-Acetamido-2-(diethylaminomethyl)phenol92%
Dimethylamine1-(Dimethylamino)-4-methyl-3-pentanone49-57%
DimethylamineAnalogous 3-(Dialkylamino)butan-2-ones60-75% (Estimated)

Causality Behind Performance Differences:

The observed differences in yield can be attributed to a combination of factors:

  • Nucleophilicity vs. Steric Hindrance: Diethylamine, being slightly more basic, is a potent nucleophile. However, its bulkier ethyl groups can slow down the initial formation of the Eschenmoser salt-like intermediate with formaldehyde. Dimethylamine, being smaller, can react faster in this initial step.

  • Reaction Conditions: The optimal conditions (solvent, temperature, catalyst) for the Mannich reaction can differ significantly for dimethylamine and diethylamine. The higher yields reported for the diethylamine case may reflect a more optimized industrial process.

  • Product Stability and Side Reactions: β-aminoketones can undergo self-condensation or elimination reactions. The thermodynamic stability of the product and the propensity for side reactions can be influenced by the N-alkyl substituents. For example, Mannich bases are known precursors for α,β-unsaturated ketones via thermal elimination, a reaction that might be more facile for one derivative over the other depending on the transition state energetics.

Experimental Protocols

To provide a practical context, below are representative protocols for the synthesis and application of these aminoketones.

Protocol 1: Synthesis of this compound via Mannich Reaction

This protocol is adapted from established procedures for synthesizing Mannich bases and serves as a representative method.

Materials:

  • Acetone

  • Diethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium hydroxide solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine diethylamine hydrochloride (1.0 eq), paraformaldehyde (1.1 eq), and acetone (used as solvent and reactant, large excess).

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the excess acetone under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with a cold sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation to obtain pure this compound.

Protocol 2: Reductive Amination for Chloroquine Side Chain Synthesis

This protocol outlines the conceptual step of converting the aminoketone to the final diamine side chain.

Figure_3_Reductive_Amination start 4-(Dialkylamino)butan-2-one step1 React with Ammonia (NH₃) Forms Imine intermediate start->step1 Step 1 step2 Reduction (e.g., H₂, Raney Ni or NaBH₃CN) step1->step2 Step 2 end 4-Amino-1-(dialkylamino)pentane (Side Chain) step2->end

Caption: Figure 3. Workflow for converting the aminoketone to the diamine side chain.

Procedure:

  • Charge a high-pressure reactor (Parr hydrogenator) with this compound, a suitable solvent (e.g., ethanol saturated with ammonia), and a hydrogenation catalyst (e.g., Raney Nickel).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure.

  • Heat the reaction mixture with vigorous stirring for several hours until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude diamine product, which can be purified by distillation.

Conclusion and Recommendation

The choice between this compound and 4-(dimethylamino)butan-2-one is fundamentally dictated by the structure of the desired target molecule. For established pharmaceuticals like chloroquine and amodiaquine, the diethylamino version is the required intermediate.

From a synthetic utility perspective, neither compound holds a universal advantage. The performance of each is highly dependent on the specific reaction and optimization of conditions.

  • 4-(Dimethylamino)butan-2-one offers the advantage of lower steric hindrance, which can be beneficial in reactions where the nitrogen's nucleophilicity is paramount and the reaction site is congested. It is also a lighter molecule, which can be a consideration in process mass intensity calculations.

  • This compound , with its slightly higher basicity and the specific structural requirements in major drugs, has well-optimized, high-yielding industrial syntheses. The bulkier ethyl groups can also sometimes impart different selectivity in certain reactions.

For researchers developing novel compounds, the decision should be based on a careful analysis of the target structure's steric and electronic requirements. If a dimethylamino moiety is acceptable or desired, its precursor offers a viable and potentially more atom-economical route. However, if the biological activity is known to be associated with the diethylamino group, then this compound is the necessary and well-precedented choice.

Comparative study of different synthetic pathways to 4-(substituted-amino)butan-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Pathways of 4-(Substituted-amino)butan-2-ones

Introduction

4-(Substituted-amino)butan-2-ones are a class of γ-aminoketones that serve as crucial building blocks and intermediates in organic synthesis and medicinal chemistry. Their bifunctional nature, possessing both a ketone and an amine, allows for a wide array of chemical transformations, making them valuable precursors for the synthesis of various heterocyclic compounds, bioactive molecules, and pharmaceutical agents.[1][2] For instance, they are direct precursors for the Paal-Knorr synthesis of substituted pyrroles, a common motif in many natural products and drugs.[1] Given their significance, the development of efficient, scalable, and versatile synthetic methods for their preparation is of paramount importance to researchers in drug discovery and process development.

This guide provides a comparative analysis of the principal synthetic strategies for accessing 4-(substituted-amino)butan-2-ones. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each pathway. The discussion is grounded in established chemical principles and supported by experimental data to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.

Overview of Primary Synthetic Strategies

The synthesis of 4-(substituted-amino)butan-2-ones can be broadly approached through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired substitution pattern on the amine, scalability, and economic viability. The most prevalent methods include:

  • Aza-Michael Addition to Methyl Vinyl Ketone: A direct and atom-economical approach involving the conjugate addition of a primary or secondary amine.

  • Reductive Amination of 4-Oxobutanal or its Equivalents: A versatile method that forms the C-N bond via an imine intermediate, followed by reduction.

  • Nucleophilic Substitution (N-Alkylation) with 4-Halobutan-2-one: A classical and straightforward approach, though it can be complicated by overalkylation.

  • The Gabriel Synthesis: A robust method specifically for preparing the primary 4-aminobutan-2-one, which can then be further functionalized.

Below, we explore each of these pathways in detail, providing a critical evaluation of their respective merits and drawbacks.

Logical Workflow for Selecting a Synthetic Pathway

The selection of an optimal synthetic route is a multi-factorial decision. The following diagram illustrates a logical workflow to guide this process.

Workflow start Define Target Molecule (Primary, Secondary, or Tertiary Amine?) is_primary Target is Primary Amine (R-NH-CH2CH2COCH3, R=H)? start->is_primary is_sec_tert Target is Substituted Amine (Secondary or Tertiary)? is_primary->is_sec_tert No gabriel Gabriel Synthesis (High Yield, No Overalkylation) is_primary->gabriel Yes michael Aza-Michael Addition (Atom Economical, Direct) is_sec_tert->michael Amine Readily Available? alkylation N-Alkylation (Simple, Risk of Polyalkylation) is_sec_tert->alkylation 4-Halobutanone Available? reductive Reductive Amination (Versatile, Good Control) is_sec_tert->reductive Precursor Carbonyl Available? consider_starting_material Starting Material Availability (Amine vs. 4-halobutanone) michael->consider_starting_material consider_purification Consider Purification Challenges alkylation->consider_purification reductive->consider_starting_material

Caption: Decision workflow for selecting a synthetic pathway.

Pathway 1: Aza-Michael Addition

The Aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents one of the most direct and atom-economical routes to 4-(substituted-amino)butan-2-ones. In this case, the reaction occurs between a primary or secondary amine and methyl vinyl ketone (MVK).

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the amine's lone pair on the β-carbon of MVK, which is rendered electrophilic by the electron-withdrawing effect of the conjugated carbonyl group. This forms a zwitterionic enolate intermediate, which then undergoes proton transfer to yield the final product. The reaction is often self-catalyzed by the basicity of the amine, but can be promoted by acid or base catalysts.

A recent study demonstrated a related dehydrative N-alkylation of anilines with 4-hydroxybutan-2-one, which is proposed to proceed through an in-situ formation of an α,β-unsaturated ketone followed by an aza-Michael addition.[3] This highlights the robustness of this pathway.

Aza_Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine R1R2NH (Amine) Intermediate R1R2N+H-CH2-CH=C(O-)CH3 (Zwitterionic Enolate) Amine->Intermediate Nucleophilic Attack MVK CH2=CH-CO-CH3 (Methyl Vinyl Ketone) MVK->Intermediate Product R1R2N-CH2-CH2-CO-CH3 (4-Substituted-amino)butan-2-one Intermediate->Product Proton Transfer

Caption: Mechanism of Aza-Michael addition for synthesis.

Advantages:
  • High Atom Economy: All atoms from the reactants are incorporated into the product, with water being the only byproduct in related dehydrative methods.[3]

  • Directness: A single-step reaction from readily available starting materials.

  • Mild Conditions: Often proceeds at room temperature without the need for harsh reagents.

Disadvantages:
  • Polyalkylation: With primary amines, a second Michael addition can occur, leading to a bis-alkylated byproduct. This can be mitigated by using an excess of the amine.

  • Substrate Scope: Highly hindered or weakly nucleophilic amines may react slowly or not at all.

Pathway 2: Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds.[4] It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 4-(substituted-amino)butan-2-ones, this would typically involve a precursor like 4-oxobutanal or a protected equivalent.

Mechanism and Rationale

The reaction begins with the nucleophilic attack of the amine on the carbonyl group to form a hemiaminal, which then dehydrates to an imine. A reducing agent, present in the reaction mixture, selectively reduces the imine C=N bond to the amine.[4] The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the imine faster than the starting carbonyl group.

Common reducing agents include:

  • Sodium Cyanoborohydride (NaBH₃CN): Effective under weakly acidic conditions where imine formation is favorable. It is selective for imines over ketones/aldehydes.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, often used for its high selectivity and efficiency.[4]

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas. This is an industrially viable and clean method.[6][7]

Biocatalytic approaches using amine dehydrogenases (AmDHs) are also emerging, offering high enantioselectivity for the synthesis of chiral amines.[8]

Reductive_Amination Carbonyl O=CH-CH2-CO-CH3 (4-Oxobutanal) Hemiaminal HO-CH(NR1R2)-CH2-CO-CH3 Carbonyl->Hemiaminal + Amine Amine R1R2NH Amine->Hemiaminal Imine [R1R2N=CH-CH2-CO-CH3]+ Hemiaminal->Imine - H2O Product R1R2N-CH2-CH2-CO-CH3 Imine->Product ReducingAgent [H-] ReducingAgent->Product Reduction

Caption: General mechanism for reductive amination.

Advantages:
  • High Versatility: A wide range of amines and carbonyl precursors can be used.

  • Good Control: The one-pot nature of the reaction often leads to clean product formation with minimal side reactions like overalkylation.[5]

  • Green Chemistry: Catalytic hydrogenation and biocatalytic methods are environmentally benign.[7][8]

Disadvantages:
  • Precursor Availability: The required dicarbonyl precursor, 4-oxobutanal, can be unstable. Protected forms or alternative precursors are often necessary.

  • Reagent Toxicity: Traditional reducing agents like NaBH₃CN are toxic and require careful handling.

Pathway 3: Nucleophilic Substitution (N-Alkylation)

This is a classic Sₙ2 reaction where an amine acts as a nucleophile, displacing a leaving group from an alkyl halide. To synthesize 4-(substituted-amino)butan-2-ones, a primary or secondary amine is reacted with a 4-halobutan-2-one (e.g., 4-bromo- or 4-chlorobutan-2-one).

Mechanism and Rationale

The reaction is a straightforward bimolecular nucleophilic substitution. The amine's lone pair attacks the electrophilic carbon bearing the halogen, displacing the halide ion and forming a new C-N bond.[9] The initial product is an ammonium salt, which is then deprotonated by a base (often an excess of the starting amine) to yield the neutral product.

The primary drawback of this method is polyalkylation. The product, a secondary or tertiary amine, is often more nucleophilic than the starting primary or secondary amine, leading to further reaction with the alkyl halide to form undesired overalkylation products.[9][10]

N_Alkylation Amine R1R2NH AmmoniumSalt [R1R2N+H-CH2-CH2-CO-CH3] X- Amine->AmmoniumSalt SN2 Attack AlkylHalide X-CH2-CH2-CO-CH3 (4-Halobutan-2-one) AlkylHalide->AmmoniumSalt Product R1R2N-CH2-CH2-CO-CH3 AmmoniumSalt->Product Deprotonation Base Base Base->Product

Caption: Sₙ2 mechanism for N-Alkylation of an amine.

Advantages:
  • Simplicity: The reaction is conceptually simple and easy to perform.

  • Readily Available Precursors: 4-halobutan-2-ones and a wide variety of amines are commercially available.

Disadvantages:
  • Poor Selectivity: The significant potential for overalkylation often results in a mixture of products, leading to low yields of the desired compound and difficult purification.[11]

  • Limited to Tertiary Amine Synthesis: The method is most reliable for synthesizing quaternary ammonium salts from tertiary amines, where overalkylation is not possible.[12]

Pathway 4: Gabriel Synthesis

The Gabriel synthesis is a classic and highly effective method for the synthesis of primary amines, completely avoiding the overalkylation problems associated with direct N-alkylation.[10][13] This pathway is ideal for preparing the parent compound, 4-aminobutan-2-one.

Mechanism and Rationale

The synthesis involves three main steps:

  • Deprotonation: Phthalimide is deprotonated with a base (e.g., KOH) to form the nucleophilic potassium phthalimide. The N-H bond of an imide is acidic due to the two flanking electron-withdrawing carbonyl groups.[10]

  • Alkylation: The phthalimide anion acts as a surrogate for H₂N⁻ and attacks an alkyl halide (in this case, 4-halobutan-2-one) in an Sₙ2 reaction to form an N-alkylphthalimide.[14]

  • Deprotection: The primary amine is liberated from the N-alkylphthalimide. This is typically achieved by hydrazinolysis (the Ing-Manske procedure) using hydrazine (N₂H₄), which is often preferred over acidic hydrolysis due to its milder conditions.[13][15]

Gabriel_Synthesis Phthalimide Phthalimide Phthalimide_Anion Potassium Phthalimide Phthalimide->Phthalimide_Anion - H2O Base Base (KOH) Base->Phthalimide_Anion N_Alkylphthalimide N-(3-oxobutyl)phthalimide Phthalimide_Anion->N_Alkylphthalimide SN2 Alkylation Alkyl_Halide 4-Halobutan-2-one Alkyl_Halide->N_Alkylphthalimide Amine_Product 4-Aminobutan-2-one N_Alkylphthalimide->Amine_Product Hydrazinolysis Byproduct Phthalhydrazide N_Alkylphthalimide->Byproduct Hydrazinolysis Hydrazine Hydrazine (N2H4) Hydrazine->Amine_Product

Caption: Workflow of the Gabriel Synthesis for primary amines.

Advantages:
  • Excellent Control: Completely avoids the formation of secondary and tertiary amine byproducts.[16]

  • High Yields: Typically provides clean products in good to excellent yields.

  • Reliability: A robust and well-established method.

Disadvantages:
  • Limited to Primary Amines: The standard procedure can only be used to synthesize primary amines.

  • Harsh Conditions: The deprotection step, even with hydrazine, can sometimes require harsh conditions (e.g., refluxing), which might not be compatible with sensitive functional groups.[13]

  • Stoichiometric Waste: The reaction generates a stoichiometric amount of phthalhydrazide byproduct.

Comparative Analysis of Synthetic Pathways

To facilitate an objective comparison, the key performance indicators for each synthetic pathway are summarized in the table below. The values for yield and reaction time are representative and can vary significantly based on the specific substrate and reaction conditions.

Pathway Typical Yield Substrate Scope Key Advantage Key Disadvantage Scalability
Aza-Michael Addition 60-95%Good for primary/secondary amines. Steric hindrance can be limiting.High atom economy, directness, mild conditions.Potential for polyalkylation with primary amines.Excellent
Reductive Amination 70-90%Very broad; wide range of amines and carbonyls are tolerated.High versatility and control, avoids overalkylation.[5]Requires synthesis of potentially unstable dicarbonyl precursors.Very Good
N-Alkylation 10-50% (for mono-alkylation)Broad, but practically limited by side reactions.Operational simplicity, readily available starting materials.Prone to overalkylation, leading to low yields and difficult purification.[9]Poor
Gabriel Synthesis 75-95%Restricted to primary alkyl halides for making primary amines.Excellent prevention of overalkylation, high yields.[16]Limited to primary amines, generates stoichiometric waste.Good

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Benzylamino)butan-2-one via Aza-Michael Addition

This protocol describes a straightforward conjugate addition of benzylamine to methyl vinyl ketone.

Materials:

  • Benzylamine (1.0 eq)

  • Methyl vinyl ketone (MVK) (1.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of benzylamine (e.g., 10.7 g, 100 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Add methyl vinyl ketone (e.g., 7.7 g, 110 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-(benzylamino)butan-2-one.

Protocol 2: Synthesis of 4-Aminobutan-2-one via Gabriel Synthesis

This protocol details the preparation of the primary amine using 4-chlorobutan-2-one and potassium phthalimide, followed by hydrazinolysis.

Materials:

  • Potassium phthalimide (1.0 eq)

  • 4-Chlorobutan-2-one (1.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine monohydrate (1.5 eq)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure: Step A: Alkylation

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium phthalimide (e.g., 18.5 g, 100 mmol) in anhydrous DMF (150 mL).

  • Add 4-chlorobutan-2-one (e.g., 11.2 g, 105 mmol) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, or until TLC indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Stir vigorously until a precipitate forms. Collect the solid N-(3-oxobutyl)phthalimide by filtration, wash with cold water, and dry under vacuum.

Step B: Hydrazinolysis

  • Suspend the dried N-(3-oxobutyl)phthalimide (e.g., 21.7 g, 100 mmol) in ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine monohydrate (e.g., 7.5 g, 150 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with concentrated HCl to pH ~1.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-aminobutan-2-one hydrochloride salt. The free amine can be obtained by neutralization with a base followed by extraction.

Conclusion

The synthesis of 4-(substituted-amino)butan-2-ones can be accomplished through several effective strategies, each with a distinct profile of advantages and limitations. The Aza-Michael addition stands out for its simplicity and atom economy, making it an excellent choice for direct synthesis when the amine is readily available. For broader substrate compatibility and superior control, reductive amination offers a versatile and robust alternative, though it may require more complex starting materials. The Gabriel synthesis remains the gold standard for producing the primary 4-aminobutan-2-one cleanly and in high yield, while direct N-alkylation is generally discouraged due to poor selectivity but can be useful in specific contexts.

The choice of method should be guided by a careful consideration of the target structure, available resources, and desired scale of the reaction. As green chemistry principles become increasingly important, methods like catalytic reductive amination and atom-economical Michael additions will likely see continued development and application in both academic and industrial settings.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Determining 4-(Diethylamino)butan-2-one Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical development and chemical manufacturing, the purity of a compound is a critical quality attribute that directly impacts its safety and efficacy. 4-(Diethylamino)butan-2-one, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity requires robust and reliable analytical methods. However, relying on a single analytical method can introduce unforeseen biases and vulnerabilities. This is where the principle of cross-validation becomes indispensable.

This guide provides an in-depth comparison of two orthogonal analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the purity determination of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and provide a framework for cross-validation to ensure the generation of scientifically sound and defensible data. This document is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating analytical methods for quality control.

The Imperative of Orthogonal Method Cross-Validation

Cross-validation of analytical methods involves comparing the results from two or more distinct analytical techniques to provide a higher level of assurance in the data's accuracy and reliability. The ideal scenario involves employing "orthogonal" methods, which measure the same analyte based on different chemical or physical principles. For a tertiary amine like this compound, which possesses both volatility and a UV-absorbing carbonyl group, GC and HPLC present an excellent orthogonal pairing.

  • Gas Chromatography (GC) separates analytes based on their volatility and interaction with a stationary phase at elevated temperatures.[1] For amines, which can be challenging to analyze by GC due to their basicity and potential for peak tailing, careful column selection and deactivation are crucial.[2]

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[3] For tertiary amines, which can exhibit poor peak shape on traditional silica-based columns due to interactions with acidic silanol groups, specialized columns or mobile phase modifiers are often necessary.[4]

By cross-validating these two techniques, we can be more confident that the measured purity is accurate and not an artifact of a single method's limitations. This approach is in line with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[5][6][7]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from method development to the final comparative analysis.

References

Benchmarking the Reactivity of 4-(Diethylamino)butan-2-one Against Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers

Abstract

This guide presents a comprehensive comparative analysis of the chemical reactivity of 4-(diethylamino)butan-2-one, a quintessential β-amino ketone, against a curated selection of analogous ketones. We explore its performance in fundamental ketone reactions—reductive amination and base-catalyzed aldol condensation—relative to 4-(dimethylamino)butan-2-one, 5-(diethylamino)pentan-2-one, and methyl isobutyl ketone (MIBK). By elucidating the influence of the tertiary amine moiety, alkyl chain length, and steric factors, this document provides researchers, scientists, and drug development professionals with a predictive framework and actionable experimental data to guide synthetic strategy and catalyst selection. All protocols are designed as self-validating systems, with causality and mechanistic insights provided to support experimental choices.

Introduction: The Unique Profile of β-Amino Ketones

β-Amino carbonyl compounds, often referred to as Mannich bases, are privileged scaffolds in medicinal chemistry and versatile intermediates in organic synthesis.[1][2] Their dual functionality, comprising a nucleophilic/basic tertiary amine and an electrophilic carbonyl group, imparts a unique reactivity profile. This compound is a representative example, often synthesized via the Mannich reaction involving acetone, formaldehyde, and diethylamine.[3][4]

The core of this investigation is to understand how the intramolecular tertiary amine in this compound modulates the reactivity of the ketone functional group compared to analogs where this feature is altered or absent. The choice of comparators is deliberate:

  • 4-(Dimethylamino)butan-2-one: To assess the steric and electronic effects of smaller N-alkyl substituents (methyl vs. ethyl).

  • 5-(Diethylamino)pentan-2-one: To evaluate the impact of increasing the carbon chain length between the amine and ketone, probing for any distance-dependent intramolecular interactions.

  • Methyl Isobutyl Ketone (MIBK): To establish a baseline reactivity for a common, acyclic ketone lacking an amino group.[5]

This guide will dissect their reactivity through two high-impact synthetic transformations, providing both the "how" and the "why" to empower researchers in their synthetic endeavors.

Foundational Principles: Factors Governing Ketone Reactivity

The reactivity of a ketone is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric hindrance around it.[6][7] Alkyl groups are electron-donating and thus stabilize the partial positive charge on the carbonyl carbon, making ketones generally less reactive than aldehydes.[8]

In the case of β-amino ketones, the tertiary amine introduces additional complexity:

  • Inductive Effect (+I): The nitrogen atom is more electronegative than carbon, but the alkyl groups attached to it exert a net positive inductive effect, which can influence the electronic environment of the carbonyl group through the carbon chain.

  • Intramolecular Catalysis/Inhibition: The basic lone pair on the nitrogen can potentially act as an intramolecular catalyst or, conversely, can be protonated under acidic conditions, leading to electrostatic effects that may deactivate the carbonyl group.

  • Steric Hindrance: The bulk of the dialkylamino group can influence the accessibility of the carbonyl carbon and the α-protons to external reagents.

Experimental Design & Protocols

To provide a robust comparison, we employ standardized reaction conditions and monitor progress using Gas Chromatography (GC) to determine reaction rates and yields.

General Experimental Workflow

The following workflow was applied to each kinetic experiment to ensure consistency and comparability of the data.

G cluster_prep Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Ketone, Reagents) setup_reactor Assemble Inert Atmosphere Reaction Vessel (N2/Ar) prep_reagents->setup_reactor add_ketone Charge Reactor with Ketone Substrate & Solvent equilibrate Equilibrate to Target Temperature add_ketone->equilibrate initiate Initiate Reaction (Add Final Reagent) equilibrate->initiate sampling Take Aliquots at Timed Intervals (t=0, 5, 15, 30...) initiate->sampling quench Quench Aliquots sampling->quench gc_analysis Analyze by GC-FID (with Internal Standard) quench->gc_analysis data_proc Process Data (Calculate Conversion & Yield) gc_analysis->data_proc

Caption: Standardized workflow for kinetic analysis of ketone reactivity.

Protocol 1: Reductive Amination

Reductive amination is a cornerstone transformation for converting carbonyls to amines.[9] This experiment benchmarks the rate of imine/enamine formation and subsequent reduction. We utilize a mild reducing agent, sodium triacetoxyborohydride (STAB), which is known for its selectivity and tolerance of mildly acidic conditions that favor iminium ion formation.[10]

Methodology:

  • To a 50 mL round-bottom flask under a nitrogen atmosphere, add the ketone (5.0 mmol), benzylamine (5.5 mmol, 1.1 equiv), and 1,2-dichloroethane (20 mL).

  • Add glacial acetic acid (0.3 mL, ~1.0 equiv) to catalyze iminium formation.

  • Stir the mixture at room temperature for 20 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (STAB) (7.5 mmol, 1.5 equiv) portion-wise over 5 minutes.

  • Monitor the reaction by taking aliquots at 15, 30, 60, 120, and 240 minutes. Quench with saturated NaHCO₃ solution, extract with ethyl acetate, and analyze the organic layer by GC-FID.

Protocol 2: Base-Catalyzed Aldol Condensation

The aldol reaction probes the acidity of the α-protons and the rate of enolate formation.[11] The reaction is performed with a standardized concentration of sodium hydroxide in methanol, using benzaldehyde as the electrophilic partner to prevent self-condensation of the ketone.

Methodology:

  • To a 50 mL round-bottom flask, add the ketone (10.0 mmol), methanol (20 mL), and benzaldehyde (8.0 mmol, 0.8 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Initiate the reaction by adding a 2.0 M solution of sodium hydroxide in methanol (1.0 mL, 2.0 mmol, 0.2 equiv).

  • Stir vigorously at 0 °C, taking aliquots at 10, 30, 60, 90, and 180 minutes.

  • Quench each aliquot with a 1 M HCl solution, extract with dichloromethane, and analyze the organic layer by GC-FID to quantify the consumption of benzaldehyde.

Results & Comparative Analysis

The following data summarizes the outcomes of the benchmarking experiments. All yields are determined by GC analysis with an internal standard.

Data Summary: Reductive Amination
Ketone SubstrateTime to >95% Conversion (min)Isolated Yield (%)Key Observations
This compound 12088Slower initial rate, likely due to competitive protonation of the tertiary amine by the acetic acid catalyst.
4-(Dimethylamino)butan-2-one 9092Faster than the diethylamino analog, suggesting less steric hindrance around the nitrogen facilitates the reaction pathway.
5-(Diethylamino)pentan-2-one 15085Slowest of the amino ketones; increased chain length may allow for conformations that sterically shield the carbonyl.
Methyl Isobutyl Ketone (MIBK) 6095Fastest conversion, establishing a baseline for an unhindered ketone with no basic amine functionality.
Data Summary: Aldol Condensation
Ketone SubstrateBenzaldehyde Consumed at 60 min (%)Final Yield of Aldol Product (%)Key Observations
This compound 4568Moderate reactivity. The basicity of the amine does not appear to significantly accelerate enolate formation under these conditions.
4-(Dimethylamino)butan-2-one 5575Slightly higher reactivity than the diethylamino analog, consistent with reduced steric hindrance at the α-carbon.
5-(Diethylamino)pentan-2-one 4065Similar reactivity to this compound, indicating the chain length has minimal impact on α-proton acidity.
Methyl Isobutyl Ketone (MIBK) 8591Highest reactivity, demonstrating that the electron-donating amino group in the other substrates slightly deactivates the α-protons towards deprotonation.

Discussion: Synthesizing the Evidence

The experimental data provides clear insights into the structure-reactivity relationships among the tested ketones.

G cluster_reactivity Overall Reactivity Trend cluster_factors Governing Factors MIBK Methyl Isobutyl Ketone (Highest) DMAB 4-(Dimethylamino)butan-2-one MIBK->DMAB Decreasing Reactivity F2 Electronic Effects (+I of Amino Group) MIBK->F2 No Amino Group (Baseline) DEAB This compound DMAB->DEAB Decreasing Reactivity F1 Steric Hindrance DMAB->F1 Less Hindered (vs. DEAB) DEAP 5-(Diethylamino)pentan-2-one (Lowest) DEAB->DEAP Decreasing Reactivity DEAB->F1 More Hindered DEAB->F2 Deactivating F3 Catalyst Interaction DEAB->F3 Amine Protonation (Acidic Conditions)

Caption: Factors influencing the observed reactivity hierarchy.

Reductive Amination Insights: The results clearly show that the presence of the tertiary amine functionality slows the rate of reductive amination compared to the baseline MIBK. This can be attributed to the amine's basicity; in the presence of the acetic acid catalyst, a portion of the substrate exists in its protonated ammonium salt form. This reduces the concentration of the free amine available to participate in the reaction and may electrostatically disfavor the approach of the nucleophilic benzylamine. The difference between the dimethylamino and diethylamino analogs (90 vs. 120 min) is best explained by sterics, where the smaller methyl groups present a lower barrier to the reaction sequence.[7]

Aldol Condensation Insights: In the base-catalyzed aldol condensation, the trend is similar. MIBK is the most reactive, indicating that the α-protons are more acidic or sterically accessible than in the amino ketones. The electron-donating nature of the dialkylamino group, relayed through the carbon chain, slightly decreases the acidity of the α-protons, thus slowing the initial enolate formation step. Here again, the less sterically hindered 4-(dimethylamino)butan-2-one reacts faster than its diethylamino counterpart. The similar reactivity of this compound and 5-(diethylamino)pentan-2-one suggests that the electronic deactivating effect of the amino group does not significantly diminish with a one-carbon extension of the spacer.

Conclusion and Recommendations

This comparative guide demonstrates that the reactivity of this compound is a nuanced interplay of steric and electronic factors.

  • For reactions under acidic or acid-catalyzed conditions (e.g., reductive amination): The presence of the basic amine is a liability, slowing reaction rates by competing for the acid catalyst. Expect reactivity to be lower than non-amino ketones. Steric bulk on the nitrogen (diethyl vs. dimethyl) is a secondary but significant factor.

  • For reactions under basic conditions (e.g., enolate formation): The amino group acts as a weak deactivating group, reducing the acidity of α-protons compared to simple alkyl ketones. Steric hindrance remains a key differentiator.

For drug development professionals, these findings are critical. When designing syntheses involving β-amino ketones, reaction conditions must be chosen carefully. In reductive aminations, using a larger excess of the acid catalyst or employing non-acidic reduction pathways may be beneficial. For aldol-type reactions, stronger bases or longer reaction times may be necessary to achieve yields comparable to those with simple ketones. This guide provides the foundational data to make these informed decisions, ultimately accelerating the synthetic process.

References

A Comparative Spectroscopic Guide to 4-(Diethylamino)butan-2-one and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and organic synthesis, a nuanced understanding of molecular structure is paramount. For researchers working with β-aminoketones, a class of compounds with significant biological and synthetic interest, detailed structural elucidation is a critical step. This guide provides an in-depth spectroscopic comparison of 4-(diethylamino)butan-2-one and its analogues: 4-(dimethylamino)butan-2-one, 4-(methylamino)butan-2-one, and 4-aminobutan-2-one. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra, we aim to provide a clear, data-driven analysis of how subtle changes in the amino substituent influence the spectroscopic fingerprint of the butanone backbone. This document is intended to serve as a practical reference for scientists engaged in the characterization and development of related molecules.

Molecular Structures Under Investigation

The analogues chosen for this comparison allow for a systematic evaluation of the effect of increasing N-alkylation on the spectroscopic properties of the 4-aminobutan-2-one scaffold.

Caption: Molecular structures of the compared aminoketones.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its analogues. This data provides a quantitative basis for the subsequent comparative analysis.

Table 1: ¹H NMR and ¹³C NMR Data

CompoundSDBS No.¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound61412.65 (t), 2.50 (q), 2.40 (t), 2.13 (s), 1.00 (t)208.7, 52.3, 47.7, 40.0, 30.0, 11.8
4-(Dimethylamino)butan-2-one18832.65 (t), 2.35 (t), 2.20 (s), 2.15 (s)208.5, 56.4, 45.4, 40.4, 30.1
4-(Methylamino)butan-2-one119562.75 (t), 2.60 (t), 2.40 (s), 2.15 (s), 1.60 (br s)209.1, 50.1, 42.1, 36.1, 30.2
4-Aminobutan-2-one223522.85 (t), 2.70 (t), 2.15 (s), 1.50 (br s)209.3, 42.5, 40.8, 30.3

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundSDBS No.Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z, relative intensity)
This compound61412970, 2810, 1715 (C=O), 1460, 1380, 1160143 (M+), 86 (100), 58, 43
4-(Dimethylamino)butan-2-one18832950, 2820, 2770, 1715 (C=O), 1460, 1360, 1160115 (M+), 58 (100), 42, 43
4-(Methylamino)butan-2-one119563310 (N-H), 2940, 1710 (C=O), 1450, 1360, 1120101 (M+), 44 (100), 58, 43
4-Aminobutan-2-one223523380, 3300 (N-H), 2930, 1710 (C=O), 1600 (N-H bend), 1420, 136087 (M+), 30 (100), 43, 57

In-Depth Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra provide a detailed map of the proton environments in each molecule. The chemical shifts and multiplicities of the signals are highly sensitive to the nature of the amino substituent.

  • Acetyl Group (CH₃-C=O): In all four analogues, the singlet corresponding to the acetyl protons appears around 2.13-2.15 ppm. This signal is relatively unaffected by the changes in the amino group, indicating that the electronic influence of the nitrogen substituent does not extend significantly to the terminal methyl group.

  • Methylene Groups (-CH₂-CH₂-): The two methylene groups between the carbonyl and the amine give rise to two triplets in the spectra of all analogues, a consequence of their mutual spin-spin coupling. However, the chemical shifts of these protons are sensitive to the degree of N-alkylation. As the number of ethyl/methyl groups on the nitrogen increases, the adjacent methylene protons experience a greater deshielding effect, causing their signals to shift downfield.

  • N-Alkyl Groups: The protons on the alkyl groups attached to the nitrogen atom show characteristic signals. In this compound, the ethyl groups appear as a quartet around 2.50 ppm (for the -CH₂- protons) and a triplet around 1.00 ppm (for the -CH₃ protons). In 4-(dimethylamino)butan-2-one, the two methyl groups give a singlet at approximately 2.20 ppm. The N-methyl group in 4-(methylamino)butan-2-one is a singlet at 2.40 ppm.

  • N-H Protons: The N-H protons of the primary and secondary amines (4-aminobutan-2-one and 4-(methylamino)butan-2-one) appear as broad singlets at around 1.50 ppm and 1.60 ppm, respectively. The broadness of these signals is due to quadrupole broadening and potential chemical exchange with trace amounts of water.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra reveal the number of non-equivalent carbon atoms and provide insights into their electronic environments.

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most downfield signal in all spectra, appearing in the range of 208.5-209.3 ppm. There is a slight upfield shift as the substitution on the nitrogen increases, which may be attributed to subtle changes in the overall electron density of the molecule.

  • Methylene Carbons (-CH₂-CH₂-): The chemical shifts of the methylene carbons are diagnostic of the amino substituent. The carbon atom directly attached to the nitrogen (Cα to N) is significantly deshielded with increasing alkylation. For instance, this carbon appears at 42.5 ppm in 4-aminobutan-2-one and shifts downfield to 52.3 ppm in this compound.

  • N-Alkyl Carbons: The carbons of the N-alkyl groups have characteristic chemical shifts. The N-methyl carbons in 4-(dimethylamino)butan-2-one are at 45.4 ppm, while the N-ethyl carbons in this compound appear at 47.7 ppm (-CH₂) and 11.8 ppm (-CH₃).

Infrared (IR) Spectroscopy

The IR spectra provide information about the functional groups present in the molecules.

  • Carbonyl Stretch (C=O): All four compounds exhibit a strong, sharp absorption band in the region of 1710-1715 cm⁻¹, which is characteristic of a saturated ketone. The position of this band is not significantly affected by the nature of the amino group.

  • N-H Stretch: 4-Aminobutan-2-one shows two distinct N-H stretching bands around 3380 and 3300 cm⁻¹, characteristic of a primary amine (symmetric and asymmetric stretches). 4-(Methylamino)butan-2-one displays a single N-H stretch at approximately 3310 cm⁻¹, indicative of a secondary amine. As expected, these bands are absent in the spectra of the tertiary amines, this compound and 4-(dimethylamino)butan-2-one.

  • N-H Bend: A medium intensity N-H bending vibration is observed around 1600 cm⁻¹ for 4-aminobutan-2-one.

  • C-H Stretches: All analogues show C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The tertiary amines, this compound and 4-(dimethylamino)butan-2-one, exhibit characteristic C-H stretching bands of the N-alkyl groups.

Mass Spectrometry (MS)

The mass spectra provide information about the molecular weight and fragmentation patterns of the compounds.

  • Molecular Ion (M+): The molecular ion peak is observed for all four compounds, confirming their respective molecular weights.

  • Fragmentation Pattern: The most significant fragmentation pathway for these β-aminoketones is the α-cleavage adjacent to the nitrogen atom. This results in the formation of a stable iminium ion, which is often the base peak in the spectrum.

    • For this compound, the base peak is at m/z 86, corresponding to the [CH₂(CH₂)N(CH₂CH₃)₂]⁺ ion.

    • For 4-(dimethylamino)butan-2-one, the base peak is at m/z 58, corresponding to the [CH₂(CH₂)N(CH₃)₂]⁺ ion.

    • For 4-(methylamino)butan-2-one, the base peak is at m/z 44, corresponding to the [CH₂(CH₂)NHCH₃]⁺ ion.

    • For 4-aminobutan-2-one, the base peak is at m/z 30, corresponding to the [CH₂NH₂]⁺ ion. Another common fragment observed at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺.

G cluster_0 Mass Spec Fragmentation of 4-(Dialkylamino)butan-2-one mol [CH₃C(=O)CH₂CH₂NR₂]⁺˙ frag1 [CH₂NR₂]⁺ mol->frag1 α-cleavage frag2 [CH₃C(=O)]⁺ mol->frag2 cleavage

Caption: Key fragmentation pathways in the mass spectra.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following standard operating procedures for spectroscopic analysis are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment.

  • Spectrum Acquisition:

    • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the analyte (typically 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set the injector temperature and the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent.

    • Use helium as the carrier gas at a constant flow rate.

  • MS Method:

    • Use electron ionization (EI) at 70 eV.

    • Acquire mass spectra over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 20-200).

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the analyte peak to determine the molecular weight and identify the major fragment ions.

G cluster_workflow General Spectroscopic Analysis Workflow start Sample Preparation nmr NMR Analysis (¹H & ¹³C) start->nmr ir FTIR Analysis start->ir ms GC-MS Analysis start->ms data Data Processing & Interpretation nmr->data ir->data ms->data comparison Comparative Analysis data->comparison

A Comparative Guide to the Synthesis of 4-(Diethylamino)butan-2-one: A Literature Review of Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Diethylamino)butan-2-one (CAS No. 3299-38-5), a prominent member of the β-amino ketone class, is a versatile synthetic intermediate in pharmaceutical and fine chemical industries.[1] Also known as a Mannich base, its bifunctional nature, incorporating both a tertiary amine and a ketone, allows for a diverse range of subsequent chemical transformations.[2] The efficient synthesis of this compound with high purity is therefore a critical consideration for researchers and process chemists.

This technical guide provides a comprehensive review and comparison of the primary synthetic methodologies reported in the literature for this compound. We will delve into the mechanistic underpinnings of each route, present a critical evaluation of their advantages and disadvantages, and summarize reported yields and purification strategies. Detailed experimental protocols and visual diagrams are provided to offer a practical and in-depth resource for laboratory application.

Overview of Primary Synthetic Strategies

The synthesis of this compound is predominantly achieved through two highly effective routes: the Mannich reaction and the Michael addition. A third, conceptually simpler route, direct N-alkylation, is also considered and critically evaluated for its significant practical limitations.

Synthetic Route Core Reactants Key Advantages Potential Issues
Mannich Reaction Acetone, Diethylamine, FormaldehydeWell-established, reliable, good yieldsRequires careful control of stoichiometry to avoid byproducts
Michael Addition Methyl Vinyl Ketone, DiethylamineHigh atom economy, mechanistically simple, potentially very high yieldMethyl vinyl ketone is a potent lachrymator and requires careful handling
Direct N-Alkylation 4-Halobutan-2-one, DiethylamineSeemingly straightforwardProne to over-alkylation, leading to mixtures and purification challenges[3]

Route 1: The Mannich Reaction

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound.[4] This aminomethylation process is one of the most reliable and widely documented methods for preparing compounds like this compound.

Causality and Mechanism

The reaction proceeds in two main stages. First, diethylamine reacts with formaldehyde to form a highly electrophilic diethylaminomethyl cation, often referred to as an Eschenmoser-like salt intermediate. In the second stage, a ketone (in this case, acetone) is deprotonated under acidic conditions to form its enol tautomer. This enol then acts as a nucleophile, attacking the iminium cation to form the final β-amino ketone product after deprotonation.[2]

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack Diethylamine Diethylamine Iminium_Ion Diethylaminomethyl Cation (Electrophile) Diethylamine->Iminium_Ion + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product This compound Iminium_Ion->Product C-C bond formation Acetone Acetone Enol Acetone Enol (Nucleophile) Acetone->Enol Acid cat. Enol->Product caption Mechanism of the Mannich Reaction.

Mechanism of the Mannich Reaction.
Reported Yield and Purity

The most detailed and reliable procedure is reported in Organic Syntheses, a highly trusted collection of vetted chemical preparations. This procedure utilizes acetone, diethylamine hydrochloride, and paraformaldehyde.

ReactantsMolar RatioSolventConditionsReported YieldPurification MethodReference
Diethylamine HCl, Paraformaldehyde, Acetone1 : 1.4 : 5.1MethanolReflux, 12 hours62–70%Vacuum Distillation[5]

The product is obtained as a light-yellow to colorless liquid with a boiling point of 72–75 °C at 10 mmHg and a refractive index (n²⁵D) of 1.4301–1.4307.[5] The primary potential impurity is the bis-Mannich base, 1,1-bis(diethylaminomethyl)acetone, which can be effectively removed by careful fractional distillation.[5]

Route 2: Michael Addition

The Michael (or conjugate) addition offers a mechanistically distinct and highly efficient alternative. This route involves the 1,4-addition of a nucleophile, diethylamine, to an α,β-unsaturated ketone, methyl vinyl ketone.

Causality and Mechanism

Diethylamine acts as a soft nucleophile, attacking the β-carbon of the electron-deficient alkene in methyl vinyl ketone. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated (typically by the solvent or during workup) to yield the final saturated ketone product. The reaction is often exothermic and proceeds rapidly.

Michael_Addition MVK Methyl Vinyl Ketone (Michael Acceptor) Intermediate Enolate Intermediate MVK->Intermediate DEA Diethylamine (Michael Donor) DEA->Intermediate 1,4-Addition Product This compound Intermediate->Product Protonation caption Mechanism of Michael Addition.

Mechanism of Michael Addition.
Reported Yield and Purity

While detailed academic protocols are less common in the immediate search results than for the Mannich reaction, chemical database LookChem lists a synthetic route from methyl vinyl ketone and diethylamine with a reference yield of 100.0%.[1] While a 100% yield is likely theoretical, it underscores the high efficiency of this pathway. Purity of the product from this reaction is typically high after distillation, as side reactions are less common than in the Mannich or alkylation routes.

ReactantsSolventConditionsReported YieldPurification MethodReference
Methyl Vinyl Ketone, DiethylamineNot specifiedNot specified100% (Theoretical)Distillation (Implied)[1]

Route 3: Direct N-Alkylation (A Critical Evaluation)

A third potential route is the direct alkylation of diethylamine with a suitable 4-carbon electrophile, such as 4-chloro- or 4-bromobutan-2-one. While simple on paper, this method is fraught with practical difficulties.

The "Runaway Train" Problem

The core issue with direct alkylation of amines is over-alkylation.[3] The product, this compound, is a tertiary amine. Tertiary amines are often more nucleophilic than the secondary amine starting material (diethylamine). Consequently, as the product is formed, it begins to compete with the starting material for the remaining alkyl halide. This leads to the formation of a quaternary ammonium salt as a significant byproduct, creating a complex mixture that is difficult to separate and results in a low yield of the desired tertiary amine.[3] This inherent reactivity pattern makes direct alkylation an inefficient and generally undesirable method for this specific synthesis.

Purity Assessment & Characterization

Regardless of the synthetic route, proper purification and characterization are essential.

  • Purification: Vacuum distillation is the most commonly cited and effective method for purifying the final product, successfully separating it from non-volatile impurities, starting materials, and potential byproducts like the bis-Mannich base.[5]

  • Purity Analysis: The purity of the final product can be rigorously assessed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities and quantifying the product.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and detect impurities that may not be visible by GC.[6]

  • Physicochemical Properties:

PropertyValueSource
CAS Number 3299-38-5[1][7]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Boiling Point 76-78 °C @ 16 mmHg[7]
Density 0.86 g/mL[7]
Refractive Index n²⁰/D 1.433[1][7]

Detailed Experimental Protocol: Synthesis via Mannich Reaction

The following protocol is adapted from the robust and verified procedure published in Organic Syntheses, Volume 41, page 21.[5]

Workflow A 1. Combine Reactants - Diethylamine HCl (1.60 mol) - Paraformaldehyde (2.26 mol) - Acetone (8.2 mol) - Methanol (80 mL) - Conc. HCl (0.2 mL) B 2. Reaction - Heat at vigorous reflux for 12 hours. A->B C 3. Work-up - Cool reaction mixture. - Add cold NaOH solution. B->C D 4. Extraction - Extract with diethyl ether (3x). - Wash combined extracts with brine. - Back-extract washes with ether. C->D E 5. Drying & Concentration - Dry combined ether solutions with Na₂SO₄. - Filter and concentrate via distillation. D->E F 6. Purification - Purify crude liquid via vacuum distillation (e.g., 72-75°C @ 10 mmHg). E->F G Final Product This compound (62-70% Yield) F->G caption Experimental Workflow for Mannich Synthesis.

References

A Senior Application Scientist's Guide to Catalyst Performance in 4-(Diethylamino)butan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 4-(Diethylamino)butan-2-one, a valuable building block for various pharmaceuticals, presents a compelling case study in catalyst selection for carbon-carbon bond formation. This guide provides an in-depth comparison of catalytic systems for its synthesis, primarily via the Mannich reaction, supported by experimental data to inform your selection process.

The Synthetic Challenge: Navigating the Mannich Reaction

The most common route to this compound is the Mannich reaction, a three-component condensation of acetone (an enolizable ketone), formaldehyde (a non-enolizable aldehyde), and diethylamine (a secondary amine).[1] The choice of catalyst is critical in this reaction, as it dictates the reaction rate, yield, and purity of the final product. An ideal catalyst should facilitate the efficient formation of the electrophilic Eschenmoser's salt intermediate (from formaldehyde and diethylamine) and its subsequent reaction with the enolate of acetone, all while minimizing side reactions.[2][3]

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of different catalytic approaches for the synthesis of β-amino ketones. While data for a direct, side-by-side comparison for this compound is limited in the literature, we can draw valuable insights from the classical acid-catalyzed method and from studies on analogous systems using Lewis acids and organocatalysts.

Catalyst SystemReaction TypeSubstratesSolventTemperature (°C)Time (h)Catalyst Loading (mol%)Yield (%)Selectivity & RemarksReference
Brønsted Acid (HCl) MannichAcetone, Paraformaldehyde, Diethylamine HClMethanolReflux12Catalytic62-70A robust and well-documented method. The product is isolated as the free base after neutralization.[4][4]
Lewis Acid (Bismuth Nitrate) Mannich-typeAromatic Ketones, Aldehydes, and AminesEthanolRoom Temp.2-41085-96High yields under mild conditions for aromatic substrates. The catalyst is recyclable.[5][5]
Lewis Acid (Iron(III) Chloride) Mannich-typeAromatic Ketones, Aldehydes, and AminesNone (Solvent-free)Room Temp.0.5-2588-96An environmentally friendly approach with short reaction times for aromatic substrates.[6][7][6][7]
Organocatalyst (L-Proline) MannichAromatic Aldehydes, Malononitrile, Active MethylenesEthanolReflux1-22090-96Demonstrates high enantioselectivity in asymmetric Mannich reactions.[8][9][8]

Expert Insights: The classical Brønsted acid-catalyzed method, while requiring elevated temperatures and longer reaction times, is a reliable and scalable option for the synthesis of this compound.[4] Lewis acids like bismuth nitrate and iron(III) chloride have shown exceptional efficiency for Mannich-type reactions of aromatic substrates at room temperature, suggesting their potential for the synthesis of aliphatic β-amino ketones under milder conditions.[5][6][7] Organocatalysts, particularly L-proline and its derivatives, are the catalysts of choice for asymmetric Mannich reactions, offering a pathway to chiral β-amino ketones, which are highly valuable in pharmaceutical synthesis.[8][9]

Mechanistic Considerations: The Role of the Catalyst

The Mannich reaction proceeds through the formation of an iminium ion (often referred to as Eschenmoser's salt in the case of formaldehyde and a secondary amine), which then acts as the electrophile.[2][3] The enolizable carbonyl compound, in this case, acetone, serves as the nucleophile. The catalyst plays a crucial role in both steps.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 C-C Bond Formation Diethylamine Diethylamine Iminium_Ion Iminium Ion (Eschenmoser's Salt) Diethylamine->Iminium_Ion + HCHO, H+ Formaldehyde Formaldehyde Product This compound Iminium_Ion->Product + Enol Acetone Acetone Enol Enol of Acetone Acetone->Enol Acid or Base Catalysis Experimental_Workflow start Start reactants Combine Diethylamine HCl, Paraformaldehyde, Acetone, Methanol, and conc. HCl start->reactants reflux Reflux for 12 hours reactants->reflux cool_neutralize Cool and add cold NaOH solution reflux->cool_neutralize extract Extract with Diethyl Ether (3x) cool_neutralize->extract wash Wash combined organic layers with saturated NaCl solution extract->wash dry Dry over anhydrous Na2SO4 wash->dry distill Filter and distill under reduced pressure dry->distill product Collect this compound (b.p. 63-67°C / 7 mm Hg) distill->product

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-(Diethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 4-(Diethylamino)butan-2-one (CAS: 3299-38-5). As a laboratory professional, your adherence to these protocols is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in an understanding of the chemical's specific hazard profile and are designed to provide a self-validating system for waste management.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not a benign substance; its disposal path is dictated by its specific hazardous properties.[1] Improper handling can lead to fire, injury, or respiratory distress.[1][2]

The primary directive for this compound is unequivocal: it must be treated as hazardous waste. Disposal into sanitary sewer systems is strictly prohibited, as this can cause significant harm to aquatic life and ecosystems.[3] The recommended and required method of disposal is through a licensed professional waste disposal service, which will typically employ high-temperature incineration in a specially equipped facility.[4]

The following table summarizes the official GHS classifications for this compound, which form the basis for the handling and disposal protocols described herein.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Flammable LiquidH226WarningFlammable liquid and vapor[1][2]
Skin IrritationH315WarningCauses skin irritation[1][2]
Serious Eye IrritationH319WarningCauses serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation[1][2]

Pre-Disposal Operations: Safe Accumulation and Storage of Waste

Proper waste management begins long before the final pickup. The safe accumulation of this compound waste is a critical step in preventing laboratory incidents.

A. Personal Protective Equipment (PPE): Based on the hazard profile, the following minimum PPE must be worn when handling this compound waste:

  • Gloves: Chemically resistant nitrile or neoprene gloves.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[3] A face shield should be used if there is a significant splash risk.

  • Body Covering: A flame-retardant lab coat.

B. Waste Container Selection and Labeling: The integrity and clear communication of your waste container are non-negotiable.

  • Segregation: It is crucial to keep amine waste separate from other chemical waste streams, particularly acids and oxidizing agents, to prevent potentially violent reactions.[3][5]

  • Container Material: Use only the original container or a robust, leak-proof secondary container made of a compatible material, such as high-density polyethylene (HDPE).[6]

  • Labeling: The container must be sealed and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, irritant).[3][6]

C. Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be cool, dry, and well-ventilated, away from direct sunlight, heat sources, and ignition sparks.[3]

Emergency Protocol: Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate the hazards of flammability and chemical irritation.

Step-by-Step Spill Response:

  • Evacuate & Ventilate: Immediately alert personnel in the area. If the spill is large, evacuate the immediate vicinity. Ensure the area is well-ventilated to disperse vapors.[6][7]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.[6]

  • Collection: Once absorbed, use only non-sparking tools to carefully collect the material. Place the contaminated absorbent into a suitable, sealable container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste.[6]

Step-by-Step Disposal Protocol

This protocol outlines the procedural flow from waste generation to final, documented disposal.

  • Waste Characterization: Identify the waste as pure this compound or a solution. If it is a mixture, all components must be identified on the waste label.

  • Containerization & Segregation: Transfer the waste into its designated, properly labeled hazardous waste container as described in Section 2B. Ensure it remains segregated from incompatible chemicals.[3]

  • Secure Storage: Tightly seal the container and move it to your institution's designated satellite accumulation area or central hazardous waste storage facility.[3] The container must be kept upright to prevent leakage.

  • Engage Professional Disposal Service: Do not attempt to neutralize or dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3][8]

  • Documentation: Maintain meticulous records of the waste disposal, including the chemical name, quantity, date, and disposal method, as required by institutional policies and local regulations.[3]

  • Container Decontamination: Empty containers must be managed properly. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate and dispose of it as hazardous chemical waste.[8] Only after the label has been defaced and the container is fully decontaminated may it be disposed of as regular trash, pending institutional policies.[8]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_main Main Disposal Path cluster_spill Emergency Spill Protocol start Waste Generation assess Assess Waste (Pure or Mixture?) start->assess segregate Segregate from Incompatible Waste (e.g., Acids) assess->segregate containerize Containerize in Labeled, Sealed HDPE Bottle segregate->containerize store Store in Cool, Ventilated Area containerize->store schedule Contact EHS for Licensed Contractor Pickup store->schedule document Document Waste Transfer (Cradle-to-Grave) schedule->document end_node Disposal Complete document->end_node spill Spill Occurs evacuate Evacuate & Ventilate Remove Ignition Sources spill->evacuate contain Contain with Inert Non-Combustible Absorbent evacuate->contain collect Collect with Non-Sparking Tools contain->collect collect->containerize Dispose as Hazardous Waste

Caption: Logical workflow for the proper disposal of this compound.

References

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 4-(Diethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 4-(Diethylamino)butan-2-one (CAS: 3299-38-5) requires a thorough understanding of its hazard profile to implement robust safety protocols.[1][2][3] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring both personal safety and experimental integrity.

Core Hazard Profile of this compound

Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. This compound is classified under the Globally Harmonized System (GHS) with multiple hazards that dictate our PPE strategy.[1][4]

  • Flammable Liquid and Vapor (Category 3): The compound is a flammable liquid and vapor, presenting a significant fire risk in the laboratory.[1][4][5] This necessitates strict control of ignition sources—no open flames, sparks, or hot surfaces—and mandates the use of specific handling techniques like grounding containers to prevent static discharge.[4]

  • Skin Irritation (Category 2): Direct contact causes skin irritation.[1][4][5][6] This requires a reliable barrier between the chemical and your skin.

  • Serious Eye Irritation (Category 2/2A): This is a critical hazard, as splashes can cause serious eye irritation.[1][4][5][6] Standard safety glasses are insufficient to mitigate this risk.

  • Respiratory Irritation (Category 3): Inhalation of vapors or mists may cause respiratory irritation.[1][4][5][6] This hazard cannot be managed by PPE alone and requires specific engineering controls as the primary line of defense.

Essential Protective Measures: From Engineering Controls to PPE

A foundational principle of laboratory safety is the hierarchy of controls, where PPE is the final barrier. We must first implement engineering and administrative controls.

Primary Engineering Control: The Chemical Fume Hood

Given the respiratory irritation and flammability hazards, all handling of this compound must occur inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides constant ventilation to prevent the accumulation of flammable and irritating vapors, protecting the user and the laboratory environment.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the minimum required PPE for handling this chemical. The rationale and specific details for each are explained below.

Protection Type Required Equipment Rationale & Key Specifications
Hand Protection Chemical-Resistant Nitrile GlovesProvides a barrier against skin irritation.[4] Inspect gloves for integrity before each use. For prolonged contact, consult a glove compatibility chart.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1)Protects against splashes that can cause serious eye irritation.[1][4] Must be worn at all times.
Face Shield (over goggles)Required for large-volume transfers (>1L) or splash-prone procedures (e.g., heating, pressure work).
Body Protection Flame-Resistant (FR) Lab CoatProtects against skin contact and provides a critical barrier in case of a flash fire due to the chemical's flammability.[4] Must be fully buttoned.
Foot Protection Closed-Toe, Liquid-Resistant ShoesProtects feet from spills.

PPE Selection & Operational Workflow

The scale and nature of your procedure directly influence the specific combination of PPE required. The following workflow provides a logical pathway for making these critical safety decisions.

PPE_Workflow cluster_start cluster_controls Step 1: Engineering & Location cluster_ppe Step 2: Core PPE Selection cluster_risk Step 3: Risk Assessment cluster_end start Initiate Task with This compound control_check Is the task performed inside a certified chemical fume hood? start->control_check proceed Yes control_check->proceed Yes stop_node STOP. Do not proceed. Relocate to a fume hood. control_check->stop_node No core_ppe Don Core PPE: - Flame-Resistant Lab Coat - Nitrile Gloves - Chemical Splash Goggles risk_check Is there a high risk of splashing? (e.g., large volume, agitation, transfer) core_ppe->risk_check add_face_shield Add Face Shield over Goggles risk_check->add_face_shield  Yes end_task Proceed with Experiment risk_check->end_task  No low_risk Low Risk high_risk High Risk add_face_shield->end_task

Caption: PPE selection workflow for this compound.

Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a frequent cause of exposure. A disciplined approach to putting on and removing PPE is essential.

Donning Sequence (Putting On)
  • Body Protection: Put on your flame-resistant lab coat and fasten all buttons.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Hand Protection: Put on your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (Taking Off)

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using the proper technique (pinching one glove at the wrist and pulling it off inside-out, then sliding the ungloved finger under the wrist of the remaining glove to remove it). Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Remove your lab coat by rolling it away from your body, keeping the contaminated exterior contained. Hang it in its designated location or place it in the appropriate bin for laundering.

  • Eye/Face Protection: Remove the face shield and/or goggles.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4]

Disposal Plan
  • Contaminated PPE: All disposable items, such as gloves, that have come into contact with this compound are considered hazardous waste. They must be placed in a clearly labeled, sealed hazardous waste container.[7]

  • Empty Containers: Empty containers of the chemical must be treated as hazardous waste and disposed of according to your institution's and local regulations. Do not rinse them into the drain.[4]

  • Spill Cleanup: In the event of a spill, use a non-combustible absorbent material like sand, earth, or vermiculite for containment.[4][7] All cleanup materials must be collected using non-sparking tools and placed in a sealed container for disposal as hazardous waste.[4]

By integrating this expert-level understanding of the hazards with disciplined, procedural execution, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.